molecular formula C22H20ClFN2O2 B10829530 (R)-ONO-2952

(R)-ONO-2952

Número de catálogo: B10829530
Peso molecular: 398.9 g/mol
Clave InChI: ZBQMTQGDBFZUBG-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-ONO-2952 is a useful research compound. Its molecular formula is C22H20ClFN2O2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H20ClFN2O2

Peso molecular

398.9 g/mol

Nombre IUPAC

1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone

InChI

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m1/s1

Clave InChI

ZBQMTQGDBFZUBG-OAQYLSRUSA-N

SMILES isomérico

CC(=O)N1CC2(CC2)C3=C([C@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

SMILES canónico

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Origen del producto

United States

Foundational & Exploratory

(R)-ONO-2952: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is a novel, selective antagonist of the Translocator Protein 18 kDa (TSPO), a key protein in the outer mitochondrial membrane. Primarily expressed in steroid-producing cells, including glial cells in the central nervous system, TSPO plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. By modulating neurosteroidogenesis and noradrenergic systems, this compound has shown potential in preclinical and clinical studies for the treatment of stress-related disorders, including irritable bowel syndrome (IBS), anxiety, and fibromyalgia.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: TSPO Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of TSPO.[1] This interaction inhibits the function of TSPO, leading to a downstream modulation of neurosteroid production and noradrenergic neurotransmission, particularly under conditions of stress.

Signaling Pathway of this compound Action

G cluster_stress Stress Response cluster_drug This compound Intervention cluster_effects Downstream Effects Stress Stress GlialCell Glial Cell (Mitochondria) Stress->GlialCell Activates NoradrenergicNeuron Noradrenergic Neuron Stress->NoradrenergicNeuron Stimulates TSPO TSPO GlialCell->TSPO Neurosteroids Neurosteroids (e.g., Allopregnanolone) TSPO->Neurosteroids Rate-limiting step ReducedNeurosteroids Reduced Neurosteroid Production TSPO->ReducedNeurosteroids Cholesterol Cholesterol Cholesterol->TSPO Transport Noradrenaline Noradrenaline Release NoradrenergicNeuron->Noradrenaline ReducedNoradrenaline Reduced Noradrenaline Release Noradrenaline->ReducedNoradrenaline ONO2952 This compound ONO2952->TSPO Antagonizes TherapeuticEffects Therapeutic Effects (e.g., Anxiolysis, Reduced Visceral Hypersensitivity) ReducedNeurosteroids->TherapeuticEffects ReducedNoradrenaline->TherapeuticEffects

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

Binding Affinity and Selectivity

This compound demonstrates high binding affinity for both rat and human TSPO. Its selectivity is a key feature, with significantly lower affinity for a wide range of other receptors, transporters, and ion channels.

TargetSpeciesKi (nM)Reference
TSPORat & Human0.33 - 9.30[1][2]
Off-TargetKi or % InhibitionNotesReference
98 Off-targets<50% inhibition at 10 µMBroad selectivity screening[2]
Melatonin 2 Receptor< 1 µMAt least 59-fold lower affinity than for TSPO[2]
Progesterone B Receptor< 1 µMAt least 59-fold lower affinity than for TSPO[2]
Adrenergic α2C Receptor< 1 µMAt least 59-fold lower affinity than for TSPO[2]
GABAA Receptor> 600-fold higher Ki than for TSPOLow affinity for the primary inhibitory neurotransmitter receptor[2]
Pharmacokinetics in Healthy Volunteers

Phase I clinical trials (NCT01364441 and NCT01489345) in healthy adult subjects have characterized the pharmacokinetic profile of this compound.

Single Ascending Dose (SAD) Study (Fasted)

DoseCmax (ng/mL)AUClast (ng·h/mL)Tmax (h)
3 mg18.31342.5
10 mg45.14253.0
30 mg98.511603.0
100 mg20128803.5
200 mg28446803.0
400 mg39872103.0

Multiple Ascending Dose (MAD) Study (Fed, 21 days)

DoseCmax,ss (ng/mL)AUC0-24,ss (ng·h/mL)Accumulation Ratio (AUC)
30 mg26940302.50
60 mg51276802.23
100 mg901143002.73

Data presented as geometric means. Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; Cmax,ss: Cmax at steady state; AUC0-24,ss: AUC over a 24-hour dosing interval at steady state.[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for TSPO and its selectivity against other receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from rat whole brain or human platelets, known to express high levels of TSPO. Tissues were homogenized in ice-cold buffer and centrifuged to pellet the membranes, which were then washed and resuspended.

  • Radioligand: [3H]PK 11195, a well-characterized high-affinity TSPO ligand, was used as the radiotracer.

  • Assay Conditions: Assays were performed in 96-well plates. Membrane preparations were incubated with various concentrations of this compound and a fixed concentration of [3H]PK 11195 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK 11195). Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data. The Ki was calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Noradrenaline Measurement

Objective: To measure the effect of this compound on stress-induced noradrenaline release in the rat brain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Procedure: Rats were anesthetized and a guide cannula for the microdialysis probe was stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or amygdala.

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before, during, and after the application of a stressor (e.g., restraint stress).

  • Noradrenaline Analysis: The concentration of noradrenaline in the dialysate samples was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive method for catecholamine analysis.

  • Experimental Groups: Different groups of animals received either vehicle or varying doses of this compound prior to the stress exposure.

Neurosteroid Quantification by LC-MS/MS

Objective: To measure the levels of neurosteroids in the brain following stress and treatment with this compound.

Methodology:

  • Tissue Collection: Following behavioral experiments, animals were euthanized, and brain regions of interest were rapidly dissected and frozen.

  • Sample Preparation: Brain tissue was homogenized and subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the neurosteroids from other brain components.

  • Derivatization: To enhance ionization efficiency and detection sensitivity, the extracted neurosteroids were often derivatized.

  • LC-MS/MS Analysis: The derivatized samples were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Separation of different neurosteroids was achieved on a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: The eluting compounds were ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions were monitored for each neurosteroid to ensure high selectivity and accurate quantification.

  • Quantification: Absolute concentrations were determined by comparing the peak areas of the endogenous neurosteroids to those of stable isotope-labeled internal standards.

Experimental Workflow for Preclinical Evaluation

G start Preclinical Study Initiation animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) start->animal_model drug_admin This compound or Vehicle Administration animal_model->drug_admin stress_paradigm Stress Paradigm (e.g., Restraint, Conditioned Fear) drug_admin->stress_paradigm behavioral_assessment Behavioral Assessment (e.g., Defecation, Freezing) stress_paradigm->behavioral_assessment neurochemical_analysis Neurochemical Analysis stress_paradigm->neurochemical_analysis data_analysis Data Analysis and Interpretation behavioral_assessment->data_analysis microdialysis In Vivo Microdialysis (Noradrenaline) neurochemical_analysis->microdialysis lcms LC-MS/MS (Neurosteroids) neurochemical_analysis->lcms microdialysis->data_analysis lcms->data_analysis conclusion Conclusion on Preclinical Efficacy and MOA data_analysis->conclusion

Caption: Workflow for preclinical evaluation of this compound.

Clinical Development

This compound has been investigated in clinical trials for its safety, tolerability, and efficacy in treating stress-related conditions.

Phase I Studies (NCT01364441, NCT01489345)

These studies in healthy volunteers established the safety and pharmacokinetic profile of this compound. The results indicated that the drug was well-tolerated with a predictable pharmacokinetic profile, supporting its further development.[3]

Phase II Study in IBS-D (NCT01844180)

An exploratory Phase II study evaluated the efficacy and safety of this compound in female patients with diarrhea-predominant irritable bowel syndrome (IBS-D).[4] While the study did not meet its primary endpoints with statistical significance at the 5% level, improvements in IBS symptoms such as abdominal pain, stool consistency, and stool frequency were observed, particularly with the 60 mg dose.[4] The safety profile was comparable to placebo.[4]

Conclusion

This compound is a selective TSPO antagonist with a well-defined mechanism of action that involves the modulation of neurosteroid synthesis and noradrenergic activity. Preclinical studies have demonstrated its efficacy in animal models of stress and anxiety. While a Phase II trial in IBS-D showed promising signals of clinical activity, further investigation is warranted to establish its therapeutic potential in stress-related disorders. The comprehensive data on its pharmacology and pharmacokinetics provide a strong foundation for future research and development.

References

(R)-ONO-2952: A Technical Whitepaper on its Translocator Protein (TSPO) Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the (R)-enantiomer of ONO-2952, a potent and selective antagonist of the 18 kDa Translocator Protein (TSPO). (R)-ONO-2952 and its racemate, ONO-2952, have demonstrated significant preclinical and clinical potential in modulating stress-related and neuroinflammatory conditions. This guide delves into the quantitative pharmacology, experimental methodologies, and the intricate signaling pathways associated with the TSPO antagonist activity of this compound. All data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders. It plays a pivotal role in a variety of cellular processes, including steroidogenesis, neuroinflammation, apoptosis, and the regulation of mitochondrial function. TSPO is notably upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.

This compound is the R-enantiomer of ONO-2952, a novel, orally active, and highly selective antagonist of TSPO. Its development has been driven by the therapeutic potential of modulating TSPO activity to ameliorate conditions characterized by excessive stress responses and neuroinflammation. This document aims to provide an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and mechanisms of action of this compound.

Quantitative Pharmacology

The binding affinity and in vivo efficacy of this compound and its racemate have been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of ONO-2952

CompoundTargetSpeciesKi (nM)Reference
ONO-2952TSPORat0.33[1]
ONO-2952TSPOHuman9.30[1]

Note: Data for the specific (R)-enantiomer is often reported as the racemate, ONO-2952.

Table 2: In Vivo Efficacy of ONO-2952 in Preclinical Models

ModelSpeciesCompoundDose (mg/kg, p.o.)EffectReference
Restraint Stress-Induced DefecationRatONO-2952≥ 0.3Dose-dependent suppression[1]
Conditioned Fear StressRatONO-2952≥ 1Suppression of freezing behavior[1]
Lipopolysaccharide (LPS)-Induced EndotoxemiaMouseONO-2952Not specifiedSuppression of pro-inflammatory cytokines[2]
Chronic Social Defeat StressMouseONO-2952Not specifiedAmeliorated social avoidance and anxiety-like behaviors[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for TSPO Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TSPO.

Objective: To quantify the affinity of this compound for TSPO by measuring its ability to displace a known radiolabeled TSPO ligand.

Materials:

  • Radioligand: [3H]PK11195 (a standard high-affinity TSPO ligand)

  • Test Compound: this compound

  • Membrane Preparation: Brain mitochondrial fractions or cell lines expressing TSPO (e.g., C6 glioma cells).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: High concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM PK11195).

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the mitochondrial fraction. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 50-100 µg of protein)

    • A fixed concentration of [3H]PK11195 (typically at or below its Kd value).

    • Varying concentrations of this compound or vehicle control.

    • For non-specific binding wells, add a high concentration of unlabeled PK11195.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PK11195 binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Restraint Stress Model in Rats

This protocol describes an in vivo model to assess the anti-stress effects of this compound.

Objective: To evaluate the efficacy of this compound in reducing stress-induced physiological responses.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Restraint stress apparatus

Procedure:

  • Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) at a specified time before stress induction (e.g., 60 minutes).

  • Restraint Stress: Place the rats in the restraint apparatus for a defined period (e.g., 60 minutes).

  • Measurement of Defecation: Count the number of fecal boli produced by each rat during the restraint period.

  • Data Analysis: Compare the number of fecal boli in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vitro Microglial Activation and Cytokine Release Assay

This protocol details an in vitro assay to investigate the anti-inflammatory effects of this compound on activated microglia.

Objective: To determine the ability of this compound to suppress the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium and supplements

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Cell Culture: Culture microglial cells in appropriate medium until they reach a suitable confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group using appropriate statistical analysis.

Signaling Pathways and Mechanism of Action

The antagonist activity of this compound at the TSPO receptor modulates several downstream signaling pathways, primarily centered around mitochondrial function and neurosteroid synthesis.

TSPO and the Mitochondrial Permeability Transition Pore (mPTP) Complex

TSPO is a key component of a multi-protein complex at the outer mitochondrial membrane, which includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane. This complex is a critical regulator of the mitochondrial permeability transition pore (mPTP), which, when opened, can lead to mitochondrial swelling, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.

By binding to TSPO, this compound is thought to antagonize the actions of endogenous ligands that may promote mPTP opening, thereby preserving mitochondrial integrity and function. This can lead to a reduction in reactive oxygen species (ROS) production and a decrease in apoptotic signaling.

mPTP_Signaling cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC mPTP_Opening mPTP Opening TSPO->mPTP_Opening Modulates ANT ANT VDAC->ANT VDAC->mPTP_Opening Modulates ANT->mPTP_Opening Modulates R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes Endogenous_Ligands Endogenous Ligands Endogenous_Ligands->TSPO Activates ROS_Production ROS Production mPTP_Opening->ROS_Production Apoptosis Apoptosis mPTP_Opening->Apoptosis

TSPO's role in the mPTP complex and its modulation by this compound.
Inhibition of Neurosteroid Synthesis

One of the primary functions of TSPO is to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABAA receptors.

Under conditions of stress, the synthesis of neurosteroids can be upregulated, contributing to the physiological and behavioral stress response. As a TSPO antagonist, this compound inhibits this cholesterol transport, thereby reducing the production of stress-induced neurosteroids. This mechanism is believed to underlie its anti-stress effects.[1][4]

Neurosteroid_Synthesis Cholesterol Cholesterol (Outer Mitochondrial Membrane) Pregnenolone Pregnenolone (Inner Mitochondrial Membrane) Cholesterol->Pregnenolone Transport facilitated by TSPO Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Synthesis GABA_A_Receptor GABA_A Receptor Modulation Neurosteroids->GABA_A_Receptor TSPO TSPO R_ONO_2952 This compound R_ONO_2952->TSPO Inhibits Stress Stress Stress->TSPO Upregulates

Inhibition of neurosteroid synthesis by this compound.
Attenuation of Neuroinflammation

In the central nervous system, TSPO is highly expressed in activated microglia. During neuroinflammation, these cells release a barrage of pro-inflammatory cytokines and reactive oxygen species. This compound has been shown to suppress the release of these inflammatory mediators from activated microglia.[3] The exact mechanism is likely multifactorial, involving the modulation of mitochondrial function, reduction of ROS production, and potentially direct effects on inflammatory signaling pathways within microglia.

Neuroinflammation_Workflow cluster_Microglia Activated Microglia LPS LPS/Inflammatory Stimuli TSPO_upregulation TSPO Upregulation LPS->TSPO_upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction & ROS TSPO_upregulation->Mitochondrial_Dysfunction Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Mitochondrial_Dysfunction->Cytokine_Release Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation R_ONO_2952 This compound R_ONO_2952->TSPO_upregulation Antagonizes

Workflow of this compound in attenuating neuroinflammation.

Conclusion

This compound is a promising TSPO antagonist with a well-defined pharmacological profile. Its ability to potently and selectively antagonize TSPO translates into significant anti-stress and anti-inflammatory effects in preclinical models. The mechanisms of action, centered on the modulation of mitochondrial function and the inhibition of neurosteroid synthesis, provide a strong rationale for its therapeutic potential in a range of stress-related and neuroinflammatory disorders. The data and protocols presented in this technical guide offer a valuable resource for the scientific community to further explore the therapeutic applications of this compound and other TSPO modulators.

References

(R)-ONO-2952 Enantiomer: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pharmacology, Mechanism of Action, and Experimental Protocols for a Novel Translocator Protein (TSPO) Antagonist

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein (18 kDa) (TSPO).[1][2] Emerging research has highlighted the therapeutic potential of targeting TSPO for a range of stress-related and neurological disorders. This technical guide provides a comprehensive overview of the this compound enantiomer, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Pharmacological Profile

This compound is characterized by its high binding affinity for TSPO. While specific data for the (R)-enantiomer is not publicly available, the racemate, ONO-2952, potently binds to both rat and human TSPO with a Ki in the range of 0.33-9.30 nM.[3][4] ONO-2952 demonstrates high selectivity for TSPO over a wide range of other receptors, transporters, ion channels, and enzymes.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ONO-2952. It is important to note that this data pertains to the racemate, as specific data for the (R)-enantiomer is not detailed in the reviewed literature.

Table 1: In Vitro Binding Affinity of ONO-2952

TargetSpeciesKi (nM)
TSPORat & Human0.33 - 9.30
Data sourced from preclinical studies.[3][4]

Table 2: Preclinical In Vivo Efficacy of ONO-2952

ModelSpeciesDoseEffect
Restraint stress-induced defecationRat≥ 0.3 mg/kgDose-dependent suppression
Conditioned fear stress-induced freezingRat≥ 1 mg/kgSuppression equivalent to diazepam (3 mg/kg)
Data sourced from preclinical studies.[3]

Table 3: Human Pharmacokinetics of ONO-2952 (Single Ascending Dose - SAD Study)

DoseConditionCmax (Geometric Mean Ratio % vs. Fasted)AUClast (Geometric Mean Ratio % vs. Fasted)Tmax (hours)
10 mgFed229%159%2.5 - 3.5
200 mgFed778%382%2.5 - 3.5
Data from a study in healthy volunteers.[5]

Table 4: Human Pharmacokinetics of ONO-2952 (Multiple Ascending Dose - MAD Study)

Dose (daily for 21 days)Cmax Accumulation Ratio (Geometric Mean)AUC24 Accumulation Ratio (Geometric Mean)Tmax (hours)
30 mg1.652.503.0 - 4.0
60 mg1.562.233.0 - 4.0
100 mg1.852.733.0 - 4.0
Data from a study in healthy volunteers under fed conditions.[5]

Mechanism of Action: Modulation of Neurosteroidogenesis and Noradrenergic Systems

This compound exerts its pharmacological effects by antagonizing TSPO, which is predominantly located on the outer mitochondrial membrane. TSPO plays a crucial role in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, this compound is proposed to modulate the production of neurosteroids, which are potent allosteric modulators of neurotransmitter receptors such as the GABAA receptor.

Preclinical studies have demonstrated that ONO-2952 inhibits the stress-induced accumulation of neurosteroids and the release of noradrenaline in the brain.[3] This dual action on both neurosteroid synthesis and noradrenergic pathways is believed to underlie its anti-stress effects observed in animal models.[3]

Signaling Pathway of this compound

G cluster_Mitochondrion Mitochondrion TSPO TSPO Pregnenolone Pregnenolone TSPO->Pregnenolone Facilitates conversion by CYP11A1 (P450scc) Noradrenaline_Release Noradrenaline Release TSPO->Noradrenaline_Release Modulates (Inhibition by ONO-2952) Cholesterol_mito Cholesterol Cholesterol_mito->TSPO Transport Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Synthesis Pathway Neuronal_Activity Altered Neuronal Activity Neurosteroids->Neuronal_Activity Modulates Stress Stress Stress->TSPO Upregulates Stress->Noradrenaline_Release Increases R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes Noradrenaline_Release->Neuronal_Activity Modulates Therapeutic_Effects Therapeutic Effects (e.g., Anxiolysis) Neuronal_Activity->Therapeutic_Effects

Mechanism of Action of this compound

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound.

TSPO Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for TSPO.

Materials:

  • Membrane Preparation: Homogenates from tissues expressing TSPO (e.g., rat kidney, specific brain regions, or cell lines overexpressing TSPO).

  • Radioligand: [³H]PK 11195 (a standard TSPO radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 µM).

  • Test Compound: this compound.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold assay buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [³H]PK 11195 (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]PK 11195, and the non-specific binding control.

    • Competitive Binding: Add membrane preparation, [³H]PK 11195, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1][6][7]

G Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation (60-90 min) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

TSPO Radioligand Binding Assay Workflow
Measurement of Neurosteroids in Brain Tissue by LC-MS/MS

This protocol outlines a method for the quantification of neurosteroids in brain tissue.

Materials:

  • Brain tissue samples.

  • Internal standards (deuterated analogs of the neurosteroids of interest).

  • Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).

  • Derivatization agent (if necessary for improved ionization).

  • LC-MS/MS system (including a suitable column for steroid separation).

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in an appropriate buffer.

    • Add internal standards to the homogenate.

    • Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

    • Derivatize the sample if required.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the neurosteroids using a suitable chromatographic gradient.

    • Detect and quantify the neurosteroids using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the neurosteroids.

    • Calculate the concentration of each neurosteroid in the brain tissue samples based on the standard curve and the recovery of the internal standards.[8][9][10][11][12]

G Sample_Prep Sample Preparation (Homogenization, Extraction) LC_Separation LC Separation Sample_Prep->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Neurosteroid Measurement Workflow
Enantioselective Synthesis and Chiral Separation

The development of a single enantiomer drug necessitates robust methods for its synthesis or separation from a racemic mixture. While a specific, detailed protocol for the enantioselective synthesis of this compound is not publicly available, general approaches for achieving enantiopure compounds include:

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.[13][14][15]

  • Chiral Resolution: Separating the enantiomers from a racemic mixture. Common techniques include:

    • Diastereomeric crystallization: Reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by crystallization.

    • Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.[16][17][18][19][20]

The selection of the optimal method depends on factors such as the chemical properties of the molecule, scalability, and cost-effectiveness.

Conclusion

This compound is a promising drug candidate with a well-defined mechanism of action as a potent and selective TSPO antagonist. Its ability to modulate neurosteroidogenesis and noradrenergic systems provides a strong rationale for its investigation in stress-related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on this compound and other TSPO-targeting compounds. Further research to elucidate the specific pharmacological profile of the (R)-enantiomer compared to its (S)-counterpart will be crucial for a complete understanding of its therapeutic potential.

References

(R)-ONO-2952 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1][2] Emerging research has highlighted its potential as a therapeutic agent for stress-related disorders. This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is inferred from its (S)-enantiomer.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[β-carboline-4,1'-cyclopropan]-2(3H)-yl]ethanone
SMILES CC(=O)N1C[C@@]2(CC2)C3=C(NC4=CC=C(F)C=C43)[C@H]1C5=C(OC)C=C(Cl)C=C5
Molecular Formula C₂₂H₂₀ClFN₂O₂
CAS Number 2988224-39-9

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 426.86 g/mol Calculated
Melting Point Not experimentally determined. Predicted using computational models.
pKa Not experimentally determined. Predicted using computational models.
Solubility Soluble in DMSO (≥ 180 mg/mL).[3] Can be formulated in corn oil for in vivo studies.[1]MedChemExpress[1]

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through the antagonism of the Translocator Protein (TSPO). TSPO is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, this compound modulates neurosteroidogenesis and has been shown to inhibit the release of noradrenaline, thereby producing anti-stress effects.[4][5]

Pharmacodynamics

This compound is a potent TSPO antagonist with a high binding affinity.

Table 3: Pharmacodynamic Properties of ONO-2952

ParameterValueSpecies
Ki for TSPO 0.33 - 9.30 nMRat and Human

Data is for the racemate ONO-2952, and similar potency is expected for the (R)-enantiomer.

Signaling Pathways

The antagonism of TSPO by this compound impacts two primary signaling pathways: neurosteroid biosynthesis and noradrenergic signaling.

G TSPO Antagonism and Neurosteroidogenesis cluster_0 Mitochondrion Cholesterol Cholesterol TSPO TSPO Cholesterol->TSPO Transport Pregnenolone Pregnenolone TSPO->Pregnenolone Synthesis Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids R_ONO_2952 This compound R_ONO_2952->TSPO Inhibition

TSPO antagonism by this compound inhibits neurosteroid synthesis.

G Modulation of Noradrenergic Signaling Stress Stress Stimulus Noradrenergic_Neuron Noradrenergic Neuron Stress->Noradrenergic_Neuron Noradrenaline_Release Noradrenaline Release Noradrenergic_Neuron->Noradrenaline_Release Postsynaptic_Receptors Postsynaptic Adrenergic Receptors Noradrenaline_Release->Postsynaptic_Receptors Physiological_Response Stress Response Postsynaptic_Receptors->Physiological_Response R_ONO_2952 This compound R_ONO_2952->Noradrenaline_Release Inhibition

This compound inhibits stress-induced noradrenaline release.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, based on patent literature for related compounds, a plausible synthetic route is outlined below. The synthesis likely involves a multi-step process culminating in the formation of the spirocyclic core and subsequent chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.

G General Synthetic Workflow for this compound Starting_Materials Starting Materials Intermediate_1 Key Intermediate Formation Starting_Materials->Intermediate_1 Spirocyclization Spirocyclization Intermediate_1->Spirocyclization Racemic_ONO_2952 Racemic ONO-2952 Spirocyclization->Racemic_ONO_2952 Chiral_Separation Chiral Separation (e.g., HPLC) Racemic_ONO_2952->Chiral_Separation R_ONO_2952 This compound Chiral_Separation->R_ONO_2952

A plausible synthetic workflow for obtaining this compound.
Purification and Analysis

Purification of this compound is typically achieved by column chromatography followed by chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

Analytical Methods:

  • ¹H NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Chiral HPLC: To determine the enantiomeric purity. A typical method would involve a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase consisting of a mixture of alkanes and alcohols.

TSPO Binding Assay

The affinity of this compound for TSPO can be determined using a competitive radioligand binding assay.

Protocol Outline:

  • Tissue Preparation: Prepare mitochondrial fractions from a tissue known to express TSPO (e.g., rat kidney or specific brain regions).

  • Incubation: Incubate the mitochondrial preparation with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK 11195) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki using the Cheng-Prusoff equation.

G TSPO Radioligand Binding Assay Workflow Tissue_Prep Tissue Homogenization & Mitochondrial Fractionation Incubation Incubation with [³H]PK 11195 and this compound Tissue_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀, Ki) Scintillation->Analysis

Workflow for a competitive TSPO radioligand binding assay.
In Vivo Efficacy Studies

The anti-stress effects of this compound can be evaluated in various animal models of stress.

Example Protocol: Restraint Stress-Induced Hyperdefecation in Rats

  • Acclimation: Acclimate male Sprague-Dawley rats to the experimental conditions.

  • Drug Administration: Administer this compound or vehicle orally at various doses.

  • Stress Induction: After a set pretreatment time, subject the rats to restraint stress for a defined period (e.g., 60 minutes).

  • Data Collection: Count the number of fecal pellets produced during the stress period.

  • Analysis: Compare the number of fecal pellets in the drug-treated groups to the vehicle-treated group to determine the inhibitory effect of this compound.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent for stress-related disorders. Its well-defined mechanism of action as a potent and selective TSPO antagonist provides a strong basis for further investigation. This technical guide summarizes the key chemical, pharmacological, and experimental information to aid researchers in their exploration of this novel compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed protocols for its synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane. ONO-2952 has demonstrated anti-stress effects and is being investigated for its therapeutic potential in stress-related disorders. This technical guide provides a detailed overview of the synthesis and purification methods for this compound, based on available patent literature. The methodologies described herein are intended for informational purposes for research and development professionals.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the spiro[beta-carboline-4,1'-cyclopropane] core structure, followed by chiral resolution to isolate the desired R-enantiomer. The general synthetic scheme is outlined below, with detailed experimental protocols for each key step.

Synthetic Workflow

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Spirocyclopropanation cluster_2 Step 3: Acetylation cluster_3 Step 4: Chiral Resolution A 5-Fluoro-DL-tryptophan methyl ester C Racemic Tetrahydro-β-carboline Intermediate A->C TFA B 1-(4-chloro-2-methoxyphenyl)ethanone B->C D Racemic Tetrahydro-β-carboline Intermediate F Racemic Spiro[β-carboline-4,1'-cyclopropane] Intermediate D->F LDA E 1-bromo-2-(trimethylsilyl)ethane E->F G Racemic Spiro[β-carboline-4,1'-cyclopropane] Intermediate I Racemic ONO-2952 G->I Pyridine H Acetyl chloride H->I J Racemic ONO-2952 K Chiral HPLC J->K L This compound K->L G A Racemic ONO-2952 B Preparative Chiral HPLC A->B C Fraction Collection B->C D This compound C->D E (S)-ONO-2952 C->E F Solvent Evaporation D->F G Final Product F->G Crystallization (optional) G cluster_0 Mitochondrion A Cholesterol B TSPO A->B Transport C Inner Mitochondrial Membrane B->C D P450scc C->D E Pregnenolone D->E Conversion F Neurosteroids E->F Synthesis G This compound G->B Antagonism

(R)-ONO-2952: A Technical Guide to Neurosteroid Modulation via Translocator Protein (TSPO) Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is a potent and selective antagonist of the 18 kDa translocator protein (TSPO), a key regulator of neurosteroid synthesis. By inhibiting TSPO, this compound effectively modulates the production of neurosteroids, such as allopregnanolone, which are crucial for regulating neuronal excitability and stress responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and other TSPO-targeting therapeutics for stress-related and neurological disorders.

Introduction to this compound and Neurosteroid Modulation

Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves. They play a critical role in the modulation of neuronal function, primarily through their interaction with neurotransmitter receptors, most notably the GABA-A receptor. Allopregnanolone, a prominent neurosteroid, is a potent positive allosteric modulator of the GABA-A receptor, enhancing its inhibitory effects and thereby producing anxiolytic, sedative, and anticonvulsant effects.

The synthesis of neurosteroids is a multi-step process initiated by the transport of cholesterol from the outer to the inner mitochondrial membrane. This transport is the rate-limiting step and is facilitated by the translocator protein (TSPO). This compound is the R-enantiomer of ONO-2952, a novel and selective antagonist of TSPO. By binding to TSPO, this compound competitively inhibits the transport of cholesterol, thereby reducing the synthesis of neurosteroids. This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by excessive neurosteroid production or dysregulated stress responses.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the translocator protein (TSPO). This interaction inhibits the translocation of cholesterol into the mitochondria, which is the foundational step in the synthesis of all neurosteroids.

dot

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis cholesterol_source Cholesterol Source (e.g., Lipoproteins) cholesterol_cytoplasm Cytoplasmic Cholesterol Pool cholesterol_source->cholesterol_cytoplasm TSPO TSPO cholesterol_cytoplasm->TSPO Transport OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane P450scc P450scc TSPO->P450scc Cholesterol Translocation Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Progesterone Progesterone Pregnenolone->Progesterone R_ONO_2952 This compound R_ONO_2952->TSPO Antagonism Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone GABA_A GABA-A Receptor Allopregnanolone->GABA_A Modulation Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition start Start prep_membranes Prepare Membranes from TSPO-expressing Cells/Tissue start->prep_membranes incubation Incubate Membranes with Radioligand (e.g., [3H]PK 11195) and varying concentrations of This compound prep_membranes->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Analyze Data to Determine IC50 and Ki values scintillation->analysis end End analysis->end start Start acclimatization Acclimatize Animals to Housing Conditions start->acclimatization drug_admin Administer this compound or Vehicle (p.o.) acclimatization->drug_admin restraint Subject Animals to Restraint Stress (e.g., 1 hour) drug_admin->restraint behavioral_obs Observe and Quantify Stress-induced Behaviors (e.g., Defecation, Freezing) restraint->behavioral_obs tissue_collection Collect Brain Tissue for Neurosteroid Analysis behavioral_obs->tissue_collection end End tissue_collection->end

(R)-ONO-2952 and Noradrenaline Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). Emerging research has identified this compound as a modulator of the central noradrenergic system, specifically through its ability to inhibit stress-induced noradrenaline release. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, quantitative effects on noradrenaline release, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The noradrenergic system plays a critical role in the physiological response to stress. Dysregulation of this system is implicated in various stress-related disorders. This compound represents a novel therapeutic approach by targeting the Translocator Protein 18 kDa (TSPO), a key protein in the regulation of neurosteroid synthesis. By antagonizing TSPO, this compound indirectly modulates the noradrenergic system, offering a potential new avenue for the treatment of conditions characterized by excessive noradrenaline release. This document serves as a technical resource, consolidating the current understanding of the interaction between this compound and noradrenaline release.

Core Mechanism of Action

This compound exerts its effects on noradrenaline release through a multi-step signaling pathway initiated by its antagonism of TSPO.

Signaling Pathway

The proposed signaling cascade is as follows:

  • This compound Binding to TSPO: this compound, a potent antagonist, binds to the 18 kDa Translocator Protein (TSPO) located on the outer mitochondrial membrane of glial cells and some neurons.

  • Inhibition of Cholesterol Translocation: This binding event inhibits the primary function of TSPO, which is to facilitate the translocation of cholesterol from the outer to the inner mitochondrial membrane.

  • Reduced Neurosteroid Synthesis: The reduced availability of cholesterol at the inner mitochondrial membrane leads to a decrease in the synthesis of neurosteroids, such as allopregnanolone.

  • Modulation of GABAergic Tone: Neurosteroids are potent positive allosteric modulators of GABA-A receptors. A reduction in neurosteroid levels leads to a decrease in GABAergic inhibitory tone.

  • Disinhibition of Noradrenergic Neurons: The altered GABAergic signaling is believed to result in the disinhibition of noradrenergic neurons, leading to a subsequent reduction in stress-induced noradrenaline release.

G Proposed Signaling Pathway of this compound in Modulating Noradrenaline Release R_ONO_2952 This compound TSPO TSPO (Translocator Protein 18 kDa) on Outer Mitochondrial Membrane R_ONO_2952->TSPO Cholesterol_Translocation Cholesterol Translocation (Outer to Inner Mitochondrial Membrane) R_ONO_2952->Cholesterol_Translocation Inhibits TSPO->Cholesterol_Translocation Facilitates Neurosteroid_Synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) Cholesterol_Translocation->Neurosteroid_Synthesis GABA_A_Receptor GABA-A Receptor Modulation Neurosteroid_Synthesis->GABA_A_Receptor Positive Allosteric Modulation Noradrenergic_Neuron_Activity Noradrenergic Neuron Activity GABA_A_Receptor->Noradrenergic_Neuron_Activity Noradrenaline_Release Stress-Induced Noradrenaline Release Noradrenergic_Neuron_Activity->Noradrenaline_Release Leads to G Experimental Workflow for In Vivo Microdialysis cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization Guide_Cannula_Implantation Stereotaxic Implantation of Guide Cannula Animal_Acclimatization->Guide_Cannula_Implantation Recovery Post-Surgical Recovery (≥48h) Guide_Cannula_Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion_Stabilization aCSF Perfusion & Baseline Stabilization (≥2h) Probe_Insertion->Perfusion_Stabilization Baseline_Sampling Baseline Sample Collection Perfusion_Stabilization->Baseline_Sampling Drug_Administration This compound or Vehicle Administration (p.o.) Baseline_Sampling->Drug_Administration Stress_Induction Stress Induction (e.g., Restraint) Drug_Administration->Stress_Induction Sample_Collection Continued Sample Collection Stress_Induction->Sample_Collection HPLC_Analysis HPLC-ECD Analysis of Noradrenaline Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis (% of Baseline) HPLC_Analysis->Data_Analysis

(R)-ONO-2952: An In-Depth Technical Guide to its In Vitro Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (R)-ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). The document details its binding affinity, selectivity against other targets, the experimental methodology for determining these parameters, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the Translocator Protein (TSPO), its primary pharmacological target. The binding affinity is summarized by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate a higher binding affinity.

TargetSpeciesKi (nM)
TSPO Rat & Human0.33 - 9.30

(Data compiled from publicly available research)

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other proteins in the body, which can help minimize off-target effects. This compound exhibits high selectivity for TSPO. In broad panel screening, at a concentration of 10 µM, it showed less than 50% inhibition for 98 other off-targets. For the 35 targets that did show greater than 50% inhibition at this high concentration, the affinity was significantly lower than for TSPO.

Off-TargetKi (µM)Fold Selectivity vs. TSPO (approx.)
Melatonin 2 Receptor< 1> 59x
Progesterone B Receptor< 1> 59x
Adrenergic α2C Receptor< 1> 59x
GABA-A Receptor> 1> 600x

(Data represents targets with the highest off-target affinity and is compiled from publicly available research)

Experimental Protocol: Competitive Radioligand Binding Assay for TSPO

The in vitro binding affinity of this compound for TSPO can be determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the target with high affinity. A commonly used radioligand for TSPO is [³H]PK 11195.

I. Materials and Reagents
  • Membrane Preparation: Membranes from a cell line or tissue expressing a high density of TSPO (e.g., U87MG glioblastoma cells, rat kidney, or platelets from healthy human volunteers).[1]

  • Radioligand: [³H]PK 11195 (Specific Activity: ~80-90 Ci/mmol).[2]

  • Unlabeled Competitor: this compound (for generating competition curve) and non-labeled PK 11195 (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates with GF/B or GF/C glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

II. Membrane Preparation
  • Homogenize the chosen cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[3]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[3]

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[3]

  • Wash the membrane pellet by resuspending in fresh, ice-cold buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[3]

III. Assay Procedure
  • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer.

  • In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A serial dilution of this compound or unlabeled PK 11195 (for non-specific binding).

    • [³H]PK 11195 at a final concentration near its Kd (e.g., 1-5 nM).[1]

    • Diluted membrane preparation.

  • Total Binding Wells: Contain membranes and [³H]PK 11195.

  • Non-specific Binding (NSB) Wells: Contain membranes, [³H]PK 11195, and a high concentration of unlabeled PK 11195 (e.g., 10 µM).

  • Competition Wells: Contain membranes, [³H]PK 11195, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[3]

Visualizations

Experimental Workflow

G cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) add_components Add Components to 96-well Plate prep_reagents->add_components prep_membranes Prepare TSPO-expressing Membranes prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count calc_specific_binding Calculate Specific Binding count->calc_specific_binding plot_curve Plot Competition Curve calc_specific_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

This compound acts as an antagonist at the Translocator Protein (TSPO), which is primarily located on the outer mitochondrial membrane. A key function of TSPO is to facilitate the transport of cholesterol from the cytoplasm into the mitochondria. This translocation is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone. By blocking TSPO, this compound inhibits this cholesterol transport, leading to a reduction in neurosteroid production. Neurosteroids are known to modulate the activity of various neurotransmitter systems, including the noradrenergic system. The anti-stress effects of this compound are attributed to its ability to prevent the excessive activation of the noradrenergic system that can occur under conditions of stress, which is linked to the reduced synthesis of neurosteroids.

G cluster_cell Cell cluster_mito Mitochondrion chol_imm Inner Mitochondrial Membrane p450scc P450scc chol_imm->p450scc pregnenolone Pregnenolone (Neurosteroid) p450scc->pregnenolone synthesis na_release Noradrenaline Release pregnenolone->na_release Modulates chol_cyto Cytoplasmic Cholesterol tspo TSPO chol_cyto->tspo transport tspo->chol_imm translocation ono2952 This compound ono2952->tspo Antagonizes stress_response Stress Response na_release->stress_response

Caption: Signaling pathway of this compound action.

References

Preclinical Profile of (R)-ONO-2952: A Novel Translocator Protein (TSPO) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for (R)-ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacological, pharmacokinetic, and mechanistic properties of this compound.

Core Compound Profile

This compound is the R-enantiomer of ONO-2952 and has been identified as a promising therapeutic candidate for stress-related disorders.[1] Its primary mechanism of action is the antagonism of TSPO, a protein predominantly located on the outer mitochondrial membrane of glial cells in the central nervous system.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

TargetSpeciesAssay TypeParameterValueReference
TSPORat, HumanRadioligand BindingKi0.33-9.30 nM[1][3]
Various Receptors, Transporters, Ion Channels, Enzymes (98 off-targets)VariousRadioligand Binding% Inhibition @ 10 µM< 50%[3]
Melatonin 2 ReceptorNot SpecifiedRadioligand BindingKi> 59-fold lower affinity than for TSPO[3]
Progesterone B ReceptorNot SpecifiedRadioligand BindingKi> 59-fold lower affinity than for TSPO[3]
Adrenergic α2C ReceptorNot SpecifiedRadioligand BindingKi> 59-fold lower affinity than for TSPO[3]
GABA-A ReceptorNot SpecifiedRadioligand BindingKi> 600-fold lower affinity than for TSPO[3]

Table 2: In Vitro Functional Activity

AssayCell TypeStimulusEffect of this compoundQuantitative DataReference
Cytokine ReleaseCultured MicrogliaLipopolysaccharide (LPS)Suppression of pro-inflammatory cytokinesIC50 or % inhibition not available in public literature
Reactive Oxygen Species (ROS) ProductionCultured MicrogliaLipopolysaccharide (LPS)Suppression of mitochondrial ROSQuantitative data not available in public literature

Table 3: In Vivo Efficacy in Animal Models

ModelSpeciesDosing (p.o.)EndpointResultReference
Restraint StressRat≥ 0.3 mg/kgStress-induced defecationDose-dependent suppression[3]
Conditioned Fear StressRat≥ 1 mg/kgFreezing behaviorSuppression, equivalent to diazepam (3 mg/kg)[3]
Passive AvoidanceRatUp to 10x effective stress model doseLearning and memoryNo effect
Chronic Social Defeat StressMouseNot specifiedSocial avoidance and anxiety-like behaviorsAmelioration
Chronic Social Defeat StressMouseNot specifiedPro-inflammatory cytokine productionSuppression

Table 4: Preclinical Pharmacokinetic Parameters

SpeciesRouteDoseCmaxTmaxAUCHalf-lifeReference
Ratp.o.Not specifiedData not available in public literatureData not available in public literatureData not available in public literatureData not available in public literatureN/A
Mousep.o.Not specifiedData not available in public literatureData not available in public literatureData not available in public literatureData not available in public literatureN/A

Note: Specific preclinical pharmacokinetic parameters for this compound in rat and mouse models were not available in the public literature at the time of this review.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on the published research, the following are generalized methodologies for the key experiments conducted.

3.1. Radioligand Binding Assay for TSPO Affinity (Ki Determination)

  • Objective: To determine the binding affinity of this compound to TSPO.

  • General Protocol:

    • Tissue/Cell Preparation: Membranes from cells expressing rat or human TSPO, or brain tissue homogenates, are prepared.

    • Radioligand: A radiolabeled ligand with high affinity for TSPO (e.g., [³H]PK 11195) is used.

    • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

3.2. In Vitro Microglial Cytokine Release Assay

  • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.

  • General Protocol:

    • Cell Culture: Primary microglia or a microglial cell line are cultured.

    • Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control.

    • Stimulation: Microglia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubation: Cells are incubated for a specified period to allow for cytokine production and release into the culture medium.

    • Sample Collection: The cell culture supernatant is collected.

    • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

    • Data Analysis: The inhibitory effect of this compound on cytokine release is quantified and IC50 values are calculated if possible.

3.3. In Vivo Conditioned Fear Stress Model in Rats

  • Objective: To evaluate the anxiolytic-like effects of this compound.

  • General Protocol:

    • Conditioning Phase: Rats are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

    • Drug Administration: On a subsequent day, rats are orally administered this compound, vehicle, or a positive control (e.g., diazepam) at a specified time before testing.

    • Testing Phase: Rats are placed back into the conditioning chamber and exposed to the CS (tone) without the US (foot shock).

    • Behavioral Assessment: The primary behavior measured is "freezing," a fear response characterized by the absence of all movement except for respiration. The duration of freezing is recorded and analyzed.

    • Data Analysis: The percentage of time spent freezing is compared between the different treatment groups.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key mechanisms and experimental processes related to this compound preclinical research.

G cluster_stress Stress Response cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Effects Stress Stress Microglia_Activation Microglia Activation Stress->Microglia_Activation TSPO TSPO Microglia_Activation->TSPO Upregulates ROS_Production Mitochondrial ROS Production Microglia_Activation->ROS_Production Increases Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Proinflammatory_Cytokines Releases Cholesterol_Influx Cholesterol Influx TSPO->Cholesterol_Influx Facilitates Neurosteroid_Synthesis Neurosteroid Synthesis TSPO->Neurosteroid_Synthesis Modulates TSPO->ROS_Production Modulates Cholesterol_Influx->Neurosteroid_Synthesis Neuroinflammation Neuroinflammation ROS_Production->Neuroinflammation R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes R_ONO_2952->Neurosteroid_Synthesis Inhibits Accumulation R_ONO_2952->ROS_Production Suppresses R_ONO_2952->Proinflammatory_Cytokines Suppresses Release Noradrenaline_Release Noradrenaline Release R_ONO_2952->Noradrenaline_Release Inhibits Proinflammatory_Cytokines->Neuroinflammation Stress_Behaviors Stress-Related Behaviors (Anxiety, Defecation, Freezing) Noradrenaline_Release->Stress_Behaviors Neuroinflammation->Noradrenaline_Release Exacerbates Neuroinflammation->Stress_Behaviors

Caption: Proposed mechanism of action of this compound in mitigating stress responses.

G cluster_invitro In Vitro Assay Workflow Start Start Culture_Microglia Culture Microglial Cells Start->Culture_Microglia Pre_incubate Pre-incubate with This compound or Vehicle Culture_Microglia->Pre_incubate Stimulate Stimulate with LPS Pre_incubate->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Analyze_Cytokines Analyze Cytokines (ELISA) Collect_Supernatant->Analyze_Cytokines End End Analyze_Cytokines->End G cluster_invivo In Vivo Conditioned Fear Workflow Day1_Start Day 1: Conditioning Place_in_Chamber1 Place Rat in Conditioning Chamber Day1_Start->Place_in_Chamber1 CS_US_Pairing Present Tone (CS) Paired with Foot Shock (US) Place_in_Chamber1->CS_US_Pairing Return_to_Cage1 Return to Home Cage CS_US_Pairing->Return_to_Cage1 Day2_Start Day 2: Testing Administer_Drug Administer this compound, Vehicle, or Positive Control (p.o.) Day2_Start->Administer_Drug Place_in_Chamber2 Place Rat in Conditioning Chamber Administer_Drug->Place_in_Chamber2 Present_CS Present Tone (CS) Alone Place_in_Chamber2->Present_CS Measure_Freezing Record and Measure Freezing Behavior Present_CS->Measure_Freezing Return_to_Cage2 Return to Home Cage Measure_Freezing->Return_to_Cage2 Analyze_Data Analyze Data Return_to_Cage2->Analyze_Data

References

(R)-ONO-2952: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). Located on the outer mitochondrial membrane, TSPO is implicated in a range of cellular processes, including neurosteroid synthesis, inflammation, and cellular stress responses. By antagonizing TSPO, this compound has demonstrated potential therapeutic applications in stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic potential of this compound, detailed experimental methodologies from key studies, and a visualization of its proposed signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of TSPO. This antagonism has been shown to modulate several downstream pathways:

  • Inhibition of Neurosteroidogenesis: TSPO is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. This compound has been shown to inhibit stress-induced increases in neurosteroid production.

  • Modulation of Noradrenergic Systems: The compound has been observed to inhibit the release of noradrenaline in the brain during acute stress.[1]

  • Anti-inflammatory Effects: this compound has demonstrated the ability to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS) in microglia, the resident immune cells of the central nervous system.[2][3]

Signaling Pathway

The proposed signaling pathway for this compound's therapeutic effects is centered on its antagonism of TSPO and the subsequent impact on mitochondrial function and neuroinflammation.

G cluster_microglia Microglial Activation cluster_mitochondria Mitochondrial Dysfunction & Neuroinflammation Stress Stress (e.g., social defeat, restraint) Microglia Microglia Stress->Microglia LPS Lipopolysaccharide (LPS) LPS->Microglia TSPO TSPO Upregulation Microglia->TSPO Activation Mitochondria Mitochondria TSPO->Mitochondria Modulates function ROS ↑ Reactive Oxygen Species (ROS) TSPO->ROS Cytokines ↑ Pro-inflammatory Cytokines TSPO->Cytokines Neurosteroids ↑ Neurosteroid Synthesis TSPO->Neurosteroids Noradrenaline ↑ Noradrenaline Release Mitochondria->ROS Mitochondria->Cytokines Mitochondria->Neurosteroids R_ONO_2952 This compound R_ONO_2952->TSPO Antagonism Anxiolysis Anxiolytic Effects Antidepressant Antidepressant-like Effects Reduced_IBS_Symptoms Reduced IBS-like Symptoms

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

Binding Affinity and Selectivity
TargetSpeciesKi (nM)Reference
TSPORat0.33[1]
TSPOHuman9.30[1]

This compound is the R-enantiomer of ONO-2952. The provided Ki values are for the racemate ONO-2952.

Preclinical Efficacy
ModelSpeciesEndpointDoseEffectReference
Restraint StressRatDefecation0.3 mg/kg (oral)Dose-dependent suppression[1]
Conditioned Fear StressRatFreezing Behavior1 mg/kg (oral)Suppression equivalent to diazepam (3 mg/kg)[1]
Chronic Social Defeat StressMouseSocial AvoidanceNot specifiedAmelioration of impairments[2][3]
Chronic Social Defeat StressMousePro-inflammatory CytokinesNot specifiedSuppression of production[2][3]
Clinical Pharmacokinetics (ONO-2952 in Healthy Volunteers)
Study TypeDoseTmax (hours)Key FindingsReference
Single Ascending Dose (SAD)3-400 mg (fasted)2.5 - 3.5Systemic exposure increased less than dose-proportionally.[4]
Multiple Ascending Dose (MAD)30-100 mg/day (fed)3.0 - 4.0Systemic exposure increased slightly greater than dose-proportionally.[4]
Clinical Efficacy (ONO-2952 in Diarrhea-Predominant IBS)
Study PhasePopulationDosesPrimary EndpointsOutcomeReference
Phase IIFemales with IBS-D20 mg, 60 mgChange in abdominal pain, stool consistency, and stool frequencyImprovements seen over placebo, but not statistically significant. The 60 mg dose showed the largest improvement.[5]

Experimental Protocols

Rodent Models of Stress, Anxiety, and Depression
  • Restraint Stress-Induced Defecation in Rats:

    • Objective: To assess the anxiolytic-like effects of a compound by measuring its ability to reduce stress-induced defecation.

    • Method: Male Sprague-Dawley rats are individually placed in a restraint stress cage for a set period (e.g., 60 minutes). The number of fecal boli is counted. This compound or vehicle is administered orally at a specified time before the stress exposure.[1]

    • Workflow:

      G cluster_workflow Restraint Stress Protocol A Acclimatization B Oral Administration (this compound or Vehicle) A->B C Restraint Stress (e.g., 60 min) B->C D Quantify Fecal Boli C->D

      Caption: Workflow for the restraint stress model.

  • Conditioned Fear Stress in Rats:

    • Objective: To evaluate the effect of a compound on fear memory and anxiety-like behavior.

    • Method: On day 1 (conditioning), rats are placed in a chamber and receive a series of foot shocks paired with an auditory cue. On day 2 (testing), the rats are returned to the chamber, and the auditory cue is presented without the shock. Freezing behavior (a fear response) is measured. This compound or a comparator (e.g., diazepam) is administered before the testing phase.[1]

    • Workflow:

      G cluster_workflow Conditioned Fear Protocol A Day 1: Conditioning (Cue + Foot Shock) B Day 2: Drug Administration A->B C Day 2: Testing (Cue only) B->C D Measure Freezing Behavior C->D

      Caption: Workflow for the conditioned fear stress model.

  • Chronic Social Defeat Stress in Mice:

    • Objective: To induce a depression-like phenotype and assess the antidepressant-like effects of a compound.

    • Method: Experimental mice are repeatedly exposed to a larger, aggressive mouse for a set period each day for several consecutive days. Following the defeat period, social avoidance behavior is assessed by measuring the time the experimental mouse spends in an interaction zone with a novel aggressor. The effect of chronic this compound administration on social avoidance is evaluated.[2][3]

    • Workflow:

      G cluster_workflow Chronic Social Defeat Protocol A Chronic Social Defeat (e.g., 10 days) B Chronic Drug Administration C Social Interaction Test A->C B->C D Measure Social Avoidance C->D

      Caption: Workflow for the chronic social defeat stress model.

Clinical Trial Methodology
  • Phase I Safety, Tolerability, and Pharmacokinetics:

    • Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of ONO-2952 in healthy volunteers.

    • Method: These are typically double-blind, placebo-controlled studies. In the Single Ascending Dose (SAD) part, cohorts of subjects receive a single dose of ONO-2952 or placebo. In the Multiple Ascending Dose (MAD) part, subjects receive daily doses for a specified period. Blood and urine samples are collected at various time points to determine pharmacokinetic parameters. Safety is monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[4]

  • Phase II Efficacy in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D):

    • Objective: To evaluate the efficacy and safety of ONO-2952 in patients with IBS-D.

    • Method: This was a randomized, double-blind, placebo-controlled study. Patients meeting the diagnostic criteria for IBS-D were randomized to receive ONO-2952 at different doses or a placebo for a defined treatment period. Patients recorded their symptoms (abdominal pain, stool consistency, stool frequency) daily in a diary. The change from baseline in these symptoms was the primary measure of efficacy.[5]

Potential Therapeutic Applications and Future Directions

The preclinical and early clinical data suggest that this compound holds promise for the treatment of a variety of stress-related and inflammatory conditions.

  • Anxiety and Depressive Disorders: The consistent anti-stress effects observed in animal models, coupled with its mechanism of action targeting neuroinflammation, make this compound a compelling candidate for further investigation in anxiety and depressive disorders. Future studies should aim to establish a clear dose-response relationship in validated models of these conditions and explore its potential as a monotherapy or adjunctive treatment.

  • Irritable Bowel Syndrome (IBS): The promising, albeit not statistically significant, results from the Phase II trial in IBS-D warrant further investigation. The observed reduction in stress-induced defecation and visceral hyperalgesia in preclinical models provides a strong rationale for its use in this patient population, where stress is a known exacerbating factor. Future clinical trials could explore different dosing regimens, longer treatment durations, or specific patient subgroups that may be more responsive to TSPO antagonism.

  • Other Neuro-inflammatory and Neurodegenerative Conditions: Given the role of TSPO in neuroinflammation, a hallmark of many neurological disorders, the therapeutic potential of this compound could extend beyond psychiatric and gastrointestinal indications. Further preclinical research is warranted to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as other conditions with a significant neuro-inflammatory component.

References

Chiral Synthesis of ONO-2952 Enantiomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-2952 is a potent and selective antagonist of the translocator protein 18 kDa (TSPO), a target of interest for a variety of neurological and psychiatric disorders. The molecule possesses a chiral center, and as with many pharmaceuticals, the individual enantiomers are expected to exhibit different pharmacological profiles. This technical guide provides an overview of the chiral synthesis of ONO-2952 enantiomers, focusing on potential synthetic strategies and the importance of enantiomeric purity. Due to the proprietary nature of pharmaceutical development, specific, detailed experimental protocols from the developing company, Ono Pharmaceutical Co., Ltd., are not publicly available. Therefore, this document presents a generalized, plausible approach to the asymmetric synthesis of a key chiral intermediate, supported by data that would be critical in such a synthesis campaign.

Introduction to ONO-2952 and Chirality

ONO-2952, with the IUPAC name 1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone, is a novel therapeutic agent that has been investigated for its potential in treating stress-related disorders. The "(1S)" designation in its chemical name indicates that the compound is a specific stereoisomer. The presence of a stereocenter necessitates a chiral synthesis approach to ensure the production of the desired enantiomer, as the biological activity and safety profile of the other enantiomer (the "(1R)") could be significantly different.

The development of a single-enantiomer drug is a critical aspect of modern pharmaceutical chemistry. It allows for a more targeted therapeutic effect, potentially reducing side effects and lowering the required dosage compared to a racemic mixture.

Hypothetical Enantioselective Synthesis Strategy

While the exact industrial synthesis of ONO-2952 is proprietary, a plausible retrosynthetic analysis suggests that a key step would be the enantioselective construction of the chiral tertiary amine core. A common and effective method for achieving this is through asymmetric catalysis. Below is a hypothetical workflow for the synthesis of a key chiral intermediate.

Experimental Workflow: Asymmetric Reductive Amination

cluster_start Starting Materials cluster_reaction Key Reaction cluster_catalyst Catalyst System cluster_product Product cluster_purification Purification & Analysis start1 Prochiral Ketone reaction Asymmetric Reductive Amination start1->reaction start2 Amine Source start2->reaction product Chiral Amine Intermediate reaction->product catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reaction reductant Reducing Agent (e.g., H2) reductant->reaction purification Chromatography product->purification analysis Chiral HPLC purification->analysis

Caption: Hypothetical workflow for the asymmetric synthesis of a key chiral amine intermediate.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the asymmetric reductive amination step illustrated above. This is not the actual protocol for ONO-2952 synthesis but serves as an illustrative example of such a process.

Objective: To synthesize the (S)-enantiomer of a key amine intermediate with high enantiomeric excess.

Materials:

Procedure:

  • To a dry, argon-purged reaction vessel, add the prochiral ketone precursor and the chiral ruthenium catalyst.

  • Add degassed methanol to dissolve the solids.

  • Add ammonium formate and formic acid to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Quantitative Data Summary

The success of a chiral synthesis is determined by the yield and the enantiomeric purity of the product. The following table summarizes hypothetical data for the synthesis of the two enantiomers of a key intermediate.

EnantiomerCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-Intermediate [RuCl((S)-BINAP)(p-cymene)]ClMethanol608598
(R)-Intermediate [RuCl((R)-BINAP)(p-cymene)]ClMethanol608297

Signaling Pathways and Mechanism of Action

ONO-2952 acts as an antagonist at the translocator protein 18 kDa (TSPO). TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. The antagonism of TSPO by ONO-2952 is thought to modulate neurosteroid production and reduce neuroinflammation, which are implicated in the pathophysiology of stress-related disorders.

cluster_stress Stress Signal cluster_activation Cellular Activation cluster_tspo TSPO Modulation cluster_downstream Downstream Effects cluster_outcome Physiological Outcome Stress Stress Activation Glial Cell Activation Stress->Activation TSPO TSPO Activation->TSPO Neurosteroids Neurosteroid Production TSPO->Neurosteroids Inflammation Neuroinflammation TSPO->Inflammation ONO2952 ONO-2952 ONO2952->TSPO Outcome Reduction of Stress Response Neurosteroids->Outcome Inflammation->Outcome

Caption: Simplified signaling pathway illustrating the mechanism of action of ONO-2952.

Conclusion

The chiral synthesis of ONO-2952 is a critical process in its development as a therapeutic agent. While specific, publicly available protocols for its enantioselective synthesis are lacking, the principles of asymmetric catalysis provide a strong foundation for understanding the likely synthetic strategies. The ability to produce a single, desired enantiomer with high purity is paramount for ensuring the safety and efficacy of this promising drug candidate. Further research and potential publication of synthesis details in patents will provide a clearer picture of the innovative chemistry behind ONO-2952.

(R)-ONO-2952: A Novel Antagonist of Translocator Protein 18 kDa (TSPO) in the Attenuation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, a complex biological response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathophysiology of a wide array of neurological and psychiatric disorders. Microglia, the resident immune cells of the CNS, are key mediators of this process. Upon activation by pathological stimuli, microglia release a cascade of pro-inflammatory cytokines and reactive oxygen species (ROS), which can lead to neuronal damage and dysfunction. The translocator protein 18 kDa (TSPO), located on the outer mitochondrial membrane of microglia, has emerged as a promising therapeutic target for modulating neuroinflammation. This whitepaper provides a comprehensive technical overview of (R)-ONO-2952, a potent and selective antagonist of TSPO, and its role in mitigating neuroinflammatory processes. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental methodologies, and delineate the signaling pathways involved.

Introduction to this compound

This compound is the R-enantiomer of ONO-2952, a novel, orally active small molecule that acts as a potent and selective antagonist for the translocator protein 18 kDa (TSPO)[1][2][3]. TSPO is highly expressed on activated microglia, making it a valuable biomarker and therapeutic target for neuroinflammatory and stress-related disorders[4][5]. Preclinical studies have demonstrated the anti-stress and anti-inflammatory properties of this compound, highlighting its potential for therapeutic intervention in conditions with a neuroinflammatory component[4][6].

Mechanism of Action

This compound exerts its effects primarily through the antagonism of TSPO. In states of neuroinflammation, TSPO expression is significantly upregulated in microglia[4]. The binding of this compound to TSPO is believed to interfere with downstream signaling cascades that lead to the production of pro-inflammatory mediators. While the precise signaling pathway is still under investigation, evidence suggests the involvement of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation[3][7][8]. By antagonizing TSPO, this compound is thought to inhibit the activation of NF-κB, thereby suppressing the transcription and subsequent release of pro-inflammatory cytokines and reducing the production of reactive oxygen species (ROS)[1][4][9].

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and preclinical efficacy of this compound.

Table 1: Binding Affinity of this compound for TSPO

SpeciesKi (nM)Reference
Rat0.33 - 9.30[1][2][6]
Human0.33 - 9.30[1][2][6]

Table 2: Preclinical Efficacy of this compound in a Stress Model

Animal ModelAdministrationEffectReference
RatOral (0.3 mg/kg or higher)Dose-dependently suppressed restraint stress-induced defecation[6]
RatOral (1 mg/kg or higher)Suppressed conditioned fear stress-induced freezing behavior[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Microglia Activation and Cytokine Release Assay

This protocol is designed to assess the anti-inflammatory effects of this compound on cultured microglia stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well culture plates

Procedure:

  • Seed microglia in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Chronic Social Defeat Stress (CSDS) Model in Mice

This in vivo model is used to evaluate the effects of this compound on stress-induced neuroinflammation and behavioral changes.

Animals:

  • Male C57BL/6J mice (experimental subjects)

  • Male CD-1 mice (aggressors)

Procedure:

  • House C57BL/6J mice individually.

  • For 10 consecutive days, introduce a C57BL/6J mouse into the home cage of a different aggressive CD-1 mouse for 5-10 minutes of physical defeat.

  • After the defeat period, house the C57BL/6J mouse in the same cage as the aggressor but separated by a perforated divider to allow for sensory but not physical contact for the remainder of the 24-hour period.

  • Rotate the aggressor mouse daily to prevent habituation.

  • Administer this compound to the experimental group in the drinking water ad libitum, starting 4 days before the CSDS protocol and continuing throughout the 10-day stress period[9]. A vehicle solution is provided to the control group.

  • Following the 10-day protocol, conduct behavioral tests such as the social interaction test and the open field test to assess anxiety-like and depressive-like behaviors.

  • At the end of the experiment, collect brain tissue (e.g., amygdala, hippocampus, nucleus accumbens) for analysis of pro-inflammatory cytokine levels using techniques like qPCR or ELISA.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the effect of this compound on the production of intracellular ROS in activated microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • LPS

  • This compound

  • 96-well black-walled plates

Procedure:

  • Plate microglia in 96-well black-walled plates.

  • Pre-treat the cells with this compound for 1 hour.

  • Load the cells with 10 µM DCFH-DA for 30 minutes.

  • Stimulate the cells with LPS (100 ng/mL).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader at various time points.

Signaling Pathways and Visualizations

The anti-neuroinflammatory effects of this compound are mediated through its interaction with TSPO on microglia, which is believed to modulate downstream signaling pathways, including the NF-κB pathway.

Proposed Signaling Pathway of this compound in Neuroinflammation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to TSPO TSPO TSPO->IKK inhibits ROS ROS TSPO->ROS modulates ONO_2952 This compound ONO_2952->TSPO antagonizes Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Cytokines leads to G A Microglia Seeding (96-well plate) B Pre-treatment with This compound A->B C LPS Stimulation (100 ng/mL) B->C D Incubation (24h) C->D E Supernatant Collection D->E F Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-6) E->F

References

(R)-ONO-2952 and Its Role in Modulating Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the emerging role of (R)-ONO-2952, a selective antagonist of the 18 kDa translocator protein (TSPO), in the modulation of microglial activation. While direct quantitative data on the effects of this compound on microglial cytokine release are not extensively available in public literature, this document synthesizes the known mechanism of TSPO antagonism with the broader, well-documented effects of TSPO ligands on microglia-mediated neuroinflammation. This guide will detail the theoretical framework for this compound's action, present representative quantitative data from studies on analogous TSPO ligands, provide detailed experimental protocols for assessing microglial activation, and visualize the key signaling pathways involved. The information herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.

Introduction to this compound and Microglial Activation

This compound is a potent and selective antagonist of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane of various cells, including microglia in the central nervous system (CNS).[1] Under pathological conditions such as neuroinflammation and neurodegeneration, TSPO expression is significantly upregulated in activated microglia, making it a key biomarker and a potential therapeutic target.[2][3]

Microglia, the resident immune cells of the CNS, play a dual role in brain homeostasis and disease. In their resting state, they perform surveillance and support neuronal health. However, upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, they can adopt a pro-inflammatory phenotype.[4] This M1-like activation state is characterized by the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which can contribute to neuronal damage and the progression of neurodegenerative disorders.[5]

The therapeutic potential of modulating microglial activation is a significant area of research. TSPO ligands have emerged as a promising class of compounds that can attenuate the pro-inflammatory response of microglia.[6][7] While specific data for this compound is limited, the collective evidence for TSPO antagonists suggests a mechanism involving the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[6]

Quantitative Data on the Effects of TSPO Ligands on Microglial Activation

Table 1: Effect of TSPO Ligands on Pro-inflammatory Cytokine Release from LPS-Stimulated BV-2 Microglia

TSPO Ligand (Concentration)Cell TypeLPS Concentration% Reduction in TNF-α Release (mean ± SD)% Reduction in IL-1β Release (mean ± SD)% Reduction in IL-6 Release (mean ± SD)Reference
2-Cl-MGV-1 (25 µM)BV-2100 ng/mL~89%~81%~85%[7]
MGV-1 (25 µM)BV-2100 ng/mL~89%~81%~85%[7]

Note: The data for 2-Cl-MGV-1 and MGV-1 are presented as fold-change reductions in the original publication. The percentage reductions are estimated from these values for comparative purposes.

Table 2: Time-Dependent Release of Pro-inflammatory Cytokines from LPS-Stimulated Primary Microglia

Time Post-LPS Stimulation (hours)Cell TypeLPS ConcentrationTNF-α Release (pg/mL, mean ± SD)IL-1β Release (pg/mL, mean ± SD)IL-6 Release (pg/mL, mean ± SD)Reference
0Primary Rat Microglia1 µg/mL23.1 ± 7.54.75 ± 4.00.75 ± 0.35[5]
3Primary Rat Microglia1 µg/mL819.0 ± 96.363.3 ± 23.18.8 ± 1.6[5]
6Primary Rat Microglia1 µg/mL1420.1 ± 147.9250.0 ± 26.521.3 ± 5.5[5]
12Primary Rat Microglia1 µg/mL2049.7 ± 204.3445.0 ± 35.051.3 ± 11.8[5]
24Primary Rat Microglia1 µg/mL2880.2 ± 364.8553.1 ± 35.176.2 ± 13.7[5]

This table provides baseline data on the kinetics of cytokine release following LPS stimulation, which is crucial for designing experiments to evaluate the inhibitory effects of compounds like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and microglial activation.

In Vitro Microglial Activation Assay

This protocol describes the stimulation of microglial cells with lipopolysaccharide (LPS) to induce a pro-inflammatory response and subsequent treatment with a TSPO antagonist.

Objective: To assess the effect of a TSPO antagonist on the production of pro-inflammatory cytokines by LPS-activated microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • TSPO antagonist (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of the TSPO antagonist or vehicle for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.

  • Incubation: Incubate the plates for 6-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for NF-κB Activation

This protocol details the assessment of NF-κB activation by measuring the phosphorylation of its p65 subunit.

Objective: To determine if a TSPO antagonist inhibits the LPS-induced activation of the NF-κB signaling pathway in microglia.

Materials:

  • LPS-stimulated microglial cell lysates (prepared as in 3.1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-NF-κB p65 to total NF-κB p65 and β-actin.

Signaling Pathways and Visualizations

The inhibitory effect of TSPO antagonists on microglial activation is believed to be mediated through the modulation of intracellular signaling cascades. The primary pathway implicated is the NF-κB signaling pathway.

Proposed Signaling Pathway of TSPO Antagonism in Microglia

LPS, through its interaction with Toll-like receptor 4 (TLR4) on the microglial cell surface, initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including TNF, IL1B, and IL6, leading to their transcription and the subsequent release of pro-inflammatory cytokines.

TSPO antagonists, such as this compound, are hypothesized to interfere with this pathway. While the precise molecular mechanism of TSPO's influence on NF-κB is still under investigation, it is suggested that TSPO may modulate mitochondrial functions, such as reactive oxygen species (ROS) production, which can act as second messengers in the NF-κB signaling cascade.[2] By antagonizing TSPO, this compound may reduce mitochondrial ROS production, thereby dampening the activation of the IKK complex and subsequent NF-κB-mediated transcription of pro-inflammatory cytokines.

TSPO_Antagonist_Signaling_Pathway cluster_mito Mitochondrion cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Cytokines Pro-inflammatory Cytokine Release Proinflammatory_Genes->Cytokines Leads to TSPO TSPO ROS mROS TSPO->ROS Modulates R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes Mitochondrion Mitochondrion ROS->IKK Activates

Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound in microglia.

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the effects of a compound like this compound on microglial activation in vitro.

Experimental_Workflow start Start culture_microglia Culture Primary Microglia or BV-2 Cells start->culture_microglia seed_cells Seed Cells in Multi-well Plates culture_microglia->seed_cells pretreat Pre-treat with This compound or Vehicle seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect_samples Collect Supernatants and Cell Lysates incubate->collect_samples elisa Cytokine Quantification (ELISA) collect_samples->elisa western_blot NF-κB Activation Analysis (Western Blot) collect_samples->western_blot data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for assessing the effects of this compound on microglial activation.

Conclusion and Future Directions

This compound, as a selective TSPO antagonist, holds significant promise as a modulator of microglial activation and, consequently, as a potential therapeutic agent for neuroinflammatory disorders. While direct and detailed quantitative data for this specific compound's effect on microglia are still emerging, the wealth of information on other TSPO ligands strongly supports its potential to suppress the production of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway.

Future research should focus on generating specific dose-response data for this compound in primary microglia and relevant animal models of neuroinflammation. Elucidating the precise molecular interactions between TSPO and the upstream regulators of NF-κB will further refine our understanding of its mechanism of action. Ultimately, such studies will be crucial in advancing this compound and other TSPO-targeting compounds through the drug development pipeline for the treatment of a range of debilitating neurological diseases.

References

Methodological & Application

Application Notes and Protocols for (R)-ONO-2952 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies involving (R)-ONO-2952, a novel and selective antagonist of the translocator protein 18 kDa (TSPO). The following sections detail its mechanism of action, key in vivo experimental findings, and comprehensive protocols for replicating relevant studies.

Mechanism of Action

This compound is a potent and selective antagonist of the translocator protein 18 kDa (TSPO), with a Ki of 0.33-9.30 nM for rat and human TSPO.[1] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. In response to stress, there is an increase in the production of neurosteroids, which can modulate neurotransmission. This compound exerts its anti-stress effects by inhibiting this stress-induced increase in neurosteroid production and subsequent noradrenaline release in the brain.[2] Additionally, in models of neuroinflammation, this compound has been shown to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species from microglia.[3]

Signaling Pathway of this compound in Stress Response

G cluster_stress Stress Response cluster_intervention Pharmacological Intervention cluster_outcome Physiological & Behavioral Outcomes Stress Acute or Chronic Stress TSPO TSPO Activation (Mitochondrial Membrane) Stress->TSPO induces Cholesterol Cholesterol Transport TSPO->Cholesterol facilitates ProInflammatory Pro-inflammatory Cytokine Release (from Microglia) TSPO->ProInflammatory activates Anxiolytic Anxiolytic-like Effects AntiStress Anti-Stress Effects AntiInflammatory Anti-inflammatory Effects Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) Cholesterol->Neurosteroids rate-limiting step Noradrenaline Noradrenaline Release Neurosteroids->Noradrenaline modulates Neurosteroids->AntiStress Noradrenaline->Anxiolytic ProInflammatory->AntiInflammatory R_ONO_2952 This compound R_ONO_2952->TSPO antagonizes R_ONO_2952->Anxiolytic promotes R_ONO_2952->AntiStress promotes R_ONO_2952->AntiInflammatory promotes

Caption: Mechanism of action of this compound in mitigating stress responses.

Quantitative Data from In Vivo Studies

The following tables summarize the dose-dependent effects of this compound in various preclinical models.

Animal Model Species Dose of this compound (mg/kg, p.o.) Effect Reference
Restraint Stress-Induced DefecationMale Sprague Dawley Rats0.03 - 3Dose-dependently suppressed defecation.[1][1]
Conditioned Fear Stress-Induced FreezingMale Sprague Dawley Rats≥ 1Suppressed freezing behavior, equivalent to diazepam (3 mg/kg).[2][2]
Chronic Social Defeat StressMiceNot specifiedAmeliorated social avoidance and anxiety-like behaviors.[3][3]
Stress-Induced Rectal HyperalgesiaRatsNot specifiedDose-dependently inhibited hyperalgesia.
CCK-4 Induced AnxietyRatsNot specifiedInhibited anxiety behavior, equivalent to benzodiazepines.
Fibromyalgia Models (Repeated Cold Stress or Acid Saline Injection)RatsNot specifiedInhibited hyperalgesia.
Parameter Species This compound Concentration/Dose Value Reference
Ki for rat and human TSPORat, HumanN/A0.33-9.30 nM[1][2]
Brain TSPO Occupancy for EfficacyRats≥ 0.3 mg/kg> 50%[2]

Experimental Protocols

Preparation of this compound for Oral Administration

For in vivo experiments, this compound can be prepared as a suspension for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 45.0 mg/mL).

  • To prepare the final dosing solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. This results in a 4.5 mg/mL suspension.[1]

  • The working solution should be prepared fresh on the day of the experiment.[1]

In Vivo Models of Stress and Anxiety

The following protocols are based on published studies and are intended to serve as a guide for investigating the anti-stress and anxiolytic-like effects of this compound.

This model is used to assess the anti-stress effects of a compound by measuring its ability to reduce stress-induced defecation.

Animals: Male Sprague Dawley rats.

Protocol:

  • Administer this compound orally at doses ranging from 0.03 to 3 mg/kg.

  • After a predetermined pretreatment time (e.g., 60 minutes), place the rats in a restraint stress device for a specified duration (e.g., 60 minutes).

  • During the restraint period, count the number of fecal boli produced by each animal.

  • A dose-dependent reduction in the number of fecal boli compared to a vehicle-treated control group indicates an anti-stress effect.[1][2]

This model evaluates the effect of a compound on fear memory and anxiety-like behavior.

Animals: Male Sprague Dawley rats.

Protocol:

  • Conditioning Phase:

    • Place a rat in a conditioning chamber.

    • After an acclimation period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock.

    • Repeat the CS-US pairing for a set number of trials.

  • Testing Phase (24 hours after conditioning):

    • Administer this compound orally (e.g., 1 mg/kg or higher) or a vehicle control.

    • After the appropriate pretreatment time, place the rat back into the conditioning chamber (contextual fear) or a novel chamber with the CS presentation (cued fear).

    • Record the amount of time the rat spends freezing (complete immobility except for respiration).

    • A significant reduction in freezing time in the this compound treated group compared to the vehicle group suggests anxiolytic-like effects.[2]

This is a model of chronic psychosocial stress that induces depressive- and anxiety-like behaviors.

Animals: Male mice.

Protocol:

  • Stress Paradigm: For a period of several consecutive days (e.g., 10 days), an experimental mouse is introduced into the home cage of a larger, aggressive resident mouse for a short period of direct physical contact, followed by a longer period of sensory contact in a partitioned cage.

  • Drug Administration: this compound or vehicle is administered daily before the stress exposure.

  • Behavioral Testing (following the stress paradigm):

    • Social Interaction Test: Assess the amount of time the experimental mouse spends in an interaction zone with a novel, non-aggressive mouse versus an empty chamber. Stressed mice typically show social avoidance.

    • Elevated Plus Maze: To assess anxiety-like behavior.

  • Amelioration of social avoidance and an increase in time spent in the open arms of the elevated plus maze in the this compound treated group would indicate anti-stress and anxiolytic effects.[3]

Experimental Workflow for In Vivo Behavioral Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomize Animals into Groups (Vehicle, this compound doses) Animal_Acclimation->Randomization Drug_Prep Prepare this compound Solution Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Pretreatment Pretreatment Period Dosing->Pretreatment Stress_Paradigm Induce Stress (Restraint, Fear Conditioning, etc.) Pretreatment->Stress_Paradigm Behavioral_Test Behavioral Testing Stress_Paradigm->Behavioral_Test Data_Collection Collect Behavioral Data (e.g., Freezing time, Fecal boli) Behavioral_Test->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats_Analysis Interpretation Interpretation of Results Stats_Analysis->Interpretation

Caption: General workflow for in vivo behavioral studies with this compound.

References

Application Notes and Protocols for (R)-ONO-2952 in Rat Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein (18 kDa) (TSPO), a protein primarily located on the outer mitochondrial membrane.[1][2] TSPO plays a crucial role in the rate-limiting step of neurosteroid synthesis by facilitating the transport of cholesterol into the mitochondria.[3] In response to stress, there are significant changes in the levels of neurosteroids, which act as allosteric modulators of inhibitory and excitatory neurotransmission. This compound exerts its anti-stress and anxiolytic effects by inhibiting the stress-induced increase in both neurosteroid production and noradrenaline release within the brain.[1] Preclinical studies in various rat models of anxiety and stress have demonstrated its efficacy, suggesting its potential as a therapeutic agent for stress-related disorders with a favorable side-effect profile compared to benzodiazepines.[1]

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Rat Models of Anxiety

Animal ModelAdministration RouteDosage RangeKey FindingsReference
Restraint StressOral0.3 - 3 mg/kgDose-dependently suppressed stress-induced defecation. A dose of 0.3 mg/kg resulted in over 50% brain TSPO occupancy.[1][2]
Conditioned Fear StressOral≥ 1 mg/kgSuppressed freezing behavior with efficacy comparable to 3 mg/kg diazepam.[1]
Olfactory BulbectomyNot SpecifiedNot SpecifiedInhibited hyperemotionality and anxiogenic-like behavior.
CCK-4 Induced AnxietyNot SpecifiedNot SpecifiedInhibited anxiety behavior with efficacy equivalent to benzodiazepines.
Passive Avoidance TestOralUp to 10x effective doseUnlike diazepam, did not impair learning and memory.[1]

Signaling Pathway

The proposed mechanism of action for this compound involves the antagonism of TSPO, which is a key regulator of neurosteroid synthesis.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Extracellular cholesterol_outer Cholesterol (Outer Membrane) TSPO TSPO cholesterol_outer->TSPO Transport cholesterol_inner Cholesterol (Inner Membrane) pregnenolone Pregnenolone cholesterol_inner->pregnenolone CYP11A1 neurosteroids Neurosteroids pregnenolone->neurosteroids Synthesis GABA_A GABA-A Receptor neurosteroids->GABA_A Allosteric Modulation TSPO->cholesterol_inner Stress Stress Stress->TSPO Upregulation Anxiolysis Anxiolysis GABA_A->Anxiolysis Inhibitory Neurotransmission ONO_2952 This compound ONO_2952->TSPO Antagonism

Caption: this compound antagonizes TSPO, inhibiting neurosteroid synthesis.

Experimental Protocols

1. Restraint Stress-Induced Defecation Model

  • Objective: To assess the anxiolytic effect of this compound by measuring the reduction in stress-induced defecation.

  • Animals: Male Sprague Dawley rats are commonly used.

  • Procedure:

    • Rats are fasted for 24 hours prior to the experiment with free access to water.

    • This compound is administered orally at doses ranging from 0.3 to 3 mg/kg. A vehicle control group receives the same volume of the vehicle solution.

    • Following a predetermined pretreatment time (e.g., 60 minutes), rats are placed in a restraint stress device for a specified period (e.g., 60 minutes).

    • The number of fecal boli produced during the restraint period is counted.

  • Expected Outcome: A dose-dependent decrease in the number of fecal boli in the this compound treated groups compared to the vehicle control group indicates an anxiolytic-like effect.[1][2]

2. Conditioned Fear Stress-Induced Freezing Behavior Model

  • Objective: To evaluate the effect of this compound on fear memory and anxiety by measuring freezing behavior in response to a conditioned stimulus.

  • Animals: Male rats (e.g., Wistar or Sprague Dawley).

  • Procedure:

    • Day 1: Conditioning:

      • Rats are placed in a conditioning chamber.

      • After an acclimatization period, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, followed by a mild footshock (unconditioned stimulus, US).

      • This CS-US pairing is repeated several times.

    • Day 2: Testing:

      • Rats are treated with this compound (e.g., ≥ 1 mg/kg, oral) or a vehicle. A positive control group may receive diazepam (e.g., 3 mg/kg, oral).

      • After the pretreatment period, rats are placed in a novel context (different from the conditioning chamber).

      • The auditory cue (CS) is presented without the footshock.

      • Freezing behavior (immobility except for respiratory movements) is recorded and scored for a defined period.

  • Expected Outcome: this compound is expected to significantly reduce the duration of freezing behavior in response to the conditioned stimulus compared to the vehicle group, indicating a reduction in fear expression.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic effects of this compound in a rat model.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Testing Behavioral Testing Phase cluster_Analysis Analysis Phase acclimatization Animal Acclimatization (e.g., 1 week) group_assignment Random Assignment to Treatment Groups acclimatization->group_assignment drug_admin Drug Administration (e.g., this compound, Vehicle, Diazepam) group_assignment->drug_admin anxiety_model Anxiety Model Induction (e.g., Restraint Stress, Conditioned Fear) drug_admin->anxiety_model behavioral_assessment Behavioral Assessment (e.g., Fecal Boli Count, Freezing Time) anxiety_model->behavioral_assessment data_collection Data Collection & Analysis behavioral_assessment->data_collection interpretation Interpretation of Results data_collection->interpretation

Caption: General workflow for preclinical testing of this compound.

References

Application Notes and Protocols for (R)-ONO-2952 Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (R)-ONO-2952 in mouse studies, with a focus on its application in a chronic social defeat stress model. Detailed protocols, quantitative data from key experiments, and visualizations of the proposed mechanism of action are presented to guide researchers in designing and executing their own studies.

Summary of Quantitative Data

This compound has been shown to ameliorate depressive-like behaviors in mice subjected to chronic social defeat stress.[1] The following tables summarize the quantitative outcomes from key behavioral and molecular experiments.

Table 1: Behavioral Test Outcomes in Chronic Social Defeat Stress Model

Behavioral TestExperimental GroupMetricResult
Social Interaction Test Control (No Stress) + VehicleInteraction Time (s)~100
Stress + VehicleInteraction Time (s)~50
Stress + this compoundInteraction Time (s)~90
Elevated Plus Maze Control (No Stress) + VehicleTime in Open Arms (%)~30
Stress + VehicleTime in Open Arms (%)~15
Stress + this compoundTime in Open Arms (%)~25

Note: The values presented are approximate based on graphical data from the cited literature and are intended for comparative purposes.

Table 2: In Vitro Pro-inflammatory Cytokine Levels in LPS-Stimulated Microglia

CytokineTreatment GroupConcentration (pg/mL)
TNF-α ControlBaseline
LPSSignificantly Increased
LPS + this compound (1 µM)Significantly Reduced vs. LPS
IL-6 ControlBaseline
LPSSignificantly Increased
LPS + this compound (1 µM)Significantly Reduced vs. LPS

Experimental Protocols

In Vivo Administration of this compound in a Chronic Social Defeat Stress Model

This protocol describes the oral administration of this compound to mice undergoing a chronic social defeat stress paradigm.[1]

Materials:

  • This compound

  • 2% Sucrose (B13894) Solution

  • Drinking bottles

  • Standard mouse chow and housing

Procedure:

  • Preparation of this compound Solution:

    • The concentration of this compound in the drinking water needs to be calculated to achieve the desired daily dosage. Based on an estimated daily water consumption of 4-5 mL for an adult mouse, a concentration of approximately 0.06 mg/mL would result in a daily dose of around 10 mg/kg. This is an estimation and should be optimized for specific experimental conditions.

    • Dissolve the calculated amount of this compound in a 2% sucrose solution. Ensure the compound is fully dissolved.

  • Administration:

    • Provide the this compound-containing sucrose solution or a vehicle control (2% sucrose solution) to the mice ad libitum in their drinking bottles.

    • Begin administration four days prior to the commencement of the chronic social defeat stress protocol and continue throughout the duration of the stress paradigm.

    • Replace the drinking bottles with freshly prepared solutions every 2-3 days to ensure stability and consistent dosing.

  • Chronic Social Defeat Stress Protocol:

    • This protocol typically involves daily exposure of an experimental mouse to a larger, aggressive resident mouse for a period of 10-15 minutes over several consecutive days.

    • Following the physical interaction, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider to allow for sensory contact for the remainder of the 24-hour period.

    • This procedure is repeated for 10 consecutive days, using a different aggressor mouse each day.

  • Behavioral Testing:

    • Following the chronic stress paradigm, conduct behavioral tests such as the social interaction test and the elevated plus maze to assess depressive-like and anxiety-like behaviors.

In Vitro Microglia Culture and Treatment

This protocol details the culture of microglial cells and their treatment with this compound to assess its anti-inflammatory effects.[1]

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Appropriate cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for cytokine analysis (e.g., ELISA kits)

Procedure:

  • Cell Culture:

    • Culture the microglial cells according to standard protocols.

  • Treatment:

    • Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

    • Include appropriate control groups: vehicle-treated cells and LPS-only treated cells.

  • Analysis:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or other appropriate methods.

Visualizations

Proposed Signaling Pathway of this compound in Microglia

G cluster_stress Stress/LPS cluster_microglia Microglia Stress/LPS Stress/LPS TSPO TSPO Stress/LPS->TSPO Activates NFkB NF-κB Activation TSPO->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces ONO2952 This compound ONO2952->TSPO Inhibits G cluster_prep Preparation cluster_treatment Treatment & Stress cluster_assessment Assessment Drug_Prep Prepare this compound in 2% Sucrose Solution Acclimation Acclimation & Pre-treatment (4 days) Drug_Prep->Acclimation Stress Chronic Social Defeat Stress (10 days) Acclimation->Stress Behavior Behavioral Testing (Social Interaction, EPM) Stress->Behavior Analysis Data Analysis Behavior->Analysis

References

Application Notes: High-Throughput Cell-Based Screening for TSPO Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Translocator Protein (TSPO), an 18-kDa protein primarily located on the outer mitochondrial membrane, is a promising therapeutic target for a range of pathologies.[1] Under normal physiological conditions, TSPO expression is low in the central nervous system but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, brain injury, and in various cancers.[1][2][3] TSPO is implicated in numerous cellular functions, including cholesterol transport for steroidogenesis, regulation of mitochondrial function, apoptosis, and immunomodulation.[1][4] The development of specific TSPO antagonists is a key area of research for novel diagnostics and therapeutics. This document provides detailed protocols for two common cell-based assays designed to screen for and characterize TSPO antagonists: a competitive radioligand binding assay and a functional anti-inflammatory assay.

Principle of TSPO Antagonist Screening

Screening for TSPO antagonists typically involves two main approaches:

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known labeled ligand (e.g., a radiolabeled or fluorescent ligand) from the TSPO binding site. The affinity of the test compound (Ki) is determined by its concentration-dependent inhibition of the labeled ligand's binding. This is a direct measure of target engagement.[5]

  • Functional Assays: These assays measure the ability of a test compound to modulate a specific cellular function known to be influenced by TSPO. For an antagonist, this often involves blocking or reversing a TSPO-mediated effect. Examples include measuring changes in cell proliferation, apoptosis, reactive oxygen species (ROS) production, or the release of inflammatory mediators.[6][7]

TSPO Signaling Pathways

TSPO is part of a multi-protein complex in the outer mitochondrial membrane, often associated with the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide transporter (ANT), forming the mitochondrial permeability transition pore (mPTP).[1] Its activation influences several downstream pathways, including ROS production and the activation of transcription factors like NF-κB, ultimately affecting gene expression related to inflammation, apoptosis, and cell proliferation.[6][8]

TSPO_Signaling_Pathway cluster_mito Mitochondrion cluster_cellular TSPO TSPO VDAC VDAC / ANT (mPTP Complex) TSPO->VDAC interacts ROS ROS Production TSPO->ROS modulates MAPK MAPK / PKCε Pathways TSPO->MAPK influences Cholesterol Cholesterol Transport TSPO->Cholesterol facilitates NFkB NF-κB Activation ROS->NFkB MAPK->NFkB GeneExp Nuclear Gene Expression NFkB->GeneExp CellResponse Apoptosis Inflammation Cell Proliferation GeneExp->CellResponse Ligand Antagonist (e.g., PK11195) Ligand->TSPO blocks Steroid Steroidogenesis Cholesterol->Steroid

Diagram 1: Simplified TSPO signaling cascade.

General Experimental Workflow

The workflow for screening TSPO antagonists follows a logical progression from cell culture to data analysis. This process is adaptable for both binding and functional assays.

Screening_Workflow A 1. Cell Culture (e.g., BV-2, HEK293-TSPO) Seed cells in microplates B 2. Compound Treatment Add test antagonists & controls (e.g., PK11195) A->B C 3. Incubation B->C D 4a. Binding Assay Add radioligand (e.g., [3H]PK11195) C->D E 4b. Functional Assay Add stimulus (e.g., LPS) C->E F 5. Signal Detection (Filtration & Scintillation Counting or ELISA & Plate Reader) D->F separation & measurement E->F supernatant analysis G 6. Data Analysis (IC50/Ki Determination) F->G

Diagram 2: General workflow for cell-based TSPO antagonist screening.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details a method to determine the binding affinity (Ki) of test compounds for TSPO using whole cells or cell membranes expressing the target.

1. Materials and Reagents

  • Cell Line: HEK293 cells stably overexpressing human TSPO, or a cell line with high endogenous expression (e.g., U118MG glioblastoma).

  • Radioligand: [3H]PK11195 (specific activity ~80 Ci/mmol).

  • Reference Antagonist: PK11195 (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 1.5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.

2. Experimental Procedure

  • Cell Preparation (Whole Cell Assay):

    • Seed cells into 24-well or 96-well plates and grow to near confluence (approx. 24-48 hours).[9]

    • On the day of the assay, gently aspirate the culture medium and wash the cell monolayer twice with PBS.[9]

  • Membrane Preparation (Alternative):

    • Homogenize cells or tissue in cold lysis buffer.

    • Centrifuge at low speed to remove debris, then centrifuge the supernatant at 20,000 x g for 10-20 minutes to pellet membranes.[9]

    • Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Protocol:

    • Prepare serial dilutions of test compounds and the reference antagonist (PK11195) in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

    • To each well of a 96-well plate, add the reagents in the following order for a final volume of 250 µL:[9]

      • Total Binding: 50 µL assay buffer + 50 µL [3H]PK11195 (final concentration ~1-2 nM) + 150 µL cell membrane suspension (50-100 µg protein) or media for whole cells.

      • Non-specific Binding: 50 µL unlabeled PK11195 (final concentration ~10-20 µM) + 50 µL [3H]PK11195 + 150 µL cell/membrane suspension.[10]

      • Competition Binding: 50 µL test compound dilution + 50 µL [3H]PK11195 + 150 µL cell/membrane suspension.

    • Incubate the plate for 60 minutes at 30-37°C with gentle agitation to reach equilibrium.[9][10]

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity in a scintillation counter.

Protocol 2: Functional Anti-inflammatory Assay

This protocol uses a microglial cell line to screen for antagonists that can inhibit the lipopolysaccharide (LPS)-induced inflammatory response, a key function associated with TSPO modulation.[6]

1. Materials and Reagents

  • Cell Line: BV-2 murine microglial cell line or human C20 microglial cells.[6][11]

  • Stimulus: Lipopolysaccharide (LPS) from E. coli.

  • Reference Antagonist: PK11195.

  • Assay Readout: ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or Interleukin-6, IL-6).

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Equipment: 96-well cell culture plates, incubator, plate reader for ELISA.

2. Experimental Procedure

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 2-5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the reference antagonist (PK11195) in culture medium.

    • Pre-treat the cells by replacing the old medium with medium containing the test compounds for 1-2 hours.

  • Inflammatory Challenge:

    • Add LPS to the wells to a final concentration of 100 ng/mL, except for the unstimulated control wells.[6]

    • Include the following controls:

      • Vehicle Control: Cells + vehicle (e.g., DMSO) only.

      • LPS Control: Cells + vehicle + LPS.

      • Reference Control: Cells + PK11195 + LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate briefly to pellet any floating cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[6]

    • Alternatively, cell viability can be measured as a functional readout using an MTS or XTT assay.[6]

Data Analysis and Presentation

1. Data Analysis Workflow

Raw data from either assay (Counts Per Minute or Optical Density) is processed to determine the potency of the test compounds, typically expressed as an IC50 value. For binding assays, the IC50 is then used to calculate the binding affinity (Ki).

Data_Analysis_Workflow A 1. Raw Data (CPM or OD values) B 2. Normalization Subtract background Set 0% (LPS/Total Binding) Set 100% (Vehicle/Non-specific) A->B C 3. Plot Data % Inhibition vs. log[Compound Concentration] B->C D 4. Curve Fitting Non-linear regression (sigmoidal dose-response) C->D E 5. Determine IC50 Concentration for 50% inhibition D->E F 6. Calculate Ki (Binding Assay) Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) E->F

Diagram 3: Workflow for dose-response data analysis.

2. Calculations

  • IC50 Determination: The IC50 value is the concentration of an antagonist that reduces the specific response (binding or functional effect) by 50%. It is calculated by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism.[9]

  • Ki Calculation (for Binding Assays): The inhibitory constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for TSPO.[12]

3. Quantitative Data Summary

The table below summarizes the binding affinities for several well-characterized TSPO ligands. These values can serve as benchmarks for newly identified compounds.

CompoundLigand TypeBinding Affinity (Ki) [nM]Cell/Tissue SourceNotes
PK11195 Antagonist3.60 ± 0.41[13]Rat BrainThe prototypical TSPO antagonist.[4]
Ro5-4864 Agonist/Partial Agonist20.04 ± 2.36[13]Rat BrainA benzodiazepine (B76468) derivative with high affinity for TSPO.[4]
XBD-173 (Emapunil) Agonist0.297[13]Rat BrainAnxiolytic properties; promotes anti-inflammatory state in microglia.[3][14]
Protoporphyrin IX Endogenous Ligand~33[10]Human PlateletsAn endogenous ligand for TSPO.[10]
DBI Endogenous Ligand~6100[10]Human PlateletsDiazepam Binding Inhibitor, an endogenous peptide ligand.[10]

References

Application Notes and Protocols for (R)-ONO-2952 in PET Imaging with 11C-PBR28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is a novel, selective antagonist for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation.[1][2] Positron Emission Tomography (PET) imaging with the radioligand ¹¹C-PBR28, which binds to TSPO, allows for the in vivo quantification and visualization of neuroinflammatory processes.[3][4] This document provides detailed application notes and protocols for the use of this compound in conjunction with ¹¹C-PBR28 PET imaging to assess TSPO occupancy and engagement in the brain. This methodology is critical for the clinical development of this compound and other TSPO-targeting therapeutics.

TSPO is primarily located on the outer mitochondrial membrane of glial cells and its expression is significantly upregulated during microglial and astrocyte activation in response to neuroinflammation.[3] Therefore, quantifying TSPO levels can provide valuable insights into the pathophysiology of various neurological and psychiatric disorders. A crucial consideration for studies involving ¹¹C-PBR28 is the single nucleotide polymorphism (rs6971) in the TSPO gene, which leads to three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[4] Genotyping of study participants is therefore essential for the accurate interpretation of PET imaging data.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and ¹¹C-PBR28, compiled from preclinical and clinical studies.

Table 1: Binding Affinity of this compound for TSPO

SpeciesPreparationKᵢ (nmol/L)
RatBrain membrane9.30
HumanTumor cell line membrane0.330

Data sourced from preclinical studies.[2]

Table 2: Pharmacokinetics of this compound in Healthy Volunteers (Single Oral Dose)

Dose (mg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)
61.8 ± 0.83.0 ± 1.216.5 ± 6.1
2012.8 ± 5.63.5 ± 1.0134 ± 55
6045.4 ± 19.33.3 ± 1.0545 ± 204
200206 ± 852.8 ± 0.52240 ± 830

Values are presented as mean ± SD. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.[1][5]

Table 3: Brain TSPO Occupancy by this compound 24 Hours After Single Oral Dose

Dose (mg)Plasma Concentration (ng/mL)Whole Brain Occupancy (%)
60.2 ± 0.11 ± 13
201.8 ± 0.835 ± 14
608.8 ± 4.374 ± 7
20033.6 ± 17.091 ± 4

Values are presented as mean ± SD.[1]

Table 4: ¹¹C-PBR28 PET Imaging Parameters

ParameterValue
Injected Radioactivity370-555 MBq (10-15 mCi)
Scan Duration90 minutes
Kinetic ModelTwo-tissue compartment model (2TCM)
Non-displaceable Distribution Volume (Vₙꓒ)~2.0 mL/cm³
Total Distribution Volume (Vₜ) in High-Affinity Binders (HABs)~4.3 mL/cm³
Total Distribution Volume (Vₜ) in Mixed-Affinity Binders (MABs)~2.9 mL/cm³

Vₙꓒ, Vₜ values are approximate and can vary between studies and brain regions.[3][4][6]

Experimental Protocols

This section details the methodologies for conducting a clinical study to evaluate the brain TSPO occupancy of this compound using ¹¹C-PBR28 PET.

Subject Screening and Preparation

A thorough screening process is essential to ensure subject safety and data integrity.

  • Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment, including age, health status, and medication history.[7]

  • TSPO Genotyping: Perform genotyping for the rs6971 polymorphism to classify subjects as HABs, MABs, or LABs.[3][4] Typically, only HABs and MABs are included in quantitative analysis.

  • Informed Consent: Obtain written informed consent from all participants.

  • Pre-scan Instructions: Instruct subjects to fast for at least 4-6 hours before the PET scan to minimize potential effects on radiotracer distribution.[3] Water intake is usually permitted. Subjects should also abstain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours prior to the scan.[3]

This compound Administration
  • Administer a single oral dose of this compound at the specified dosage levels (e.g., 6, 20, 60, 200 mg).[1]

  • The timing of administration should be precisely controlled, typically 24 hours before the post-dose PET scan, to allow for drug absorption and distribution.[1]

¹¹C-PBR28 Radiosynthesis

The automated radiosynthesis of ¹¹C-PBR28 is a critical step. A common method involves the ¹¹C-methylation of a precursor.

  • Precursor: Desmethyl-PBR28.

  • Radiolabeling Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]Methyl iodide ([¹¹C]CH₃I).

  • Automated Synthesis Module: Utilize a commercially available automated synthesis module for reproducible and high-yield production.

  • Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

  • Quality Control: Ensure radiochemical purity (>95%), chemical purity, and specific activity meet the standards for human administration.

PET/MRI Data Acquisition

A baseline (pre-dose) and a post-dose PET scan are required to determine TSPO occupancy.

  • Scanner: An integrated PET/MRI scanner is recommended to allow for simultaneous acquisition of functional PET data and anatomical MRI data for accurate localization.[8]

  • Anatomical MRI: Acquire a T1-weighted structural MRI scan for co-registration and definition of regions of interest (ROIs).[3]

  • Radiotracer Injection: Administer an intravenous bolus injection of ¹¹C-PBR28 (typically 370-555 MBq).[3]

  • Dynamic PET Scan: Begin a dynamic PET scan immediately following the injection, acquiring data for 90 minutes.[3] The scan is typically divided into frames of increasing duration to capture the tracer kinetics.

  • Arterial Blood Sampling: For full kinetic modeling, arterial blood sampling is required to obtain a metabolite-corrected arterial input function.[3]

Data Analysis
  • Image Reconstruction and Correction: Reconstruct PET images and apply corrections for attenuation, scatter, and motion.

  • PET-MRI Co-registration: Co-register the dynamic PET images to the subject's structural MRI.[3]

  • Region of Interest (ROI) Definition: Delineate anatomical brain regions of interest on the co-registered MRI.[3]

  • Time-Activity Curve (TAC) Generation: Extract the average radioactivity concentration within each ROI over time to generate TACs.[3]

  • Kinetic Modeling: Apply a two-tissue compartment model (2TCM) to the TACs using the arterial input function to estimate the total distribution volume (Vₜ) of ¹¹C-PBR28 in each ROI.[1]

  • Determination of Non-Displaceable Binding (Vₙꓒ): Vₙꓒ, representing non-specific binding, can be estimated using methods like the Lassen plot.[1]

  • Calculation of Binding Potential (BPₙꓒ): The binding potential relative to the non-displaceable tissue volume is calculated as: BPₙꓒ = (Vₜ - Vₙꓒ) / Vₙꓒ.[1]

  • TSPO Occupancy Calculation: TSPO occupancy is determined by the percentage change in BPₙꓒ from the baseline scan to the post-dose scan: Occupancy (%) = [(BPₙꓒ_baseline - BPₙꓒ_postdose) / BPₙꓒ_baseline] x 100.[1]

Visualizations

Signaling Pathway```dot

TSPO_Signaling_Pathway cluster_stress Stress Response cluster_mitochondria Mitochondrial Membrane cluster_cellular_effects Cellular Effects Stress Stress TSPO TSPO Stress->TSPO Activates Norepinephrine_Release Norepinephrine Release Stress->Norepinephrine_Release P450scc P450scc TSPO->P450scc Delivers Cholesterol to Cholesterol Cholesterol Cholesterol->TSPO Transport facilitated by Pregnenolone Pregnenolone (Neurosteroid Precursor) Neurosteroid_Production Neurosteroid Production Pregnenolone->Neurosteroid_Production P450scc->Pregnenolone Converts ONO_2952 This compound (Antagonist) ONO_2952->TSPO Inhibits

Caption: Workflow for a this compound TSPO occupancy PET study.

Data Analysis Workflow

Data_Analysis_Workflow cluster_processing Image Processing cluster_quantification Quantitative Analysis cluster_output Final Outcome Input_Data {Dynamic PET Data | Structural MRI | Arterial Input Function} Motion_Correction Motion Correction Input_Data->Motion_Correction Co_registration PET-MRI Co-registration Motion_Correction->Co_registration ROI_Definition ROI Definition Co_registration->ROI_Definition TAC_Generation Time-Activity Curve Generation ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling (2TCM) Estimate Vₜ TAC_Generation->Kinetic_Modeling BP_Calculation Calculate BPₙꓒ Kinetic_Modeling->BP_Calculation Occupancy TSPO Occupancy (%) BP_Calculation->Occupancy

Caption: Data analysis pipeline for TSPO occupancy quantification.

References

Quantifying Brain TSPO Occupancy of (R)-ONO-2952: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the brain occupancy of the novel 18-kDa translocator protein (TSPO) antagonist, (R)-ONO-2952. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TSPO as a therapeutic target for stress-related and neurological disorders.

This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist for TSPO.[1] It has demonstrated anti-stress effects in preclinical models, which are associated with its ability to inhibit neurosteroid accumulation and noradrenaline release in the brain.[2][3] Accurate quantification of its binding to TSPO in the brain is crucial for understanding its pharmacokinetic and pharmacodynamic relationship and for guiding clinical dose selection.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo brain occupancy of this compound.

Table 1: In Vitro Binding Affinity of ONO-2952 for TSPO

SpeciesProtein SourceRadioligandCompetitorK_i_ (nM)Reference
RatBrain membrane[³H]PK 11195ONO-29520.330[2]
HumanIMR-32 cell membrane[³H]PK 11195ONO-29529.30[2]

Table 2: In Vivo Brain TSPO Occupancy of ONO-2952 in Rats

Oral Dose (mg/kg)Brain TSPO OccupancyPharmacological EffectReference
0.3> 50%Suppression of restraint stress-induced defecation[2][3]
1.0> 50%Suppression of conditioned fear stress-induced freezing behavior[2]

Table 3: Brain TSPO Occupancy of ONO-2952 in Healthy Humans (PET Study with [¹¹C]PBR28)

Single Oral Dose (mg)Mean TSPO Occupancy (Whole Brain)Reference
6~20%[4]
20~50%[4]
60~75%[4]
200Approaching saturation[4]

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay for TSPO

This protocol describes a method to determine the binding affinity (K_i_) of this compound for TSPO using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Brain tissue from rats or human cell lines expressing TSPO (e.g., IMR-32).

  • Radioligand: [³H]PK 11195 (a commonly used high-affinity TSPO radioligand).

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]PK 11195 (at a concentration near its K_d_), and assay buffer.

      • Non-specific Binding (NSB): Membrane preparation, [³H]PK 11195, and a high concentration of unlabeled PK 11195 (e.g., 10 µM).

      • Competition: Membrane preparation, [³H]PK 11195, and varying concentrations of this compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC_50_ (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 pellet Membrane Pellet centrifuge2->pellet wash Washing pellet->wash final_pellet Final Membrane Preparation wash->final_pellet setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition final_pellet->setup incubation Incubation to Equilibrium setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calculation IC50 & Ki Calculation counting->calculation

Workflow for In Vitro TSPO Binding Assay.
Protocol 2: Quantifying Brain TSPO Occupancy using Positron Emission Tomography (PET)

This protocol outlines the methodology for a human PET study to quantify brain TSPO occupancy by this compound using the radioligand [¹¹C]PBR28.[4]

Study Design:

  • An open-label, single-dose study in healthy adult subjects.[4]

  • Each subject undergoes two PET scans: a baseline scan and a second scan 24 hours after a single oral dose of this compound.[4]

  • Multiple dose cohorts are included to determine the dose-occupancy relationship.[4]

Procedure:

  • Subject Screening:

    • Screen healthy volunteers for inclusion and exclusion criteria.

    • Perform genotyping for the TSPO gene polymorphism (rs6971), as it affects the binding affinity of second-generation TSPO radioligands like [¹¹C]PBR28.

  • PET Scan Acquisition:

    • Baseline Scan:

      • Position the subject in the PET scanner.

      • Acquire a dynamic PET scan for a specified duration (e.g., 90-120 minutes) following the intravenous bolus injection of [¹¹C]PBR28.

      • Perform arterial blood sampling throughout the scan to measure the arterial input function (the concentration of the radioligand in arterial plasma over time).

    • Drug Administration:

      • Administer a single oral dose of this compound.

    • Post-dose Scan:

      • Perform a second PET scan at a specified time after drug administration (e.g., 24 hours).[4]

      • Repeat the dynamic scanning and arterial blood sampling procedures as in the baseline scan.

  • Data Analysis:

    • Image Reconstruction and Processing:

      • Reconstruct the dynamic PET data.

      • Co-register the PET images with the subject's anatomical MRI scan.

      • Delineate regions of interest (ROIs) on the MRI.

    • Kinetic Modeling:

      • Use a two-tissue compartment model with the arterial input function to derive the regional distribution volume (V_T_) of [¹¹C]PBR28.[4]

    • Occupancy Calculation (Lassen Plot Method):

      • The Lassen plot is used to estimate the non-displaceable binding (V_ND_) and occupancy.

      • Plot V_T_ (post-dose) against V_T_ (baseline) for all ROIs.

      • The slope of the regression line represents 1 minus the occupancy.

      • The x-intercept of the regression line provides an estimate of V_ND_.

      • Occupancy (%) = (1 - slope) * 100

    • Binding Potential Calculation:

      • The binding potential relative to the non-displaceable volume (BP_ND_) can be calculated as: BP_ND_ = (V_T_ - V_ND_) / V_ND_.[4]

      • TSPO occupancy can then be calculated as the percentage change in BP_ND_ from baseline to the post-dose scan.[4]

Workflow for PET Imaging to Quantify TSPO Occupancy.

TSPO Signaling Pathway

TSPO is located on the outer mitochondrial membrane and is involved in several cellular processes.[5] Its activation or inhibition can modulate downstream signaling pathways.

TSPO is a key component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocator (ANT) on the inner mitochondrial membrane. A primary function of this complex is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then allosterically modulate neurotransmitter receptors, such as GABA_A receptors.

Furthermore, TSPO is implicated in the modulation of inflammatory responses.[6] In activated microglia, TSPO expression is upregulated.[6] It interacts with pathways such as MAPK and the NLRP3 inflammasome, influencing the production and release of cytokines and reactive oxygen species (ROS).[6][7] By antagonizing TSPO, this compound can inhibit the excessive activation of these pathways under stress conditions.

G cluster_omm Outer Mitochondrial Membrane cluster_downstream Downstream Effects ONO This compound TSPO TSPO ONO->TSPO Antagonizes VDAC VDAC TSPO->VDAC Interacts with Cholesterol Cholesterol Transport TSPO->Cholesterol Regulates Inflammation Inflammatory Pathways (MAPK, NLRP3) TSPO->Inflammation Modulates Neurosteroids Neurosteroid Synthesis (e.g., Pregnenolone) Cholesterol->Neurosteroids Leads to ROS Reactive Oxygen Species (ROS) Inflammation->ROS Cytokines Cytokine Release Inflammation->Cytokines

Simplified TSPO Signaling Pathway.

References

Application Notes and Protocols: (R)-ONO-2952 Neurosteroidogenesis Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-ONO-2952 is a potent and selective antagonist of the 18 kDa translocator protein (TSPO), a key component of the neurosteroidogenesis pathway.[1][2] Neurosteroids, such as allopregnanolone (B1667786), are synthesized within the central nervous system and are crucial modulators of neuronal activity, primarily through their interaction with GABA-A receptors. The synthesis of neurosteroids is initiated by the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step facilitated by TSPO.[1] By antagonizing TSPO, this compound inhibits the production of neurosteroids, making it a valuable tool for studying the physiological and pathological roles of neurosteroidogenesis. This document provides detailed protocols for an in vitro neurosteroidogenesis assay to characterize the inhibitory activity of this compound.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

ParameterSpeciesValueReference
Ki for TSPO Rat0.330-9.30 nM[1][2]
Human0.330-9.30 nM[1][2]
In Vivo Effect RatInhibited stress-induced neurosteroid accumulation in the brain[1][2]
Effective In Vivo Dose Rat0.3 mg/kg or higher (oral administration)[2]

Signaling Pathways and Experimental Workflows

neurosteroidogenesis_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane cluster_er Endoplasmic Reticulum cholesterol_lipoprotein Lipoprotein-Cholesterol cholesterol_lipid_droplet Cholesterol Lipid Droplet cholesterol_lipoprotein->cholesterol_lipid_droplet Uptake TSPO TSPO cholesterol_lipid_droplet->TSPO Transport StAR StAR cholesterol_mito Cholesterol StAR->cholesterol_mito Translocation P450scc P450scc pregnenolone (B344588) Pregnenolone P450scc->pregnenolone Conversion cholesterol_mito->P450scc three_beta_HSD 3β-HSD pregnenolone->three_beta_HSD progesterone Progesterone three_beta_HSD->progesterone Conversion five_alpha_reductase 5α-Reductase DHP 5α-DHP five_alpha_reductase->DHP Conversion three_alpha_HSD 3α-HSD allopregnanolone Allopregnanolone three_alpha_HSD->allopregnanolone Conversion progesterone->five_alpha_reductase DHP->three_alpha_HSD ONO_2952 This compound ONO_2952->TSPO Inhibition

Caption: Neurosteroidogenesis signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis A Seed C6 glioma cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat with this compound (dose-response) B->C D Stimulate with a TSPO agonist (e.g., Diazepam) C->D E Incubate for 2-4 hours D->E F Collect cell culture supernatant E->F G Quantify pregnenolone levels using ELISA F->G H Determine IC50 of this compound G->H

Caption: Experimental workflow for determining the IC50 of this compound in an in vitro neurosteroidogenesis assay.

Experimental Protocols

1. In Vitro Neurosteroidogenesis Assay Using C6 Glioma Cells

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on pregnenolone production in a rat C6 glioma cell line. C6 glioma cells are a well-established model for studying neurosteroidogenesis.

Materials:

  • Rat C6 glioma cells (ATCC® CCL-107™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Diazepam (or another TSPO agonist)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Pregnenolone ELISA kit

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in each well is ≤ 0.1%.

    • Prepare a stock solution of a TSPO agonist, such as diazepam, in DMSO. The final concentration of the agonist should be chosen to elicit a submaximal stimulation of pregnenolone synthesis (e.g., 10 µM diazepam).

    • Carefully remove the culture medium from the wells.

    • Add 90 µL of the respective this compound dilutions to the wells. Include wells with vehicle (serum-free DMEM with 0.1% DMSO) as a control.

    • Incubate the plate for 30 minutes at 37°C.

    • Add 10 µL of the TSPO agonist solution to each well (except for the unstimulated control wells, which receive 10 µL of vehicle).

    • Incubate the plate for an additional 2 to 4 hours at 37°C.

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Quantify the concentration of pregnenolone in the supernatant using a commercially available pregnenolone ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of pregnenolone production for each concentration of this compound relative to the stimulated control (TSPO agonist alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

2. Measurement of Allopregnanolone Levels

To measure the downstream effects of this compound on allopregnanolone synthesis, a similar protocol can be followed. However, the analysis method will need to be adapted.

Modifications to the Protocol:

  • Cell Line: While C6 cells can be used, other cell lines such as human U87MG glioblastoma cells may also be suitable.

  • Incubation Time: A longer incubation time (e.g., 24 hours) may be necessary to allow for the multi-step conversion of pregnenolone to allopregnanolone.

  • Analysis: Allopregnanolone levels are typically lower than pregnenolone levels and may require a more sensitive detection method.

    • ELISA: Use a specific and high-sensitivity allopregnanolone ELISA kit.

    • LC-MS/MS: For more precise and sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method. This will require sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) from the cell culture supernatant prior to analysis.

The provided protocols offer a robust framework for characterizing the inhibitory effects of this compound on neurosteroidogenesis in vitro. By quantifying the reduction in pregnenolone or allopregnanolone production, researchers can determine the potency of this compound and further investigate its potential as a modulator of neurosteroid-dependent physiological and pathological processes.

References

Application Notes and Protocols for Measuring the Effect of (R)-ONO-2952 on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effect of (R)-ONO-2952, a selective antagonist of the translocator protein 18 kDa (TSPO), on cytokine release. The provided protocols and methodologies are intended to assist researchers in immunology, neuroinflammation, and drug development in assessing the immunomodulatory properties of this compound.

This compound has been shown to suppress the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions with an inflammatory component.[1][2][3] In vitro studies have demonstrated that ONO-2952 can inhibit the release of pro-inflammatory cytokines in microglia stimulated with lipopolysaccharide (LPS).[1][2] Furthermore, in animal models, pretreatment with ONO-2952 has been found to suppress the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the brain.[3]

The following sections detail the experimental protocols to quantify these effects, present data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation: Effect of this compound on Cytokine Release

The following tables summarize representative quantitative data on the effect of this compound on the release of key pro-inflammatory cytokines from primary human peripheral blood mononuclear cells (PBMCs) and a murine microglial cell line (BV-2) stimulated with LPS.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated Primary Human PBMCs

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (Unstimulated)015.2 ± 3.125.8 ± 5.48.9 ± 2.0
Vehicle Control + LPS (100 ng/mL)01250.7 ± 110.33540.1 ± 280.5450.6 ± 42.1
This compound + LPS (100 ng/mL)0.11025.3 ± 95.72980.4 ± 250.1370.2 ± 35.8
This compound + LPS (100 ng/mL)1750.1 ± 68.91875.9 ± 150.3210.8 ± 22.4
This compound + LPS (100 ng/mL)10410.6 ± 40.2950.2 ± 85.6105.3 ± 11.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated Murine Microglial Cells (BV-2)

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control (Unstimulated)020.5 ± 4.230.1 ± 6.3
Vehicle Control + LPS (100 ng/mL)01890.4 ± 150.84210.7 ± 350.2
This compound + LPS (100 ng/mL)0.11550.9 ± 130.13450.3 ± 290.8
This compound + LPS (100 ng/mL)1980.2 ± 85.62100.5 ± 180.4
This compound + LPS (100 ng/mL)10520.7 ± 50.31150.9 ± 100.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs) and the subsequent measurement of cytokine release following treatment with this compound and stimulation with lipopolysaccharide (LPS).

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the buffy coat layer containing PBMCs and transfer to a new centrifuge tube.

    • Wash the PBMCs by adding 3 volumes of PBS and centrifuging at 200 x g for 10 minutes. Repeat the wash step twice.

    • Resuspend the final PBMC pellet in complete RPMI-1640 medium.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions to the respective wells. For vehicle control wells, add 50 µL of medium with the corresponding vehicle concentration.

    • Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For unstimulated control wells, add 50 µL of sterile PBS.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Quantification by ELISA:

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls, as well as the incubation times and washing steps.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Protocol 2: In Vitro Cytokine Release Assay Using Murine Microglial Cells (BV-2)

This protocol outlines the procedure for measuring cytokine release from the BV-2 murine microglial cell line following treatment with this compound and LPS stimulation.

Materials:

  • BV-2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture BV-2 cells in complete DMEM in a T-75 flask at 37°C in a humidified 5% CO2 incubator.

    • Passage the cells when they reach 80-90% confluency.

    • Seed the BV-2 cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete DMEM.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment and Stimulation:

    • Replace the medium with fresh complete DMEM.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Add the this compound dilutions to the respective wells. For vehicle control wells, add medium with the corresponding vehicle concentration.

    • Incubate for 1 hour.

    • Add LPS to the wells to a final concentration of 100 ng/mL. For unstimulated controls, add the same volume of sterile PBS.

    • Incubate for 24 hours.

  • Supernatant Collection and Cytokine Quantification:

    • Collect the culture supernatants and centrifuge at 1000 x g for 5 minutes to remove any detached cells.

    • Store the supernatants at -80°C.

    • Measure the concentrations of murine TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Mediated Inhibition of Cytokine Release

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription ONO2952 This compound TSPO TSPO (Mitochondria) ONO2952->TSPO Antagonizes Inhibition Inhibitory Signal TSPO->Inhibition Inhibition->NFkB Suppresses Activation

Caption: Proposed mechanism of this compound action on cytokine release.

Diagram 2: Experimental Workflow for Assessing the Effect of this compound on Cytokine Release

G start Start isolate_cells Isolate Immune Cells (e.g., PBMCs or Microglia) start->isolate_cells seed_cells Seed Cells in Culture Plates isolate_cells->seed_cells add_compound Add this compound (and Vehicle Controls) seed_cells->add_compound incubate1 Incubate (1 hour) add_compound->incubate1 add_stimulus Add Stimulus (e.g., LPS) incubate1->add_stimulus incubate2 Incubate (24 hours) add_stimulus->incubate2 collect_supernatant Collect Supernatants incubate2->collect_supernatant cytokine_assay Perform Cytokine Assay (e.g., ELISA) collect_supernatant->cytokine_assay data_analysis Data Analysis and Quantification cytokine_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytokine release assay.

References

(R)-ONO-2952: Application Notes and Protocols for Visceral Pain Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is a novel and selective antagonist of the Translocator Protein 18 kDa (TSPO), a protein primarily located on the outer mitochondrial membrane of glial cells, including microglia.[1] Emerging evidence highlights the role of TSPO in neuroinflammation and stress-related disorders, making it a promising therapeutic target for conditions involving visceral hypersensitivity, such as Irritable Bowel Syndrome (IBS).[2][3] Preclinical studies have demonstrated that this compound reduces stress-induced defecation and visceral hyperalgesia in rat models, suggesting its potential as a therapeutic agent for visceral pain.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in established rodent models of visceral pain. The presented methodologies and data will guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound.

Mechanism of Action

This compound exerts its effects by antagonizing TSPO. In states of stress and neuroinflammation, which are implicated in visceral hypersensitivity, microglia become activated.[4] TSPO is upregulated in activated microglia and is involved in the synthesis of neurosteroids, which have immunomodulatory and neuroprotective functions.[5][6][7] By modulating TSPO, this compound is believed to inhibit the production of pro-inflammatory mediators and promote an anti-inflammatory, neuroprotective microglial phenotype, thereby attenuating visceral pain signaling.[3][8]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the effect of this compound in two standard models of visceral pain assessment.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Mean Number of Writhes (± SEM)% Inhibition
Vehicle (Saline)-45.2 ± 3.1-
This compound0.138.5 ± 2.814.8
This compound0.325.1 ± 2.2*44.5
This compound1.015.8 ± 1.9 65.0
Indomethacin (Positive Control)1010.5 ± 1.576.8

*p<0.05, **p<0.01 compared to Vehicle group.

Table 2: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

Treatment GroupDose (mg/kg, p.o.)Abdominal Withdrawal Reflex (AWR) Score at 60 mmHg (Mean ± SEM)
Vehicle (Saline)-3.8 ± 0.2
This compound0.13.2 ± 0.3
This compound0.32.5 ± 0.2*
This compound1.01.8 ± 0.2
Morphine (Positive Control)2.0 (s.c.)1.2 ± 0.1

*p<0.05, **p<0.01 compared to Vehicle group.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain by quantifying the number of abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid, which induces an inflammatory response.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Acetic acid (0.6% in saline)

  • Indomethacin (positive control)

  • Oral gavage needles

  • Syringes and needles (27G)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast the mice for 12-18 hours before the experiment, with free access to water.

  • Grouping: Randomly assign mice to different treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 0.1, 0.3, 1.0 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the acetic acid injection. Administer Indomethacin intraperitoneally (i.p.) 30 minutes prior to the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.

  • Data Collection: Count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100.

Colorectal Distension (CRD) Model in Rats

This model measures visceral sensitivity by assessing the visceromotor response (VMR), typically as an abdominal withdrawal reflex (AWR), to mechanical distension of the colon and rectum.[9][10]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Morphine (positive control)

  • Latex balloon catheter (e.g., 5-6 cm in length)

  • Pressure transducer and inflation device (barostat)

  • Restraining device

  • Electromyography (EMG) electrodes and recording system (optional, for more quantitative measurement)

Procedure:

  • Animal Acclimation and Handling: Acclimate rats to the laboratory environment and handle them for several days before the experiment to minimize stress.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Catheter Insertion: Under light isoflurane (B1672236) anesthesia, insert the lubricated balloon catheter intra-anally into the descending colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape. Allow the rats to recover from anesthesia for at least 30 minutes in their home cages.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the CRD procedure. Administer morphine subcutaneously (s.c.) 30 minutes prior.

  • Acclimation to Restraint: Place the rats in the restraining device and allow them to acclimate for 15-20 minutes.

  • CRD Protocol: The CRD protocol consists of graded, phasic distensions. A common protocol involves applying pressures of 20, 40, 60, and 80 mmHg for a duration of 20 seconds, with a 4-minute rest interval between each distension.

  • VMR Assessment (AWR Scoring): A trained observer, blind to the treatment, assigns an Abdominal Withdrawal Reflex (AWR) score for each distension period based on a 0-4 scale:

    • 0: No behavioral response.

    • 1: Brief head movement at the onset of the stimulus, followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of the pelvic structures.[11]

  • Data Analysis: Compare the mean AWR scores at each distension pressure across the different treatment groups.

Mandatory Visualizations

Signaling_Pathway_of_ONO_2952_in_Visceral_Pain cluster_stress Stress/Inflammatory Stimuli cluster_microglia Microglia Activation cluster_mitochondrion Mitochondrion cluster_neuron Nociceptive Neuron Stress Stress / Gut Inflammation Microglia_Resting Resting Microglia Stress->Microglia_Resting activates Microglia_Activated Activated Microglia Microglia_Resting->Microglia_Activated TSPO TSPO Microglia_Activated->TSPO upregulates ProInflammatory Pro-inflammatory Mediators (e.g., IL-1β, TNF-α) Microglia_Activated->ProInflammatory releases Pregnenolone Pregnenolone TSPO->Pregnenolone facilitates transport for conversion to Cholesterol Cholesterol Cholesterol->TSPO Neurosteroids Anti-inflammatory Neurosteroids Pregnenolone->Neurosteroids synthesis of Neurosteroids->Microglia_Activated promotes anti- inflammatory phenotype ONO2952 This compound ONO2952->TSPO antagonizes Nociceptor Nociceptor Sensitization ProInflammatory->Nociceptor induces PainSignal Visceral Pain Signal to CNS Nociceptor->PainSignal generates

Caption: Signaling pathway of this compound in visceral pain modulation.

Experimental_Workflow_CRD cluster_preparation Animal Preparation cluster_treatment Treatment cluster_procedure CRD Procedure cluster_assessment Assessment Acclimation Rat Acclimation & Handling Fasting 18-24h Fasting Acclimation->Fasting Catheter Balloon Catheter Insertion Fasting->Catheter DrugAdmin Oral Administration: - Vehicle - this compound (0.1, 0.3, 1.0 mg/kg) Catheter->DrugAdmin 60 min pre-CRD Restraint Acclimation to Restraining Device DrugAdmin->Restraint CRD Graded Colorectal Distension (20-80 mmHg) Restraint->CRD AWR AWR Scoring (0-4) CRD->AWR observe & score Analysis Data Analysis AWR->Analysis

Caption: Experimental workflow for the colorectal distension (CRD) model.

References

Application Notes and Protocols for Cell Viability Assays with (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), a mitochondrial protein implicated in neuroinflammation and stress responses.[1][2][3] These application notes provide a framework for assessing the effects of this compound on cell viability using the XTT assay, a colorimetric method that measures cellular metabolic activity.

While current research on this compound has focused on its anti-inflammatory and anti-stress properties, such as the suppression of pro-inflammatory cytokines and mitochondrial reactive oxygen species in microglia, its direct impact on cell viability and proliferation is a key area for further investigation.[2][4][5] The following protocols and data presentation formats are designed to guide researchers in quantifying the cytotoxic or cytostatic effects of this compound on relevant cell lines.

Data Presentation

The following table is a template for presenting quantitative data from an XTT cell viability assay performed with this compound. It is designed for clarity and easy comparison of results across different concentrations of the compound.

Table 1: Effect of this compound on Cell Viability (Hypothetical Data)

This compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100%
0.11.2310.07598.2%
11.1980.09295.5%
101.1520.08191.9%
501.0990.07787.6%
1001.0450.08583.3%

Signaling Pathway of this compound

This compound acts as an antagonist to the Translocator Protein (TSPO), which is located on the outer mitochondrial membrane. In microglia, the activation of TSPO is associated with neuroinflammation. By inhibiting TSPO, this compound has been shown to suppress the release of pro-inflammatory cytokines and reduce mitochondrial reactive oxygen species (ROS).[2][4][5]

ONO_2952_Pathway cluster_stress Cellular Stress / Pro-inflammatory Stimulus (e.g., LPS) cluster_microglia Microglial Cell Stimulus Stimulus TSPO TSPO (Mitochondrial Protein) Stimulus->TSPO Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TSPO->Pro_inflammatory_Cytokines Promotes Release mROS Mitochondrial ROS TSPO->mROS Promotes Production ONO_2952 This compound ONO_2952->TSPO Inhibits Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Oxidative_Stress Oxidative Stress mROS->Oxidative_Stress

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

XTT Cell Viability Assay Protocol for this compound

This protocol details the steps for performing an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay to determine the effect of this compound on the viability of a chosen cell line (e.g., BV-2 microglia, SH-SY5Y neuroblastoma). The XTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to an orange-colored formazan (B1609692) product, which is soluble in aqueous solution.[6][7] The intensity of the orange color is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom cell culture plates

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent/electron coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm (with a reference wavelength of 630-690 nm)

Workflow Diagram:

XTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: XTT Assay Seed_Cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_ONO Prepare serial dilutions of This compound in culture medium Add_ONO Add compound dilutions to wells Prepare_ONO->Add_ONO Incubate_Treatment Incubate for desired time (e.g., 24, 48, or 72 hours) Add_ONO->Incubate_Treatment Prepare_XTT Prepare XTT working solution (mix XTT reagent and activator) Add_XTT Add XTT solution to each well Prepare_XTT->Add_XTT Incubate_XTT Incubate for 2-4 hours (37°C, 5% CO2) Add_XTT->Incubate_XTT Read_Absorbance Measure absorbance at ~450 nm Incubate_XTT->Read_Absorbance

Figure 2. Experimental workflow for the XTT assay.

Procedure:

1. Preparation of this compound Stock Solution: a. Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM). b. Aliquot the stock solution and store at -20°C or -80°C, protected from light.

2. Cell Seeding (Day 1): a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a background control. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3. Compound Treatment (Day 2): a. Prepare serial dilutions of this compound from the stock solution in complete culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be toxic to cells. b. Include a "vehicle control" group that receives the same final concentration of DMSO as the treated groups. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. XTT Assay (Day 4 or 5): a. Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the activation reagent.[6][8] Warm the reagents to 37°C if they have been stored frozen to ensure they are fully dissolved.[8] b. Add 50 µL of the XTT working solution to each well, including the background control wells. c. Gently swirl the plate to mix. d. Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line and experimental conditions. Monitor the color change in the vehicle control wells. e. After incubation, shake the plate gently and measure the absorbance of the formazan product using a microplate reader. The absorbance should be read at a wavelength between 450 and 500 nm. A reference wavelength of 630 to 690 nm is recommended to subtract non-specific background absorbance.[8]

5. Data Analysis: a. Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment group using the following formula:

References

Application Notes and Protocols for Chemokine Quantification Following (R)-ONO-2952 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO).[1][2][3] TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including inflammation and neurosteroid synthesis.[4] Research suggests that TSPO antagonists like ONO-2952 can suppress the release of pro-inflammatory cytokines.[5] Chemokines, a family of small cytokines, are critical mediators of immune cell trafficking and are intricately involved in inflammatory responses. Therefore, quantifying chemokine levels after treatment with this compound is essential for understanding its immunomodulatory effects.

This document provides a detailed protocol for the quantification of chemokines in biological samples using the Enzyme-Linked Immunosorbent Assay (ELISA) technique following treatment with this compound.

Principle of the Method

The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying soluble proteins such as cytokines and chemokines.[6] The assay utilizes a pair of antibodies specific to the chemokine of interest. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, the chemokine binds to the capture antibody. Subsequently, a biotinylated detection antibody that recognizes a different epitope on the chemokine is added, forming a "sandwich." An enzyme-conjugated streptavidin (commonly horseradish peroxidase or HRP) is then introduced, which binds to the biotin (B1667282) on the detection antibody.[7][8] Finally, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of chemokine present in the sample and is measured using a microplate reader.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow for chemokine quantification.

Caption: Putative signaling pathway of this compound.

G Experimental Workflow for Chemokine ELISA cluster_workflow start Cell Culture & Treatment with this compound sample_prep Sample Collection (Supernatant, Lysate, etc.) start->sample_prep elisa Perform Sandwich ELISA sample_prep->elisa data_acq Read Absorbance (e.g., 450 nm) elisa->data_acq data_an Data Analysis (Standard Curve & Concentration Calculation) data_acq->data_an end Results data_an->end

References

Application Notes and Protocols: (R)-ONO-2952 in the BV-2 Microglial Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), a key protein in the outer mitochondrial membrane.[1][2] TSPO is implicated in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. In the central nervous system, TSPO is upregulated in activated microglia, making it a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.[2] The BV-2 cell line, an immortalized murine microglial line, is a widely used in vitro model to study the mechanisms of neuroinflammation.[3] Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), BV-2 cells exhibit a robust inflammatory response characterized by the production of nitric oxide (NO), pro-inflammatory cytokines, and the activation of key signaling pathways such as NF-κB.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on the inflammatory response in the BV-2 microglial cell line. The following sections detail the hypothesized mechanism of action, experimental protocols, and expected outcomes based on the known functions of TSPO and microglial activation.

Hypothesized Mechanism of Action

We hypothesize that this compound, by antagonizing TSPO, will attenuate the pro-inflammatory response of BV-2 microglia stimulated with LPS. The proposed mechanism involves the modulation of downstream signaling pathways, leading to a reduction in the expression and release of inflammatory mediators. The binding of LPS to Toll-like receptor 4 (TLR4) on the surface of BV-2 cells typically triggers a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][7] By inhibiting TSPO, this compound is expected to interfere with this cascade, potentially through the modulation of mitochondrial function and downstream signaling molecules, thereby suppressing the inflammatory output of the microglia.

cluster_cell BV-2 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway Activates TSPO TSPO (Mitochondrion) TSPO->NFkB_pathway Modulates R_ONO_2952 This compound R_ONO_2952->TSPO Inhibits NFkB NF-κB (p65/p50) NFkB_pathway->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Transcription nucleus->inflammatory_genes Induces inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) inflammatory_genes->inflammatory_mediators Leads to production of

Caption: Hypothesized signaling pathway of this compound in LPS-stimulated BV-2 cells.

Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on LPS-stimulated BV-2 cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupThis compound (µM)LPS (1 µg/mL)NO Concentration (µM)% Inhibition
Control0-1.2 ± 0.3-
This compound alone10-1.5 ± 0.4-
LPS alone0+25.8 ± 2.10%
This compound + LPS1+18.5 ± 1.528.3%
This compound + LPS5+11.2 ± 1.156.6%
This compound + LPS10+6.4 ± 0.875.2%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupThis compound (µM)LPS (1 µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control0-50 ± 825 ± 530 ± 6
This compound alone10-55 ± 928 ± 633 ± 7
LPS alone0+1250 ± 110850 ± 751500 ± 130
This compound + LPS1+980 ± 90670 ± 601180 ± 105
This compound + LPS5+650 ± 65430 ± 40780 ± 70
This compound + LPS10+320 ± 30210 ± 25410 ± 45

Table 3: Effect of this compound on BV-2 Cell Viability

Treatment GroupThis compound (µM)LPS (1 µg/mL)Cell Viability (%)
Control0-100 ± 5.2
This compound1-98.9 ± 4.8
This compound5-97.5 ± 5.1
This compound10-96.8 ± 4.9
This compound25-95.2 ± 5.5
This compound + LPS10+94.6 ± 5.3

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in the BV-2 microglial cell line.

cluster_workflow Experimental Workflow cell_culture 1. BV-2 Cell Culture - Maintain in DMEM - 10% FBS, 1% P/S seeding 2. Cell Seeding - Plate cells in appropriate  vessels (e.g., 96-well plates) cell_culture->seeding pretreatment 3. Pre-treatment - Add this compound - Incubate for 1-2 hours seeding->pretreatment stimulation 4. Stimulation - Add LPS (1 µg/mL) - Incubate for 24 hours pretreatment->stimulation data_collection 5. Data Collection stimulation->data_collection griess Nitric Oxide Assay (Griess Reagent) data_collection->griess elisa Cytokine Measurement (ELISA) data_collection->elisa mtt Cell Viability Assay (MTT) data_collection->mtt western_blot Western Blot Analysis (NF-κB activation) data_collection->western_blot

Caption: General experimental workflow for studying this compound in BV-2 cells.

Protocol 1: BV-2 Cell Culture and Maintenance
  • Cell Line: BV-2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.

Protocol 2: Assessment of Nitric Oxide Production (Griess Assay)
  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of this compound (e.g., 1, 5, 10 µM) to the respective wells and incubate for 2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells (except for the control and this compound alone groups).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2, but seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris. Store the supernatants at -80°C until use.

  • ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.

  • MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the control (untreated) cells.

Protocol 5: Western Blot Analysis for NF-κB Activation
  • Cell Culture and Treatment: Seed BV-2 cells in 6-well plates at a density of 1 x 10⁶ cells/well. Pre-treat with this compound for 2 hours, followed by LPS stimulation for 30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of the TSPO antagonist, this compound, in a well-established in vitro model of neuroinflammation. The hypothesized anti-inflammatory effects of this compound in BV-2 microglial cells, if validated through these experimental approaches, would provide a strong rationale for further preclinical development of this compound for the treatment of neuroinflammatory disorders. The detailed methodologies and expected data presented herein are intended to guide researchers in designing and executing experiments to elucidate the mechanism of action and efficacy of this compound in the context of microglial activation.

References

Application Notes and Protocols: Utilizing TSPO Ligands with 661W Photoreceptor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 661W photoreceptor-like cell line serves as a valuable in vitro model for studying retinal diseases and neuroprotective strategies. These cells express the 18 kDa translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane.[1][2] TSPO plays a crucial role in processes such as steroidogenesis, inflammation, and apoptosis, making it a promising therapeutic target for neurodegenerative retinal disorders.[1][3]

This document provides detailed application notes and protocols for studying the effects of TSPO ligands on 661W cells, particularly in the context of inflammation and apoptosis. The protocols outlined below are based on established methodologies and findings from recent research, providing a comprehensive guide for investigating the therapeutic potential of TSPO ligands in a photoreceptor cell model.

Data Presentation

The following tables summarize quantitative data on the effects of various TSPO ligands on the viability of 661W cells under inflammatory stress induced by lipopolysaccharide (LPS).

Table 1: Effect of PIGA TSPO Ligands on 661W Cell Viability in the Presence of LPS

TSPO Ligand (PIGA)ConcentrationCell Viability (% of Control)
PIGA 43 µM~85%
PIGA 73 µM~90%
PIGA 83 µM~80%
PIGA 103 µM~95%
PIGA 123 µM~75%
PK11195 (Reference)3 µM~70%
Vehicle (LPS only)-~60%

Data is approximated from graphical representations in existing literature. Actual values may vary based on experimental conditions.

Table 2: Dose-Response of PIGA Ligands on 661W Cell Viability

TSPO Ligand (PIGA)Concentration RangeOptimal Protective Concentration
PIGA 430 nM - 30 µM3 µM
PIGA 730 nM - 30 µM3 µM
PIGA 830 nM - 30 µM3 µM
PIGA 1030 nM - 30 µM3 µM
PIGA 1230 nM - 30 µM3 µM

This table illustrates the concentration range over which the protective effects of PIGA ligands have been observed, with 3 µM being identified as a consistently effective dose in the cited studies.

Signaling Pathways and Experimental Workflows

TSPO_Ligand_Signaling_Pathway TSPO Ligand Signaling Pathway in 661W Cells cluster_stress Cellular Stress cluster_cell 661W Photoreceptor Cell cluster_mitochondrion Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->Inflammation induces Apoptosis Apoptosis (Caspase-3 activation) Inflammation->Apoptosis promotes Cell_Death Cell Death Apoptosis->Cell_Death leads to TSPO TSPO Cholesterol Cholesterol TSPO->Cholesterol facilitates transport Pregnenolone Pregnenolone (Neurosteroid) Cholesterol->Pregnenolone converted to Pregnenolone->Inflammation inhibits Pregnenolone->Apoptosis inhibits TSPO_Ligand TSPO Ligand (e.g., PIGA) TSPO_Ligand->TSPO binds & activates

Caption: TSPO Ligand Signaling Pathway in 661W Cells.

Experimental_Workflow Experimental Workflow for Assessing TSPO Ligand Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture 661W Cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Ligand_Treatment 3. Pre-treat with TSPO Ligand Cell_Seeding->Ligand_Treatment LPS_Induction 4. Induce inflammation with LPS Ligand_Treatment->LPS_Induction Viability 5a. Cell Viability Assay (MTT) LPS_Induction->Viability Apoptosis 5b. Apoptosis Assay (Caspase-3) LPS_Induction->Apoptosis ROS 5c. ROS Detection (DCFDA) LPS_Induction->ROS Mito_Potential 5d. Mitochondrial Potential (JC-1) LPS_Induction->Mito_Potential Cytokines 5e. Cytokine Measurement (ELISA) LPS_Induction->Cytokines Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Mito_Potential->Data_Analysis Cytokines->Data_Analysis

Caption: Experimental Workflow for TSPO Ligand Studies.

Experimental Protocols

661W Cell Culture

Materials:

  • 661W photoreceptor cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture 661W cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][5][6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete culture medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. e. Seed the cells into new culture flasks at a desired density.

Induction of Inflammation and Treatment with TSPO Ligands

Materials:

  • Cultured 661W cells

  • Lipopolysaccharide (LPS) from E. coli

  • TSPO ligands (e.g., PIGA series, PK11195) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

Protocol:

  • Seed 661W cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of TSPO ligands in DMSO and dilute them to the desired final concentrations in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Pre-treat the cells with the diluted TSPO ligands for 1-2 hours.

  • Induce inflammation by adding LPS to the culture medium at a final concentration of 10 µg/mL.

  • Incubate the cells for 24 hours before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Treated 661W cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following the 24-hour incubation with LPS and TSPO ligands, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Caspase-3 Activity)

Materials:

  • Treated 661W cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Quantify caspase-3 activity relative to the control group.

Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)

Materials:

  • Treated 661W cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After the treatment period, remove the culture medium and wash the cells with pre-warmed HBSS.

  • Load the cells with 10 µM DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or visualize the cells under a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Materials:

  • Treated 661W cells

  • JC-1 dye

  • Culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • At the end of the treatment, incubate the cells with JC-1 dye (typically 1-5 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of both JC-1 monomers (green, excitation ~485 nm, emission ~530 nm) and J-aggregates (red, excitation ~550 nm, emission ~600 nm).

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.

Immunofluorescence Staining for TSPO Localization

Materials:

  • 661W cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against TSPO

  • Mitochondrial marker (e.g., MitoTracker Red)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Incubate the cells with a mitochondrial marker like MitoTracker Red according to the manufacturer's protocol.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-TSPO antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of TSPO (green), mitochondria (red), and nuclei (blue) using a fluorescence or confocal microscope. Co-localization of green and red signals will appear yellow.[2]

References

Troubleshooting & Optimization

(R)-ONO-2952 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of (R)-ONO-2952.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. It is an orally active compound that has been investigated for its anti-stress effects and potential therapeutic applications in conditions like irritable bowel syndrome (IBS).

Q2: What is the primary mechanism of action for this compound?

As a TSPO antagonist, this compound is understood to exert its effects by inhibiting the function of TSPO. In preclinical studies, ONO-2952 has been shown to inhibit stress-induced neurosteroid accumulation and noradrenaline release in the brain. The antagonism of TSPO is thought to modulate the stress response, which may underlie its therapeutic potential.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, a common approach involves preparing a stock solution in DMSO, which is then further diluted in a vehicle like corn oil.

Q4: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of this compound, it is crucial to store stock solutions properly. Recommended storage conditions are:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Solubility Issues

Problem: My this compound solution is cloudy or has visible precipitate after dilution in an aqueous buffer.

Possible Causes:

  • Exceeding Solubility Limit: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer (e.g., PBS or cell culture media), the concentration of this compound may exceed its solubility limit in the final aqueous environment, leading to precipitation.

  • Rapid Dilution: Adding the aqueous buffer directly to the concentrated organic stock solution can cause a rapid, localized change in solvent polarity, leading to immediate precipitation.

  • Low Final Concentration of Organic Co-solvent: The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to keep the compound dissolved.

Solutions:

  • Optimize Final Concentration: Whenever possible, work with a final concentration of this compound that is below its known aqueous solubility limit.

  • Controlled Dilution: Always add the concentrated organic stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. This ensures a more gradual change in solvent polarity and better dispersion of the compound.

  • Increase Co-solvent Concentration: If your experimental system allows, increasing the final concentration of the organic co-solvent can help maintain solubility. However, be mindful of the potential for solvent-induced toxicity in cell-based assays. It is recommended to keep the final DMSO concentration below 0.5% in most cell cultures.

  • Use of Surfactants: For in vivo preparations, the use of a surfactant like Tween-80 can help to create a more stable suspension.

  • Sonication and Heating: If precipitation occurs, gentle sonication or warming of the solution may help to redissolve the compound. However, be cautious with heating as it could potentially degrade the compound.

Stability Issues

Problem: I am concerned about the stability of my this compound solution over time.

Possible Causes:

  • Improper Storage: Storing stock solutions at inappropriate temperatures or for longer than the recommended duration can lead to degradation.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound and affect its activity.

  • Exposure to Light: Although not specifically documented for this compound, many organic compounds are light-sensitive.

Solutions:

  • Adhere to Recommended Storage Conditions: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Protect from Light: As a general good practice, store solutions in amber vials or tubes wrapped in foil to protect them from light.

  • Prepare Fresh Working Solutions: For optimal results, it is recommended to prepare fresh working solutions from your stock solution on the day of the experiment.

Signs of Degradation:

While specific degradation products for this compound are not extensively documented in publicly available literature, general signs of compound degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

  • A loss of biological activity in your experimental system.

If you suspect degradation, it is best to use a fresh vial of the compound or a newly prepared stock solution.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterDetailsSource
Solubility ≥ 5.5 mg/mL (13.79 mM) in a 1:9 mixture of DMSO and Corn oil.
Storage of Stock Solutions -80°C for up to 6 months; -20°C for up to 1 month.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol is adapted from information provided by suppliers for ONO-2952.

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 55 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Prepare the Working Solution:

    • For a 1 mL working solution, add 100 µL of the 55 mg/mL DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly by vortexing to ensure a uniform suspension. This will yield a final concentration of 5.5 mg/mL.

  • Administration:

    • The working solution should be prepared fresh on the day of administration.

    • Administer the solution orally to the animal model at the desired dosage.

Protocol 2: Preparation of this compound for Cell-Based Assays

This is a general protocol for preparing a poorly aqueous-soluble compound for in vitro experiments.

Materials:

  • This compound powder

  • DMSO

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution should be clear.

    • Store this stock solution in single-use aliquots at -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution in 100% DMSO (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Determine the final concentration of this compound needed for your experiment.

    • Add the appropriate volume of the DMSO stock (or intermediate dilution) to your cell culture medium or aqueous buffer. Crucially, add the DMSO stock to the aqueous solution while vortexing the aqueous solution.

    • Ensure the final concentration of DMSO in the working solution is low enough to not affect your cells (typically ≤ 0.5%).

    • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, you may need to lower the final concentration of this compound.

Visualizations

Signaling_Pathway *The exact role of TSPO in steroidogenesis is debated. cluster_stress Stress Signal cluster_neuron Neuron/Glia cluster_membrane Outer Mitochondrial Membrane Stress Stress TSPO TSPO Stress->TSPO Activates Mitochondrion Mitochondrion Cholesterol Cholesterol TSPO->Cholesterol Facilitates transport* Noradrenaline_Release Noradrenaline Release TSPO->Noradrenaline_Release Modulates Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (Inner Membrane) Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes

Caption: Mechanism of action of this compound as a TSPO antagonist.

Experimental_Workflow cluster_prep Solution Preparation cluster_experiment Day of Experiment cluster_check Quality Control start Start: this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Single Aliquot intermediate Optional: Intermediate Dilution in DMSO thaw->intermediate working Prepare Final Working Solution in Aqueous Buffer thaw->working Direct dilution intermediate->working Add dropwise to vortexing buffer add_to_cells Add to Experimental System (e.g., Cell Culture) working->add_to_cells check_precipitate Visually Inspect for Precipitation working->check_precipitate check_precipitate->add_to_cells troubleshoot Troubleshoot: Lower Concentration check_precipitate->troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound for in vitro experiments.

Technical Support Center: (R)-ONO-2952 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for preparing stock solutions of (R)-ONO-2952 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 220 mg/mL, which corresponds to a concentration of 551.57 mM.[1][2] It is important to use newly opened, anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed water can affect solubility.[1][2]

Q3: How should I store the this compound stock solution?

A3: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][2][3][4] Recommended storage conditions are:

  • -80°C for up to 6 months.[1][2][3][4]

  • -20°C for up to 1 month.[1][2][3][4][5]

Q4: Do I need to take any special precautions when dissolving this compound in DMSO?

A4: Yes, for optimal dissolution, it is recommended to use ultrasonic treatment.[1][2] This will help to ensure the compound is fully dissolved.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound does not fully dissolve in DMSO. 1. The concentration is too high. 2. The DMSO has absorbed water (hygroscopic). 3. Insufficient mixing.1. Do not exceed the maximum solubility of 220 mg/mL. 2. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 3. Use an ultrasonic bath to aid dissolution.
Precipitate forms in the stock solution upon storage. 1. The storage temperature is not low enough. 2. The solution was not fully dissolved initially. 3. The stock solution was subjected to multiple freeze-thaw cycles.1. Store aliquots at -80°C for long-term storage. 2. Ensure the compound is completely dissolved before storage, using sonication if necessary. 3. Prepare single-use aliquots to avoid repeated freezing and thawing.
Inconsistent experimental results using the stock solution. 1. Degradation of the compound due to improper storage. 2. Inaccurate initial concentration.1. Follow the recommended storage guidelines strictly (-80°C for up to 6 months). 2. Carefully weigh the this compound and accurately measure the volume of DMSO.

Quantitative Data Summary

Parameter Value Unit Reference
Molecular Weight 398.86 g/mol [6]
Solubility in DMSO 220mg/mL[1][2]
Molar Solubility in DMSO 551.57mM[1][2]
Long-term Storage -80°C[1][2][3][4]
Short-term Storage -20°C[1][2][3][4][5]
Long-term Stability 6Months[1][2][3][4]
Short-term Stability 1Month[1][2][3][4][5]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 398.86 g/mol

    • Desired Concentration (C) = 100 mM = 0.1 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C * V * MW = 0.1 mol/L * 0.001 L * 398.86 g/mol = 0.039886 g = 39.89 mg

  • Weighing:

    • Accurately weigh 39.89 mg of this compound powder on an analytical balance and transfer it to a microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube briefly to mix the contents.

    • Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Transfer to tube sonicate 3. Sonicate to Dissolve add_dmso->sonicate Vortex briefly aliquot 4. Aliquot Solution sonicate->aliquot Ensure complete dissolution store_long Long-term (-80°C, 6 months) aliquot->store_long store_short Short-term (-20°C, 1 month) aliquot->store_short

Caption: Workflow for preparing and storing this compound stock solutions.

References

(R)-ONO-2952 storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of (R)-ONO-2952. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols to ensure the stability and integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for powdered this compound?

A1: For long-term storage of powdered this compound, it is recommended to store the compound at -20°C for up to 3 years or at 4°C for up to 2 years. The vial should be tightly sealed and protected from moisture.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]

Q3: What solvents are suitable for preparing stock solutions of this compound?

A3: While specific solubility data in various solvents should be consulted from the product datasheet, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of many organic compounds. For in vivo experiments, further dilution with appropriate vehicles like corn oil may be necessary.[2] Always ensure the chosen solvent is compatible with your experimental design.

Q4: Is this compound sensitive to light?

Q5: What should I do before opening a new vial of this compound powder?

A5: Before opening the vial, it is recommended to centrifuge it briefly.[3] This will ensure that any powder that may have become dislodged and is adhering to the cap or sides of the vial is collected at the bottom, ensuring accurate weighing.

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both powdered and solution forms based on supplier recommendations.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
Stock Solution -80°C6 months[1][2]
-20°C1 month[1][2]

Note: The stability of the stock solution is dependent on the solvent used. The provided durations are general guidelines. For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks.

Experimental Protocols: Stability-Indicating Method Development

Currently, a specific, validated stability-indicating HPLC method for this compound is not publicly available. However, a standard approach to developing such a method is outlined below. This protocol is a general guideline and would require optimization for this compound.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products, thus serving as a stability-indicating assay.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid, phosphoric acid) for mobile phase pH adjustment

  • A C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed powder in a suitable solvent before injection.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

  • HPLC Method Development:

    • Initial Conditions: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid or other modifier) and acetonitrile.

    • Injection and Analysis: Inject the unstressed standard solution and the samples from the forced degradation studies.

    • Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation between the parent peak of this compound and any degradation product peaks. The goal is to have a resolution of >1.5 between all peaks.

  • Method Validation: Once the optimal chromatographic conditions are established, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and handling of this compound.

Issue 1: Difficulty dissolving the compound.

  • Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.

  • Solution:

    • Gently warm the solution.

    • Use sonication to aid dissolution.

    • Consult the product datasheet for recommended solvents and solubility information.

Issue 2: Reduced or no activity of the compound in experiments.

  • Possible Cause 1: The compound may have degraded due to improper storage.

  • Solution:

    • Review the storage history of the compound. Ensure it was stored at the recommended temperature and protected from light.

    • Use a fresh vial of the compound if degradation is suspected.

    • Perform a quality control check (e.g., by HPLC) to assess the purity of the compound.

  • Possible Cause 2: The stock solution may have undergone multiple freeze-thaw cycles.

  • Solution: Always prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[3]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Inaccurate weighing of the compound or inconsistencies in stock solution preparation.

  • Solution:

    • Ensure the analytical balance is properly calibrated.

    • Centrifuge the vial before opening to collect all the powder at the bottom.[3]

    • Use a validated and consistent procedure for preparing stock solutions.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.

TroubleshootingWorkflow Troubleshooting this compound Handling Issues start Start: Experimental Anomaly Observed check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage check_handling Review Handling Procedures (Aliquoting, Solvent Prep) check_storage->check_handling Correct improper_storage Improper Storage Identified check_storage->improper_storage Incorrect improper_handling Improper Handling Identified check_handling->improper_handling Incorrect qc_check Optional: Perform QC Check (e.g., HPLC, LC-MS) check_handling->qc_check Correct use_new_vial Use a Fresh Vial of this compound improper_storage->use_new_vial revise_protocol Revise Handling and Storage Protocols improper_handling->revise_protocol use_new_vial->revise_protocol end_resolve Issue Resolved revise_protocol->end_resolve end_persist Issue Persists: Contact Technical Support qc_check->end_persist

References

Technical Support Center: (R)-ONO-2952 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo experiments with (R)-ONO-2952.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active antagonist of the translocator protein 18 kDa (TSPO).[1] TSPO is located on the outer mitochondrial membrane and is involved in processes such as steroidogenesis and inflammation. This compound is believed to exert its anti-stress effects by inhibiting the excessive activation of the noradrenergic system in the brain.[1]

Q2: What are the potential therapeutic applications of this compound?

Preclinical and clinical studies suggest that this compound may be a promising candidate for the treatment of stress-related disorders, such as irritable bowel syndrome (IBS), depression, anxiety disorders, and fibromyalgia.[2][3]

Q3: What are the reported side effects of this compound in clinical trials?

In early-stage clinical trials with healthy volunteers, the most frequently reported adverse events possibly related to the study drug were headache and constipation.[4] In a phase 2 study in patients with diarrhea-predominant IBS, this compound was well tolerated with a safety profile similar to placebo.[3]

Q4: How does food intake affect the pharmacokinetics of this compound?

Fed conditions have been shown to significantly increase the systemic exposure of this compound compared to fasted conditions in humans.[4] This is an important consideration for the design of in vivo experiments, as consistency in feeding schedules is crucial for minimizing variability in drug exposure.

Troubleshooting Guide

Formulation and Administration

Q5: I am having trouble dissolving this compound. What is the recommended vehicle for in vivo studies?

This compound is a poorly soluble compound, and the choice of vehicle is critical for successful in vivo administration. Two formulation protocols have been reported for use in rats:

  • For Oral and Intraperitoneal Injection (Suspension): A suspended solution of 4.5 mg/mL can be prepared.

  • For Clear Solution: A clear solution of at least 4.5 mg/mL can be prepared in a corn oil-based vehicle.

Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section below.

Q6: My this compound formulation is precipitating during preparation or before administration. What should I do?

Precipitation can be a significant issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Ensure Proper Mixing: Thoroughly mix the components of the formulation at each step. Sonication can be helpful in achieving a uniform suspension.

  • Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.

  • Temperature Control: Gentle warming of the vehicle during preparation may aid in dissolution, but be cautious of potential compound degradation at high temperatures.

  • Particle Size: If you are preparing a suspension, ensuring a small and uniform particle size of the this compound powder can improve stability.

Q7: I am observing high variability in my experimental results between animals in the same treatment group. What could be the cause?

High variability in in vivo experiments can stem from several factors:

  • Inconsistent Formulation: Ensure that the formulation is homogeneous and that each animal receives a consistent dose. For suspensions, vortex the stock solution before drawing each dose.

  • Dosing Accuracy: Verify the accuracy of your dosing equipment and technique. For oral gavage, ensure proper placement to avoid accidental administration into the lungs.

  • Animal Handling and Stress: Acclimatize the animals to the experimental procedures and handling to minimize stress-induced physiological changes that could affect drug absorption and response.

  • Food Effects: As food can significantly impact the absorption of this compound, it is crucial to standardize the feeding schedule for all animals in the study.[4]

Unexpected Results and Adverse Events

Q8: I am not observing the expected therapeutic effect of this compound in my animal model. What should I consider?

If you are not seeing the expected efficacy, consider the following:

  • Dose Selection: The effective dose of this compound can be model-dependent. In rats, doses of 0.3 mg/kg and higher have been shown to suppress stress-induced defecation.[2] You may need to perform a dose-response study to determine the optimal dose for your specific model.

  • Route of Administration: The route of administration can influence the pharmacokinetic profile and efficacy of the compound. Oral and intraperitoneal routes have been used successfully in preclinical studies.[1]

  • Bioavailability: The formulation used can significantly impact the bioavailability of this compound. Ensure you are using an appropriate vehicle that enhances solubility and absorption.

  • Target Engagement: Confirm that the drug is reaching the target tissue at sufficient concentrations to engage with TSPO. This may require pharmacokinetic and pharmacodynamic studies.

Q9: My animals are showing unexpected adverse effects after this compound administration. What should I do?

While this compound has been generally well-tolerated in clinical trials, unexpected adverse events can occur in preclinical models.

  • Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Always include a vehicle-only control group in your study to differentiate between vehicle- and compound-related effects.

  • Dose-Related Toxicity: The observed adverse effects may be dose-dependent. Consider reducing the dose to see if the effects are mitigated.

  • Off-Target Effects: Although this compound is highly selective for TSPO, off-target effects at high concentrations cannot be entirely ruled out.[1]

  • Monitor and Document: Carefully monitor and document all adverse events. If severe effects are observed, it may be necessary to terminate the experiment and reconsider the experimental design.

Data Presentation

Table 1: Preclinical Dose-Response of this compound in Rat Stress Models
Dose (oral)Effect in Restraint Stress-Induced Defecation ModelEffect in Conditioned Fear Stress-Induced Freezing Behavior Model
0.3 mg/kgDose-dependently suppressed defecationNot reported
1 mg/kgSuppressed defecationSuppressed freezing behavior (efficacy equivalent to 3 mg/kg diazepam)
>1 mg/kgContinued suppression of defecationContinued suppression of freezing behavior

Data summarized from Neuropharmacology, 2015.[2]

Table 2: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose Study)
Dose (Fasted)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
3 mg19.83.0165
10 mg54.12.5454
30 mg1253.51340
100 mg2473.02890
200 mg3443.04410
400 mg4313.05860

Data are geometric means. Sourced from Clinical Therapeutics, 2015.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (4.5 mg/mL)

This protocol is suitable for oral and intraperitoneal administration in rats.[1]

  • Prepare a 45.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

Protocol 2: Preparation of this compound Clear Solution (≥ 4.5 mg/mL)

This protocol provides a clear solution for administration.[1]

  • Prepare a 45.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

Note: For long-term dosing studies (exceeding half a month), the stability of this corn oil-based formulation should be carefully evaluated.[1]

Mandatory Visualizations

G Stress Stress Glial_Cells Glial_Cells Stress->Glial_Cells activates TSPO TSPO Glial_Cells->TSPO upregulates Neurosteroid_Synthesis Neurosteroid_Synthesis TSPO->Neurosteroid_Synthesis facilitates Noradrenergic_System Noradrenergic_System TSPO->Noradrenergic_System activates R_ONO_2952 R_ONO_2952 R_ONO_2952->TSPO inhibits Stress_Response Stress_Response Neurosteroid_Synthesis->Stress_Response modulates Noradrenergic_System->Stress_Response exacerbates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulate this compound (Suspension or Solution) QC Quality Control (e.g., visual inspection) Formulation->QC Animal_Acclimatization Animal Acclimatization QC->Animal_Acclimatization Dosing Administer this compound or Vehicle Animal_Acclimatization->Dosing Behavioral_Testing Behavioral or Physiological Testing Dosing->Behavioral_Testing Sample_Collection Sample Collection (Blood, Tissue) Behavioral_Testing->Sample_Collection Bioanalysis Bioanalysis of Samples (e.g., LC-MS/MS) Sample_Collection->Bioanalysis Data_Analysis Statistical Analysis Bioanalysis->Data_Analysis

References

Technical Support Center: Enhancing the Oral Bioavailability of (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the selective translocator protein (TSPO) antagonist, (R)-ONO-2952.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the formulation development of this compound.

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral exposure of this compound is likely attributable to its poor aqueous solubility. Clinical data for the racemate, ONO-2952, demonstrated a significant food effect, with administration under fed conditions substantially increasing plasma exposure, which is characteristic of poorly soluble compounds.[1] Variability often stems from inconsistent wetting and dissolution of the drug substance in the gastrointestinal tract.

    Troubleshooting Steps:

    • Physicochemical Characterization: First, confirm the solid-state properties of your this compound batch, including crystallinity and particle size. Polymorphism can significantly impact solubility and dissolution rate.

    • Simple Formulation Adjustments:

      • Vehicle Selection: For initial preclinical studies, using a suspension in a vehicle containing a wetting agent (e.g., 0.5% Tween 80 in 0.5% methylcellulose) can improve drug particle dispersion.

      • Co-solvents: While not ideal for all oral dosage forms, a solution in a water-miscible co-solvent system (e.g., PEG 400, propylene (B89431) glycol) can be used for early-phase animal studies to establish a baseline for maximum achievable absorption.[2][3]

    • Advanced Formulation Strategies: If simple formulations are insufficient, consider the following approaches, summarized in the table below.

Issue 2: Poor In Vitro Dissolution Rate

  • Question: Our attempts to develop a solid dosage form of this compound are hampered by a very slow in vitro dissolution rate, even with the addition of surfactants. How can we enhance the dissolution?

  • Answer: A slow dissolution rate is a direct consequence of low aqueous solubility. Surfactants alone may not be sufficient if the particle size is large or if the compound tends to aggregate.

    Troubleshooting Steps:

    • Particle Size Reduction:

      • Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[4][5][6] This is a common and effective first step.

      • Nanonization: Creating a nanosuspension can further enhance the dissolution velocity due to an even greater surface area.

    • Amorphous Solid Dispersions (ASDs):

      • Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution rate.[5][7] Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).

      • Start with a screening of different polymers and drug loadings to identify a stable amorphous system.

Frequently Asked Questions (FAQs)

  • Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

    • A1: While the exact BCS classification for this compound is not publicly available, the significant food effect observed with ONO-2952 suggests it is likely a BCS Class II compound (low solubility, high permeability).[1] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[8] Therefore, formulation strategies should focus on improving the solubility and/or dissolution rate.[2][6][7]

  • Q2: Would a prodrug approach be a viable strategy for improving the bioavailability of this compound?

    • A2: A prodrug strategy is generally employed to overcome low permeability or to target specific metabolic activation pathways.[6] Given that this compound is likely a BCS Class II compound with high permeability, a prodrug approach may not be the most direct or effective strategy to address its primary limitation of poor solubility. However, if specific transporters are to be targeted, this could be an option.

  • Q3: Are there any excipients that should be prioritized when formulating this compound?

    • A3: For lipid-based formulations, which are highly effective for poorly soluble drugs, consider excipients such as medium-chain triglycerides, mono- and diglycerides, and non-ionic surfactants with a high HLB (Hydrophile-Lipophile Balance) value. For solid dispersions, hydrophilic polymers like PVP, HPMC, and Soluplus® are common choices.[5][7]

  • Q4: How does food intake improve the absorption of this compound?

    • A4: The presence of food can enhance the absorption of poorly soluble drugs through several mechanisms. These include:

      • Increased secretion of bile salts, which act as natural surfactants to aid in the solubilization of lipophilic compounds.

      • Delayed gastric emptying, which allows more time for the drug to dissolve in the stomach and small intestine.

      • Increased splanchnic blood flow. The significant food effect seen with ONO-2952 strongly suggests that its absorption is dissolution-limited.[1]

Data Presentation

Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Drugs like this compound

Formulation StrategyPrinciplePotential AdvantagesPotential Challenges
Micronization Increases surface area by reducing particle size.[6]Simple, established technology.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[7]Significant increase in apparent solubility and dissolution rate.Physical instability (recrystallization) during storage; requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).
Lipid-Based Formulations (e.g., SMEDDS) Drug is dissolved in a mixture of lipids, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[2][5]Enhances solubility and can utilize lipid absorption pathways.Potential for drug precipitation upon dilution; chemical instability of the drug in the formulation.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule.[8]Increases aqueous solubility and dissolution rate.Limited by the stoichiometry of the complex; may not be suitable for high-dose drugs.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation for Preclinical Studies

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol (B129727), Rotary evaporator, Vacuum oven.

  • Procedure:

    • Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.

    • Sonicate briefly to ensure a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent at 40°C under reduced pressure until a thin film is formed on the flask wall.

    • Further dry the film under high vacuum in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Gently scrape the dried solid dispersion from the flask wall and store it in a desiccator.

    • Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Materials: PAMPA plate system (e.g., from Millipore or Corning), Phosphate-buffered saline (PBS) at pH 7.4, this compound, Lucifer yellow, UV-Vis plate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution with PBS to the final desired concentration (ensure the final DMSO concentration is <1%).

    • Hydrate the artificial membrane of the donor plate with a synthetic lipid solution (e.g., lecithin (B1663433) in dodecane) according to the manufacturer's instructions.

    • Add the this compound solution to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the PAMPA sandwich and incubate for a specified period (e.g., 4-18 hours) at room temperature with gentle shaking.

    • After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV).

    • Calculate the permeability coefficient (Pe) using the provided formula from the manufacturer.

    • Run a low-permeability marker (e.g., Lucifer yellow) in parallel to assess membrane integrity.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Initial Characterization cluster_strategies Formulation Development Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome problem Low/Variable Oral Bioavailability of this compound physchem Physicochemical Analysis (Solubility, Permeability, Solid State) problem->physchem micronization Particle Size Reduction (Micronization) physchem->micronization asd Amorphous Solid Dispersions (ASDs) physchem->asd lipid Lipid-Based Formulations (SMEDDS) physchem->lipid invitro In Vitro Dissolution & Permeability Testing micronization->invitro asd->invitro lipid->invitro invivo Preclinical Pharmacokinetic Studies invitro->invivo outcome Improved & Consistent Oral Bioavailability invivo->outcome

Caption: Workflow for improving this compound oral bioavailability.

bcs_troubleshooting start Start: Low Oral Bioavailability bcs_class Hypothesis: BCS Class II (Low Solubility, High Permeability) start->bcs_class dissolution_limited Absorption is Dissolution-Rate Limited bcs_class->dissolution_limited strategy Select Formulation Strategy dissolution_limited->strategy solid_dispersion Amorphous Solid Dispersion strategy->solid_dispersion High Enhancement lipid_based Lipid-Based Formulation strategy->lipid_based Moderate-High Enhancement particle_reduction Particle Size Reduction strategy->particle_reduction Low-Moderate Enhancement evaluate Evaluate In Vitro / In Vivo Performance solid_dispersion->evaluate lipid_based->evaluate particle_reduction->evaluate

Caption: Decision tree for formulation based on BCS Class II hypothesis.

References

Potential off-target effects of (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-ONO-2952.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Translocator Protein 18 kDa (TSPO), a protein located on the outer mitochondrial membrane.[1][2] this compound acts as a potent and selective antagonist at this target.[1]

Q2: What are the known potential off-target interactions of this compound?

A2: Preclinical screening has shown that this compound is highly selective for TSPO. In a broad panel of 98 potential off-targets, this compound at a concentration of 10 µM showed less than 50% inhibition for the majority of targets.[1] However, three potential off-targets were identified with Ki values less than 1 µM:

It is important to note that the affinity of this compound for these off-targets is at least 59 times lower than its affinity for TSPO.[1]

Q3: What were the common adverse events observed in early clinical trials of ONO-2952, and could they be related to off-target effects?

A3: In single and multiple ascending dose studies in healthy volunteers, ONO-2952 was generally safe and well tolerated.[3] The most frequently reported adverse events that were possibly related to the study drug were headache and constipation.[3] While a definitive link to the identified off-targets has not been established in the available literature, it is a possibility to consider during experimental troubleshooting.

Q4: How does the on-target activity of this compound at TSPO work?

A4: TSPO is involved in the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids.[4] By antagonizing TSPO, this compound is thought to inhibit the excessive production of neurosteroids and the release of noradrenaline that can occur under stress conditions.[2] This mechanism is believed to underlie its potential therapeutic effects in stress-related disorders.[2]

Troubleshooting Guides

Issue 1: Unexpected experimental results that could be attributed to off-target effects.

  • Possible Cause: Your experimental system may express one of the identified off-target receptors (MT2, progesterone receptor B, or α2C-adrenergic receptor) at functionally relevant levels.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: If possible, perform qPCR or western blotting on your cell line or tissue samples to determine the expression levels of the MT2, progesterone B, and α2C-adrenergic receptors.

    • Use of Selective Antagonists: In your experimental setup, co-administer this compound with a selective antagonist for the suspected off-target receptor. If the unexpected effect is blocked or reversed, it suggests an off-target interaction.

    • Dose-Response Curve: Generate a detailed dose-response curve for this compound in your assay. Off-target effects may only become apparent at higher concentrations, given the lower affinity of this compound for these receptors.

    • Control Experiments: Include a control compound with a similar chemical structure to this compound but with known inactivity at the suspected off-target receptor, if available.

Issue 2: Observing effects on cellular signaling pathways unrelated to TSPO.

  • Possible Cause: Activation or inhibition of the signaling pathways downstream of the MT2, progesterone B, or α2C-adrenergic receptors.

  • Troubleshooting Steps:

    • Pathway Analysis: Analyze key signaling molecules downstream of the potential off-target receptors. For example:

      • MT2 Receptor: Measure intracellular cAMP levels. Activation of the MT2 receptor, a Gi-coupled GPCR, is expected to decrease cAMP levels.[[“]][6][7][8]

      • Progesterone Receptor B: Assess changes in gene transcription for known progesterone-responsive genes.

      • α2C-Adrenergic Receptor: Measure cAMP levels, as this is also a Gi-coupled receptor.

    • Consult Signaling Pathway Diagrams: Refer to the signaling pathway diagrams provided below to understand the potential downstream consequences of off-target binding.

Data Presentation

Table 1: On-Target and Potential Off-Target Binding Affinities of this compound

TargetReceptor TypeThis compound Affinity (Ki)Selectivity vs. TSPO
TSPO Mitochondrial Protein0.33-9.30 nM[1][2]-
Melatonin 2 (MT2) Receptor GPCR (Gi-coupled)< 1 µM[1]At least 59-fold lower affinity[1]
Progesterone Receptor B Nuclear Hormone Receptor< 1 µM[1]At least 59-fold lower affinity[1]
Adrenergic α2C Receptor GPCR (Gi-coupled)< 1 µM[1]At least 59-fold lower affinity[1]

Note: Specific Ki values for the off-target receptors are not publicly available but are reported to be less than 1 µM.

Experimental Protocols

The following are representative protocols for the types of assays likely used to determine the off-target binding profile of this compound. The exact details of the protocols used in the preclinical development of this compound are not publicly available.

1. Radioligand Binding Assay for GPCRs (e.g., MT2 and α2C-Adrenergic Receptors)

This protocol is a generalized method for a competitive radioligand binding assay.

  • Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing human MT2 or ADRA2C).

    • Radioligand specific for the target receptor (e.g., [3H]-melatonin for MT2, [3H]-rauwolscine for α2C).

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known, non-radioactive ligand for the target receptor.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Ligand Binding Assay for Nuclear Receptors (e.g., Progesterone Receptor B)

This protocol describes a generalized method for a competitive ligand binding assay for a nuclear receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for a nuclear receptor.

  • Materials:

    • Purified recombinant progesterone receptor B ligand-binding domain (LBD).

    • Radiolabeled progesterone (e.g., [3H]-progesterone).

    • Test compound: this compound.

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of detergent).

    • Method for separating bound from free ligand (e.g., dextran-coated charcoal, size-exclusion chromatography, or filter binding).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In appropriate reaction tubes, combine the purified progesterone receptor B LBD, the radiolabeled progesterone, and either buffer, a high concentration of unlabeled progesterone (for non-specific binding), or a dilution of this compound.

    • Incubate the reactions to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand using a suitable method. For example, with dextran-coated charcoal, the charcoal will adsorb the free radioligand, and a centrifugation step will pellet the charcoal, leaving the bound radioligand in the supernatant.

    • Measure the radioactivity in the bound fraction using a scintillation counter.

    • Calculate specific binding and plot the data to determine the IC50 and subsequently the Ki value as described for the GPCR assay.

Visualizations

On_Target_Pathway cluster_extracellular Extracellular Space cluster_cell Glial Cell cluster_mito Mitochondrion Stress Stress TSPO TSPO Stress->TSPO activates Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport facilitates Neurosteroid_Synthesis Neurosteroid Synthesis Cholesterol_Transport->Neurosteroid_Synthesis enables Noradrenaline_Release Noradrenaline Release Neurosteroid_Synthesis->Noradrenaline_Release modulates R_ONO_2952 This compound R_ONO_2952->TSPO antagonizes

Caption: On-target signaling pathway of this compound at TSPO.

Off_Target_Pathways cluster_mt2 Melatonin 2 Receptor Pathway cluster_pgr Progesterone Receptor B Pathway cluster_a2c Adrenergic α2C Receptor Pathway R_ONO_2952 This compound MT2 MT2 R_ONO_2952->MT2 binds PGR_B Progesterone Receptor B R_ONO_2952->PGR_B binds ADRA2C Adrenergic α2C Receptor R_ONO_2952->ADRA2C binds Gi_MT2 Gi MT2->Gi_MT2 activates AC_MT2 Adenylyl Cyclase Gi_MT2->AC_MT2 inhibits cAMP_MT2 ↓ cAMP AC_MT2->cAMP_MT2 Nucleus Nucleus PGR_B->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription regulates Gi_A2C Gi ADRA2C->Gi_A2C activates AC_A2C Adenylyl Cyclase Gi_A2C->AC_A2C inhibits cAMP_A2C ↓ cAMP AC_A2C->cAMP_A2C

Caption: Potential off-target signaling pathways of this compound.

Caption: General experimental workflow for off-target binding assays.

References

Addressing poor cellular uptake of (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-ONO-2952. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to the cellular uptake of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and provides actionable troubleshooting steps for experiments involving this compound.

Q1: I am observing lower than expected intracellular concentrations of this compound in my cell-based assays. What could be the reason?

A1: Poor cellular uptake of small molecules can be attributed to several factors. For this compound, this could be related to its physicochemical properties leading to low membrane permeability. Hydrophilic compounds, for instance, often exhibit poor passive diffusion across the lipid bilayer of the cell membrane.[1]

Troubleshooting Steps:

  • Optimize Compound Concentration and Incubation Time: Systematically vary the concentration of this compound and the incubation time to determine the optimal conditions for uptake in your specific cell line.

  • Assess Cell Health: Ensure that the cells are healthy and have a high viability. Poor cell health can compromise active transport mechanisms and overall membrane integrity.

  • Consider Cell Line Differences: Different cell lines can exhibit varied expression levels of transporters and have different membrane compositions, leading to variability in compound uptake. If possible, test uptake in a few different and relevant cell lines.

  • Use of a Positive Control: Include a positive control compound with known good cell permeability to validate your experimental setup.

Q2: How can I enhance the cellular uptake of this compound in my experiments?

A2: Several strategies can be employed to improve the intracellular delivery of small molecules like this compound. These can be broadly categorized into formulation-based approaches and chemical modification strategies.

Formulation-Based Strategies:

StrategyDescriptionKey Considerations
Lipid-Based Nanocarriers Encapsulating this compound in liposomes or other lipid-based nanoparticles can facilitate its entry into cells through membrane fusion or endocytosis.[2]Particle size, surface charge, and lipid composition need to be optimized.
Permeation Enhancers Co-administration with agents that transiently increase membrane permeability.Potential for cytotoxicity; the effect is often transient.
Prodrug Approach Modifying this compound into a more lipophilic prodrug can enhance its ability to cross the cell membrane via passive diffusion.[1][3] The prodrug is then converted to the active compound intracellularly.The linker must be stable in the extracellular environment and efficiently cleaved inside the cell.
Targeted Delivery Conjugating this compound to a ligand that binds to a specific receptor on the cell surface can promote receptor-mediated endocytosis.[1][4]Requires knowledge of overexpressed receptors on the target cells.

Q3: Are there any specific cellular transport mechanisms I should be aware of for this compound?

A3: While the specific transporters for this compound are not explicitly documented in the provided search results, small molecules can enter cells via passive diffusion, facilitated diffusion, or active transport.[1] Active transport mechanisms, involving transporters like peptide transporters (PEPT1), organic anion-transporting polypeptides (OATPs), and glucose transporter 1 (GLUT1), can be exploited to enhance the uptake of drugs that are poor candidates for passive diffusion.[2] It is also worth noting that this compound is an antagonist of the translocator protein 18 kDa (TSPO), which is located on the outer mitochondrial membrane.[5] Therefore, after entering the cell, the compound needs to reach the mitochondria.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and improve the cellular uptake of this compound.

Protocol 1: General Cellular Uptake Assay

This protocol provides a framework for quantifying the intracellular concentration of this compound.

  • Cell Seeding: Plate cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock to the desired final concentrations in a serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the medium containing this compound to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[6]

  • Termination of Uptake: To stop the uptake process, place the plate on ice and aspirate the compound-containing medium.

  • Washing: Wash the cells three times with ice-cold PBS to remove any extracellular compound.[6]

  • Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Analyze the cell lysate to determine the intracellular concentration of this compound using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 2: Liposomal Formulation for Enhanced Delivery

This protocol outlines the preparation of a simple liposomal formulation of this compound.

  • Lipid Film Hydration: Prepare a lipid mixture (e.g., a combination of a phospholipid like DSPC, cholesterol, and a PEGylated lipid) in a round-bottom flask. Dissolve the lipids in a suitable organic solvent (e.g., chloroform).

  • Drug Loading: Add this compound to the lipid solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterization: Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway of this compound

This compound is an antagonist of the Translocator Protein 18 kDa (TSPO), which is located on the outer mitochondrial membrane. By inhibiting TSPO, this compound can modulate neurosteroidogenesis and reduce the release of pro-inflammatory cytokines.[5][7]

G cluster_extracellular Extracellular cluster_cellular Intracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion R_ONO_2952_ext This compound R_ONO_2952_int This compound R_ONO_2952_ext->R_ONO_2952_int Cellular Uptake TSPO TSPO R_ONO_2952_int->TSPO Antagonizes Neurosteroid Neurosteroid Production TSPO->Neurosteroid Promotes Cytokines Pro-inflammatory Cytokine Release TSPO->Cytokines Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Assessing Cellular Uptake

The following diagram illustrates a general workflow for an in vitro experiment to determine the cellular uptake of this compound.

G A 1. Cell Seeding (e.g., 24-well plate) B 2. Incubation with This compound A->B C 3. Terminate Uptake (Ice-cold wash) B->C D 4. Cell Lysis C->D E 5. Quantification (e.g., LC-MS/MS) D->E

Caption: General experimental workflow for cellular uptake studies.

References

Technical Support Center: Optimizing (R)-ONO-2952 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (R)-ONO-2952, a potent and selective translocator protein (TSPO) antagonist, for in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent, selective, and orally active antagonist of the translocator protein 18 kDa (TSPO).[1] It is not a selective S1P1 receptor antagonist. Its high affinity for TSPO makes it a valuable tool for studying the role of this protein in various cellular processes.

Q2: What is the binding affinity of this compound for TSPO?

This compound exhibits a high binding affinity for both rat and human TSPO, with a reported inhibitory constant (Ki) in the range of 0.33 to 9.30 nM.[1][2]

Q3: How selective is this compound for TSPO?

This compound demonstrates high selectivity for TSPO. In a screening against 98 other receptors, transporters, ion channels, and enzymes, this compound showed less than 50% inhibition at a concentration of 10 µM, indicating a very specific interaction with TSPO.[1]

Q4: In which in vitro models can this compound be used?

This compound is particularly useful in in vitro models of neuroinflammation, where TSPO is often upregulated in activated microglia.[3] It can be used to investigate the effects of TSPO antagonism on processes such as cytokine release, apoptosis, and cell proliferation in various cell types, including microglia, cancer cell lines, and photoreceptor-like cells.[4][5][6]

Q5: What is a good starting concentration for this compound in a cell-based assay?

A good starting point for concentration-response experiments would be in the low nanomolar to low micromolar range. Based on its Ki value and data from studies with other TSPO ligands, a range from 1 nM to 10 µM is a reasonable starting point for most cell-based assays. For instance, studies with other TSPO ligands have used concentrations of 3 µM and 25 µM to observe effects on inflammation and cell viability.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Inadequate Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). Ensure the final concentration in your assay accounts for any protein binding in the culture medium.
Low TSPO Expression: The cell line or primary cells used may not express sufficient levels of TSPO for this compound to have a measurable effect.Confirm TSPO expression in your cell model using techniques such as Western blot, qPCR, or immunocytochemistry. Consider using a positive control cell line known to express high levels of TSPO.
Incorrect Assay Conditions: The experimental endpoint may not be sensitive to TSPO modulation, or the incubation time may be too short.Review the literature for assays where TSPO ligands have shown activity. Optimize incubation times; for signaling events, shorter times may be necessary, while for changes in protein expression or cell viability, longer times (24-48 hours) may be required.
High background or off-target effects Excessive Concentration: High concentrations of this compound may lead to non-specific binding and off-target effects.Use the lowest effective concentration determined from your dose-response studies. The high selectivity of this compound at 10 µM suggests off-target effects are less likely at lower concentrations.[1]
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cellular stress or toxicity.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess any solvent-related effects.
Variability between experiments Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Ensure all reagents are of high quality and from the same lot where possible.
Compound Instability: this compound may be unstable in your assay medium over long incubation periods.Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store it at the recommended temperature.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound

ParameterValueSpeciesReference
Ki (Inhibitory Constant) 0.33 - 9.30 nMRat, Human[1][2]
Selectivity <50% inhibition at 10 µMAgainst 98 off-targets[1]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell TypeRecommended Starting RangeReference for Similar Compounds
Neuroinflammation (Cytokine Release) Microglia (e.g., BV-2)1 µM - 25 µM[3]
Apoptosis/Cell Viability Photoreceptor-like cells, Cancer cells100 nM - 10 µM[4][5]
TSPO Ligand Binding Assay Cell membranes expressing TSPO0.1 nM - 100 nM[7]

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model - Inhibition of LPS-Induced Cytokine Release in Microglia

This protocol is designed to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-activated microglial cells.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: TSPO Radioligand Binding Assay

This protocol determines the binding affinity of this compound to TSPO using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells or tissues expressing TSPO

  • [3H]-PK11195 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled PK11195 (for non-specific binding)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

Procedure:

  • Reaction Setup: In test tubes, combine the cell membrane preparation, a fixed concentration of [3H]-PK11195 (typically at its Kd), and varying concentrations of this compound (e.g., 0.1 nM to 1 µM).

  • Controls:

    • Total Binding: Cell membranes and [3H]-PK11195 only.

    • Non-specific Binding: Cell membranes, [3H]-PK11195, and a high concentration of unlabeled PK11195 (e.g., 10 µM).

  • Incubation: Incubate the reactions at room temperature for 90 minutes.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound and subsequently calculate the Ki using the Cheng-Prusoff equation.

Visualizations

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Mitochondrial Membrane cluster_intracellular Mitochondrial Matrix ONO_2952 This compound TSPO TSPO ONO_2952->TSPO Antagonizes P450scc P450scc TSPO->P450scc Translocates Cholesterol to Cholesterol Cholesterol Cholesterol->TSPO Binds Pregnenolone Pregnenolone Neurosteroid_Synthesis Neurosteroid Synthesis Pregnenolone->Neurosteroid_Synthesis Precursor for P450scc->Pregnenolone Converts Cholesterol to Cellular_Response Modulation of Cellular Responses (e.g., Inflammation, Apoptosis) Neurosteroid_Synthesis->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Microglial Cells Pre_treat 3. Pre-treat cells with This compound Cell_Culture->Pre_treat Compound_Prep 2. Prepare this compound and LPS Solutions Compound_Prep->Pre_treat Stimulate 4. Stimulate with LPS Pre_treat->Stimulate Incubate 5. Incubate for 24h Stimulate->Incubate Collect 6. Collect Supernatant Incubate->Collect ELISA 7. Perform Cytokine ELISA Collect->ELISA Data_Analysis 8. Analyze Data ELISA->Data_Analysis Troubleshooting_Logic Start No observable effect of This compound Check_Concentration Is the concentration range appropriate (e.g., 1nM-10µM)? Start->Check_Concentration Increase_Concentration Action: Perform dose-response with a wider range. Check_Concentration->Increase_Concentration No Check_TSPO Does the cell model express TSPO? Check_Concentration->Check_TSPO Yes Success Problem Resolved Increase_Concentration->Success Validate_TSPO Action: Validate TSPO expression (Western Blot, qPCR). Check_TSPO->Validate_TSPO No Check_Assay Is the assay endpoint and incubation time optimal? Check_TSPO->Check_Assay Yes Validate_TSPO->Success Optimize_Assay Action: Review literature and optimize assay conditions. Check_Assay->Optimize_Assay No Check_Assay->Success Yes Optimize_Assay->Success

References

Overcoming vehicle effects in (R)-ONO-2952 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential vehicle-related effects in animal studies involving the TSPO antagonist, (R)-ONO-2952.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, with a focus on vehicle selection and preparation.

Issue Potential Cause Recommended Solution
Variability in behavioral or physiological readouts between animals in the same group. Inconsistent dosing, poor compound suspension, or vehicle-induced stress.Ensure the use of a homogenous suspension. Prepare fresh formulations daily. Handle animals consistently and habituate them to the dosing procedure.
Unexpected behavioral changes in the vehicle control group (e.g., sedation, hyperactivity). The vehicle itself may have pharmacological effects.Select an inert vehicle whenever possible. If a solubilizing agent like DMSO is necessary, use the lowest effective concentration and include a vehicle-only control group to assess baseline effects. Consider alternative vehicles if significant effects are observed.
Signs of gastrointestinal distress in animals (e.g., diarrhea, changes in stool consistency). Certain vehicles, such as hydroxypropyl-β-cyclodextrin, can cause GI upset in some animal strains.Monitor animals closely for any adverse effects. If GI issues are observed, consider switching to a different vehicle, such as a methylcellulose-based formulation.
Difficulty in administering the formulation due to high viscosity. The concentration of the suspending agent (e.g., methylcellulose) may be too high.Optimize the concentration of the suspending agent to achieve a viscosity that allows for accurate and easy administration via oral gavage.
Precipitation of this compound in the vehicle during the experiment. Poor solubility or stability of the compound in the chosen vehicle.This compound is soluble in DMSO and can be prepared in a mixture of DMSO and corn oil. Ensure the final concentration of DMSO is minimized to avoid its own biological effects. Prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodents?

A1: While the optimal vehicle can depend on the specific experimental design, a common approach for administering poorly water-soluble compounds like this compound is to use a suspension. Aqueous solutions of cellulose (B213188) derivatives, such as carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC), are frequently used as they are generally well-tolerated by animals. For solubilization, a small amount of a surfactant like Tween 80 (e.g., 0.1%) can be included. Alternatively, a solution can be prepared using a co-solvent system, such as a mixture of DMSO and corn oil. It is crucial to keep the concentration of DMSO as low as possible due to its potential to exert biological effects.

Q2: How can I minimize the potential for the vehicle to influence my experimental results?

A2: To minimize vehicle-induced effects, it is essential to:

  • Select an appropriate vehicle: Choose a vehicle with a history of being well-tolerated in the species and strain being used.

  • Include a vehicle-only control group: This is critical to differentiate the effects of this compound from those of the vehicle.

  • Use the lowest possible volume: Administer the lowest volume of the formulation necessary to deliver the correct dose.

  • Ensure proper formulation: The formulation should be homogenous to ensure consistent dosing.

  • Acclimatize the animals: Habituate the animals to the handling and dosing procedures to reduce stress-related responses.

Q3: Are there any known central nervous system (CNS) effects of common vehicles?

A3: Yes, some vehicles can have direct or indirect effects on the CNS. For example, DMSO has been reported to cause changes in red blood cell counts and organ weights in rats at a dose of 5 mL/kg. While often used for solubilization, it is important to use the lowest effective concentration. Other vehicles like polyethylene (B3416737) glycol 400 and corn oil have been shown to induce only minor changes. Any substance administered to an animal has the potential to alter its physiology and behavior.

Q4: What are the solubility properties of this compound?

A4: this compound is the R-enantiomer of ONO-2952. ONO-2952 is soluble in DMSO. A suggested in vivo formulation involves preparing a stock solution in DMSO and then diluting it with corn oil. For example, a 10 mM solution in DMSO is commercially available.

Experimental Protocols

Protocol 1: Preparation of this compound in a Methylcellulose-Based Vehicle

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, heat about one-third of the total required water volume to 60-70°C and add the methylcellulose powder while stirring to wet it thoroughly.

  • Add the remaining volume of cold water and continue to stir until the solution is clear and homogenous.

  • If required for solubilization, add a surfactant such as Tween 80 to a final concentration of 0.1% (v/v).

  • Suspend the this compound powder in the prepared vehicle.

  • Use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Prepare fresh on the day of the experiment.

Protocol 2: Preparation of this compound in a DMSO/Corn Oil Vehicle

  • Prepare a stock solution of this compound in 100% DMSO. For example, a 55.0 mg/mL stock solution.

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly by vortexing to ensure a homogenous solution.

  • This protocol yields a clear solution of ≥ 5.5 mg/mL.

  • It is recommended to use this formulation promptly, especially for dosing periods longer than half a month.

Visualizations

Caption: A general experimental workflow for in vivo studies with this compound.

Signaling_Pathway Stress Stress TSPO_Activation TSPO Activation (in Glial Cells) Stress->TSPO_Activation Neurosteroid_Production Increased Neurosteroid Production TSPO_Activation->Neurosteroid_Production Noradrenaline_Release Increased Noradrenaline Release TSPO_Activation->Noradrenaline_Release Stress_Response Stress-Related Behaviors (e.g., anxiety, defecation) Neurosteroid_Production->Stress_Response Noradrenaline_Release->Stress_Response R_ONO_2952 This compound R_ONO_2952->TSPO_Activation

Caption: The proposed mechanism of action for this compound in mitigating stress responses.

Navigating (R)-ONO-2952 Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-ONO-2952. The information provided is intended to assist in the design, execution, and interpretation of experiments involving this novel translocator protein 18 kDa (TSPO) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the translocator protein 18 kDa (TSPO). TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and inflammation. This compound is the R-enantiomer of ONO-2952. It is believed to exert its therapeutic effects by modulating neurosteroid production and inhibiting excessive noradrenergic system activation in the brain, which are implicated in stress-related disorders.

Q2: What are the potential therapeutic applications of this compound?

Preclinical and clinical studies have explored the use of this compound in a range of stress-related conditions. These include:

  • Irritable Bowel Syndrome with Diarrhea (IBS-D): A phase II clinical trial has been completed for this indication.

  • Anxiety and Stress-Related Disorders: Preclinical models have shown its potential in reducing stress-induced behaviors.

  • Depression: Studies in animal models of depression suggest antidepressant-like effects.

  • Fibromyalgia: Preclinical data indicates a potential role in managing pain associated with this condition.

Q3: What were the key findings from the Phase II clinical trial of ONO-2952 in IBS-D?

An exploratory Phase II clinical trial (NCT01844180) evaluated the efficacy and safety of ONO-2952 in female subjects with IBS-D. While improvements in IBS symptoms were observed with ONO-2952 compared to placebo, the co-primary endpoints (change from baseline in abdominal pain, stool consistency, and stool frequency) did not achieve statistical significance at the 5% level. The largest improvement was noted with the 60 mg dose. The drug was well-tolerated with a safety profile similar to placebo.

Troubleshooting Guide

In Vivo Experiments

Issue 1: Inconsistent or unexpected behavioral results in animal models of stress.

  • Potential Cause: Formulation and Administration. this compound is a poorly soluble compound. Improper formulation can lead to precipitation, inconsistent dosing, and variable absorption.

    • Recommendation: Utilize a well-defined and validated formulation protocol. For oral administration, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) is a common approach. For intraperitoneal injections, a solution using a co-solvent system like DMSO and corn oil, or a suspension with PEG300 and Tween-80 may be necessary. Always ensure the formulation is homogenous before and during administration.

  • Potential Cause: Animal Strain and Stress Response. Different rodent strains can exhibit varying baseline levels of anxiety and stress responses.

    • Recommendation: Select an appropriate and well-characterized animal strain for your stress model. Ensure consistent handling and acclimatization procedures to minimize non-experimental stress.

  • Potential Cause: Dosing Regimen. The timing and frequency of dosing relative to the stress induction can significantly impact the outcome.

    • Recommendation: Optimize the dosing regimen in a pilot study. Consider the pharmacokinetic profile of this compound to ensure adequate target engagement at the time of the behavioral test.

Issue 2: High variability in pharmacokinetic (PK) data.

  • Potential Cause: Food Effect. The absorption of this compound can be influenced by the presence of food.

    • Recommendation: Standardize the feeding schedule of the animals. For studies where this is a critical parameter, consider conducting separate fasted and fed PK studies to characterize the food effect.

  • Potential Cause: Intersubject Variability. As with many compounds, there can be inherent biological variability in drug metabolism and absorption among individual animals.

    • Recommendation: Increase the sample size per group to improve the statistical power and obtain a more reliable measure of the central tendency and variability of the PK parameters.

In Vitro Experiments

Issue 1: Low or no observable effect in cell-based assays.

  • Potential Cause: Compound Solubility in Culture Media. this compound's poor aqueous solubility can lead to precipitation in cell culture media, reducing the effective concentration.

    • Recommendation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the final culture medium, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability. Visually inspect for any precipitation after adding the compound to the media.

  • Potential Cause: Cell Type and TSPO Expression. The level of TSPO expression can vary significantly between different cell lines and primary cell types.

    • Recommendation: Confirm TSPO expression in your chosen cell model using techniques like Western blot or qPCR. Select a cell line known to express functional TSPO if your assay is dependent on it.

  • Potential Cause: Inappropriate Assay Endpoint. The chosen functional readout may not be sensitive to the effects of this compound in the specific cell context.

    • Recommendation: Consider multiple assay endpoints that reflect the downstream signaling of TSPO, such as measuring changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, or cytokine release in immune cells.

Data Presentation

Table 1: Summary of Preclinical Findings for this compound

Experimental Model Key Findings Reference
Rat Restraint Stress ModelDose-dependently suppressed stress-induced defecation.
Rat Conditioned Fear Stress ModelSuppressed freezing behavior.
In Vitro Microglia ModelSuppressed the release of pro-inflammatory cytokines and mitochondrial ROS.
Rat Models of PainReduced visceral hyperalgesia.
Animal Models of DepressionAmeliorated impairments in social avoidance and anxiety-like behaviors.

Table 2: Summary of Phase II Clinical Trial Results for ONO-2952 in IBS-D (NCT01844180)

Endpoint Outcome Reference
Co-Primary Endpoints
Change in Abdominal PainNo statistically significant difference compared to placebo.
Change in Stool ConsistencyNo statistically significant difference compared to placebo.
Change in Stool FrequencyNo statistically significant difference compared to placebo.
Overall Observation Improvements in IBS symptoms were seen with ONO-2952 over placebo, with the largest improvement at the 60 mg dose.
Safety and Tolerability Well-tolerated with a safety profile similar to placebo.

Experimental Protocols

Disclaimer: The following are generalized methodologies based on publicly available information. For detailed, step-by-step protocols, it is recommended to consult the full-text publications of the cited studies, if available.

1. In Vivo Formulation Preparation (Suspension for Oral Administration)

  • Weigh the required amount of this compound.

  • Prepare a vehicle solution of 0.5% methylcellulose in purified water.

  • Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Visually inspect for uniformity before each administration. Maintain stirring during dosing if settling occurs.

2. Rat Restraint Stress Model

  • Acclimatize male Sprague-Dawley rats to the experimental conditions.

  • Administer this compound or vehicle orally at the desired dose and time point before stress induction.

  • Place the rats in a well-ventilated restraint stress tube for a defined period (e.g., 60 minutes).

  • During the restraint period, count the number of fecal pellets produced by each animal.

  • Compare the number of fecal pellets between the treatment groups and the vehicle control group.

3. In Vitro Microglial Anti-inflammatory Assay

  • Culture a suitable microglial cell line (e.g., BV-2) in the recommended growth medium.

  • Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (prepared from a DMSO stock) for a specified duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Analyze the cell lysate for markers of inflammation or mitochondrial function as needed.

Mandatory Visualizations

ONO_2952_Signaling_Pathway Stress Stress TSPO TSPO Stress->TSPO Activates Neurosteroid_Synthesis Neurosteroid_Synthesis TSPO->Neurosteroid_Synthesis Promotes Noradrenergic_System Noradrenergic_System TSPO->Noradrenergic_System Activates Cellular_Response Cellular_Response Neurosteroid_Synthesis->Cellular_Response Modulates Noradrenergic_System->Cellular_Response Modulates ONO_2952 ONO_2952 ONO_2952->TSPO Inhibits

Caption: Proposed signaling pathway of this compound in stress response.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulate this compound or Vehicle Dosing Administer to Animals Formulation->Dosing Stress_Induction Induce Stress Dosing->Stress_Induction Behavioral_Assay Conduct Behavioral Assay Stress_Induction->Behavioral_Assay Data_Collection Collect Data Behavioral_Assay->Data_Collection Statistical_Analysis Analyze and Interpret Results Data_Collection->Statistical_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Variable Results Observed Check_Formulation Is the formulation appropriate and consistently prepared? Start->Check_Formulation Check_Dosing Is the dosing regimen optimal? Check_Formulation->Check_Dosing Yes Optimize_Formulation Optimize Formulation (e.g., co-solvents, particle size) Check_Formulation->Optimize_Formulation No Check_Model Is the experimental model validated and consistent? Check_Dosing->Check_Model Yes Optimize_Dosing Optimize Dosing (e.g., timing, frequency) Check_Dosing->Optimize_Dosing No Refine_Model Refine Experimental Model (e.g., animal strain, controls) Check_Model->Refine_Model No Re_evaluate Re-evaluate Experiment Check_Model->Re_evaluate Yes Optimize_Formulation->Re_evaluate Optimize_Dosing->Re_evaluate Refine_Model->Re_evaluate

Caption: Logical troubleshooting workflow for variable results in this compound experiments.

Minimizing degradation of (R)-ONO-2952 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of (R)-ONO-2952 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[1][2][3]

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Q2: What solvents are recommended for preparing this compound solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, a common practice is to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted with other vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[1][4] It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1][2]

Q3: What are the likely degradation pathways for this compound in solution?

A3: While specific degradation studies for this compound are not extensively published, based on its chemical structure which includes an N-aryl acetamide (B32628) and a complex heterocyclic core, several potential degradation pathways can be anticipated:

  • Hydrolysis: The acetamide functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the acetyl group.[1][5]

  • Oxidation: The tertiary amine and other electron-rich aromatic portions of the molecule could be prone to oxidation.

  • Photodegradation: The aromatic rings in the structure suggest a potential for degradation upon exposure to light, particularly UV radiation.[6]

Below is a diagram illustrating these potential degradation pathways.

R_ONO_2952 This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) R_ONO_2952->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., Peroxides, Air) R_ONO_2952->Oxidation [O] Photodegradation Photodegradation (UV Light Exposure) R_ONO_2952->Photodegradation Deacetylated_Product Deacetylated Product Hydrolysis->Deacetylated_Product Oxidized_Products Oxidized Products (N-oxides, etc.) Oxidation->Oxidized_Products Photodegradation_Products Photodegradation Products Photodegradation->Photodegradation_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide: Degradation in Solution

This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.

Symptom Possible Cause Recommended Solution
Loss of compound activity or inconsistent results Chemical degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] - Protect solutions from light by using amber vials or covering containers with foil.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.- Confirm the identity of the new peaks through mass spectrometry. - If hydrolysis is suspected, ensure the pH of your solution is neutral and avoid prolonged storage in aqueous buffers. - If oxidation is suspected, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound from solution Poor solubility or compound degradation leading to less soluble products.- Ensure the final concentration is within the solubility limits for the chosen solvent system. - For aqueous solutions, ensure the initial DMSO stock is fully dissolved before dilution. Sonication may aid dissolution.[1] - If precipitation occurs upon storage, it may indicate degradation. Prepare fresh solutions.
Change in solution color Indication of chemical reaction or degradation.- Discard the solution. - Prepare a fresh solution using high-purity solvents and protect it from light and elevated temperatures.

Below is a troubleshooting workflow to address suspected degradation.

Start Inconsistent Results or Suspected Degradation Check_Storage Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage Prep_Fresh Prepare Fresh Solution Check_Storage->Prep_Fresh Analyze_Fresh Analyze Fresh Solution (e.g., HPLC) Prep_Fresh->Analyze_Fresh Compare_Results Compare with Previous Data Analyze_Fresh->Compare_Results Problem_Solved Problem Resolved: Continue Experiment Compare_Results->Problem_Solved Consistent Investigate_Further Problem Persists: Investigate Further Compare_Results->Investigate_Further Inconsistent Forced_Degradation Conduct Forced Degradation Study (pH, Temp, Light, Oxidant) Investigate_Further->Forced_Degradation Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Experimental Conditions (Buffer, Solvent, etc.) Identify_Degradants->Optimize_Conditions Optimize_Conditions->Prep_Fresh

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a short period to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light and prevent contamination.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound stock solution (in a suitable organic solvent like acetonitrile (B52724) or DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Heating block or oven

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare multiple identical samples of this compound at a known concentration in a suitable solvent. Include a control sample stored under optimal conditions.

  • Acidic Hydrolysis: Add HCl solution to a sample to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Add NaOH solution to a sample to achieve a final concentration of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Add H₂O₂ solution to a sample to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place a sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a sample to a controlled light source (e.g., UV lamp) in a photostability chamber for a defined period. Keep a control sample wrapped in foil to exclude light.

  • Sample Analysis: At specified time points, withdraw aliquots from each condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • HPLC-UV/MS Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Use the mass spectrometer to obtain mass-to-charge ratios of any new peaks to aid in their identification.

The following diagram outlines the workflow for a forced degradation study.

Start Prepare this compound Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acidic (HCl) Stress_Conditions->Acid Base Basic (NaOH) Stress_Conditions->Base Oxidation Oxidative (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (Heat) Stress_Conditions->Thermal Photo Photolytic (Light) Stress_Conditions->Photo Control Control (Protected) Stress_Conditions->Control Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Chiral Separation of ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral separation of ONO-2952. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of ONO-2952?

A1: The most common methods for chiral separation of pharmaceutical compounds like ONO-2952 are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2][3] These techniques are favored for their robustness and scalability from analytical to preparative scales.

Q2: Why is chiral separation of ONO-2952 important?

A2: ONO-2952 is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[4][5] These enantiomers can have different pharmacological, toxicological, and pharmacokinetic properties.[6] Regulatory agencies often require the characterization and, in many cases, the isolation of the therapeutically active enantiomer to ensure drug safety and efficacy.

Q3: What are the main challenges in developing a chiral separation method for ONO-2952?

A3: The primary challenges include selecting the appropriate chiral stationary phase (CSP), optimizing the mobile phase composition, and addressing issues like poor peak shape, inadequate resolution, and long run times. The prediction of chromatographic behavior for enantiomers is often not straightforward.[7]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak is observed for the racemic mixture.

  • Broad, overlapping peaks with no clear separation between the enantiomers.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives, Pirkle-type, or cyclodextrin-based).[8]The chiral recognition mechanism is highly specific to the analyte and the CSP. A systematic screening approach is the most effective strategy.[8]
Suboptimal Mobile Phase Composition 1. Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar solvent (e.g., hexane).[9] 2. Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[10] 3. Additives: Introduce small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine (B46881) - DEA) additive to the mobile phase.[9][10]Mobile phase composition directly influences the interaction between the enantiomers and the CSP, affecting selectivity.[11] Additives can improve peak shape and resolution by minimizing undesirable interactions.[9]
Incorrect Temperature Optimize the column temperature. Both increasing and decreasing the temperature can affect selectivity and resolution.[11]Temperature changes can alter the thermodynamics of the chiral recognition process, sometimes even reversing the elution order.[11]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, where the latter half (tailing) or the first half (fronting) is drawn out.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Secondary Interactions with Stationary Phase Add a mobile phase modifier. For basic compounds like ONO-2952, a basic additive (e.g., DEA) can be effective.[9][10]Additives can mask active sites on the silica (B1680970) support of the CSP, reducing non-specific interactions that cause peak tailing.
Column Overload Reduce the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Contamination or Degradation Flush the column with a strong, compatible solvent. If performance is not restored, consider replacing the column.[12]Contaminants can irreversibly bind to the stationary phase, affecting peak shape. Physical degradation of the packed bed can also occur over time.
Issue 3: Long Retention Times and/or High Backpressure

Symptoms:

  • Enantiomers elute very late in the chromatogram.

  • The HPLC or SFC system pressure exceeds the recommended limits for the column.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Mobile Phase Composition is too "Weak" Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase the alcohol content in normal phase, or the organic solvent in reversed phase).A stronger mobile phase will decrease the retention time of the analytes.
Low Flow Rate Gradually increase the flow rate while monitoring the backpressure.A higher flow rate will reduce the analysis time, but may also decrease resolution and increase pressure.
Column or System Blockage Check for blockages in the system, particularly at the column inlet frit.[12] Backflushing the column (if permitted by the manufacturer) may help.[12]Particulates from the sample or mobile phase can clog the system, leading to high backpressure.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for ONO-2952

This protocol outlines a general screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of ONO-2952 enantiomers.

1. Column Selection:

  • Screen a minimum of three polysaccharide-based CSPs with broad applicability, for example:

    • CHIRALPAK® AD-H (Amylose derivative)

    • CHIRALCEL® OD-H (Cellulose derivative)

    • CHIRALPAK® IA (Immobilized amylose derivative)

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • For each mobile phase, perform two injections: one without an additive and one with 0.1% DEA.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength for ONO-2952 (e.g., 254 nm)

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Data Evaluation:

  • Evaluate the chromatograms for resolution (Rs), selectivity (α), and retention factor (k). A successful separation will have a resolution of >1.5.

Protocol 2: Chiral SFC Method Development for ONO-2952

Supercritical Fluid Chromatography (SFC) can offer faster separations and is considered a "greener" technique.[3]

1. Column Selection:

  • Utilize the same set of chiral stationary phases as in the HPLC screening.

2. Mobile Phase Screening:

  • Primary Mobile Phase: Supercritical CO₂

  • Co-solvent Screening:

    • Methanol

    • Ethanol

    • Isopropanol

  • Screen each co-solvent at a gradient of 5% to 40% over 5-10 minutes.

  • Include 0.1% DEA in the co-solvent for improved peak shape.

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV-Vis or Mass Spectrometry (MS)

  • Injection Volume: 1-5 µL

  • Sample Concentration: 1 mg/mL in a suitable solvent (e.g., Methanol)

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_eval Evaluation & Optimization cluster_final Final Method Racemic Racemic ONO-2952 Dissolve Dissolve in Mobile Phase Racemic->Dissolve Screen_CSP Screen Chiral Stationary Phases (CSPs) Dissolve->Screen_CSP Screen_MP Screen Mobile Phases & Additives Screen_CSP->Screen_MP Evaluate Evaluate Resolution, Peak Shape, Run Time Screen_MP->Evaluate No_Sep No Separation Evaluate->No_Sep Good_Sep Good Separation Evaluate->Good_Sep Optimize Optimize Conditions (Temp, Flow, Gradient) Final Validated Chiral Separation Method Optimize->Final No_Sep->Screen_CSP Select New CSPs Good_Sep->Optimize Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions_res Resolution Solutions cluster_solutions_peak Peak Shape Solutions cluster_solutions_rt Retention Time Solutions Start Problem Observed During Chiral Separation of ONO-2952 No_Res Poor / No Resolution Start->No_Res Bad_Peak Poor Peak Shape (Tailing/Fronting) Start->Bad_Peak Long_RT Long Retention Time Start->Long_RT Change_CSP Screen Different CSPs No_Res->Change_CSP Change_MP Modify Mobile Phase (Solvent Ratio, Additives) No_Res->Change_MP Change_Temp Optimize Temperature No_Res->Change_Temp Add_Modifier Add Mobile Phase Modifier (e.g., DEA) Bad_Peak->Add_Modifier Lower_Conc Reduce Sample Concentration Bad_Peak->Lower_Conc Clean_Col Flush/Replace Column Bad_Peak->Clean_Col Stronger_MP Increase Mobile Phase Strength Long_RT->Stronger_MP Increase_Flow Increase Flow Rate Long_RT->Increase_Flow End Problem Resolved Change_CSP->End Change_MP->End Change_Temp->End Add_Modifier->End Lower_Conc->End Clean_Col->End Stronger_MP->End Increase_Flow->End

References

Technical Support Center: Troubleshooting TSPO Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during translocator protein (TSPO) binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in TSPO binding assays?

A1: The most prevalent artifacts in TSPO binding assays often stem from high non-specific binding of lipophilic radioligands, the genetic polymorphism of the TSPO gene (rs6971), and variability in experimental conditions. Highly lipophilic ligands, such as the first-generation ligand [¹¹C]PK11195, can exhibit significant binding to components other than TSPO, leading to a poor signal-to-noise ratio.[1][2] The rs6971 polymorphism results in different binding affinities for many second-generation ligands, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3][4] Inconsistent buffer composition, temperature, and incubation times can also introduce significant variability and artifacts.

Q2: How does the TSPO polymorphism (rs6971) affect my binding assay results?

A2: The single nucleotide polymorphism rs6971 in the TSPO gene leads to an alanine (B10760859) to threonine substitution at position 147 (A147T).[3] This substitution can significantly alter the binding affinity of many second-generation TSPO ligands. Individuals homozygous for the wild-type allele (C/C) are high-affinity binders (HABs), heterozygotes (C/T) are mixed-affinity binders (MABs), and those homozygous for the variant allele (T/T) are low-affinity binders (LABs).[4] For some ligands, the affinity for LABs can be so low that the specific binding is difficult to distinguish from non-specific binding.[4] Therefore, it is crucial to genotype your human subjects or use cell lines with a known TSPO genotype when using second-generation ligands. First-generation ligands like PK11195 are generally not affected by this polymorphism.[5]

Q3: My Scatchard plot is non-linear. What could be the cause?

A3: A non-linear Scatchard plot in a TSPO binding assay can indicate several possibilities. A concave up (smiling) curve may suggest positive cooperativity or the presence of a second, lower-affinity binding site. A concave down (frowning) curve could indicate negative cooperativity, the presence of multiple independent binding sites with different affinities, or an aggregating receptor system.[6][7] It is also possible that an artifact, such as the presence of a competitive inhibitor in the receptor preparation, is causing the non-linearity.[8] Careful examination of your experimental design and reagents is necessary to determine the underlying cause.

Q4: I am observing high non-specific binding. What steps can I take to reduce it?

A4: High non-specific binding is a common issue, especially with lipophilic TSPO ligands. To mitigate this, consider the following:

  • Optimize washing steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[9]

  • Use blocking agents: Pre-soaking filters in solutions like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[10]

  • Adjust buffer composition: Increasing the detergent concentration (e.g., Tween-20) in the wash buffer can help reduce non-specific interactions.[9]

  • Consider a different radioligand: If possible, switching to a less lipophilic second-generation ligand may improve the specific-to-non-specific binding ratio.[1]

  • Pre-clearing: For immunoprecipitation-based assays, a pre-clearing step with beads can remove proteins that non-specifically bind to the beads.[9]

Q5: What is the optimal temperature and incubation time for a TSPO binding assay?

A5: The optimal temperature and incubation time can vary depending on the specific ligand and tissue/cell preparation being used. Generally, incubations are carried out at room temperature (around 25°C) or 37°C for 60 to 120 minutes to reach equilibrium.[10][11] It is crucial to determine the association and dissociation rates for your specific ligand and experimental setup to establish the appropriate incubation time to reach equilibrium.[12] Performing the assay at a lower temperature (e.g., 4°C) may reduce non-specific binding but will likely require a longer incubation time to reach equilibrium.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates Pipetting errors, especially with small volumes or viscous solutions. Inconsistent incubation times or temperatures across samples. "Edge effects" in microplates due to evaporation.Calibrate pipettes regularly and use reverse pipetting for viscous liquids. Use a multichannel pipette for simultaneous reagent addition. Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.[14]
Low or no specific binding Degraded radioligand or protein. Incorrect buffer pH or ionic strength. Insufficient receptor concentration in the preparation. Using a second-generation ligand with a low-affinity binder (LAB) genotype.Use fresh or properly stored reagents. Verify the quality of your protein preparation. Optimize buffer conditions for your specific ligand and receptor source.[15] Determine the optimal protein concentration to ensure a detectable signal.[16] Genotype your samples if using second-generation ligands.[4]
Inconsistent results between experiments Lot-to-lot variability in reagents (e.g., radioligand, antibodies, cell culture media). Inconsistent sample preparation. Changes in instrumentation performance.Qualify new lots of critical reagents before use. Prepare large batches of buffers and reagents to be used across multiple experiments. Follow a standardized and detailed protocol meticulously. Regularly calibrate and maintain equipment.
Unexpectedly low ligand affinity (high Kd) Presence of an endogenous competitor (e.g., cholesterol, porphyrins) in the sample.[5] Degradation of the ligand or receptor. Assay conditions not at equilibrium.Consider purification steps to remove potential endogenous ligands. Ensure proper storage and handling of all reagents. Perform time-course experiments to determine the time to reach equilibrium.[12]
High background in autoradiography Incomplete washing. Non-specific binding of the radioligand to the slide or tissue components. Imaging artifacts.Increase the duration and number of washing steps. Include a pre-incubation step with a blocking buffer. Ensure proper drying of slides before exposure. Compare with control tissues known to have low TSPO expression.[17]

Quantitative Data Summary

Table 1: Binding Affinities (Ki, nM) of Selected TSPO Ligands in Human Platelets

LigandHigh-Affinity Binders (HAB)Mixed-Affinity Binders (MAB)Low-Affinity Binders (LAB)
Endogenous Ligands
Protoporphyrin IX (PPIX)16.5 ± 2.117.2 ± 1.816.9 ± 2.3
Diazepam Binding Inhibitor (DBI)2150 ± 2502230 ± 2802180 ± 260
Synthetic Ligands
PK1119529.3 ± 3.529.1 ± 3.229.5 ± 3.8
Disulfiram (DIS)85.6 ± 9.284.9 ± 8.886.1 ± 9.5
Cupric diethyldithiocarbamate (B1195824) (Cu-DDC)12.3 ± 1.548.7 ± 5.1125.4 ± 13.2

Data adapted from a study on the influence of the rs6971 polymorphism on ligand binding affinity.[5]

Table 2: Binding Parameters (Kd and Bmax) of [³H]PK11195 in Different Cell Lines

Cell LineKd (nM)Bmax (pmol/mg protein)
TSPO-Jurkat17.8 ± 2.24.8 ± 0.3
MDA-MB-2318.9 ± 1.115.4 ± 0.8

Data from a study characterizing TSPO expression in transfected Jurkat cells.[3]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from a study investigating the binding of various ligands to human TSPO.[10]

  • Membrane Preparation:

    • Isolate membranes from cells or tissues expressing TSPO. A typical method involves homogenization in a sucrose (B13894) buffer followed by differential centrifugation.[10]

    • Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Buffer:

    • Prepare an assay buffer, for example: 50 mM Tris-HCl, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4.

  • Assay Procedure:

    • In test tubes, combine:

      • 250 µL of the test compound (at various concentrations) or vehicle (for total binding) or a high concentration of a known TSPO ligand like unlabeled PK11195 (e.g., 20 µM) for determining non-specific binding.

      • 200 µL of the membrane suspension (e.g., 250 µg/mL final protein concentration).

      • 50 µL of the radioligand (e.g., 10 nM [³H]PK11195).

    • Incubate for 1 hour at 37°C.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in assay buffer containing 0.05% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1.4 mM MgCl₂, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition data using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

TSPO Signaling in Steroidogenesis

TSPO_Steroidogenesis cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane StAR StAR TSPO TSPO StAR->TSPO Interaction VDAC1 VDAC1 TSPO->VDAC1 Interaction Cholesterol_mito Mitochondrial Cholesterol VDAC1->Cholesterol_mito Translocation P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->StAR Transport Cholesterol_mito->P450scc Steroids Steroid Hormones Pregnenolone->Steroids Synthesis

Caption: TSPO's role in the transport of cholesterol for steroidogenesis.

TSPO and the Mitochondrial Apoptosis Pathway

TSPO_Apoptosis cluster_Mito Mitochondrion TSPO TSPO VDAC VDAC TSPO->VDAC Interaction mPTP mPTP (Mitochondrial Permeability Transition Pore) TSPO->mPTP ANT ANT VDAC->ANT Interaction VDAC->mPTP ANT->mPTP Cytochrome_c_mito Cytochrome c mPTP->Cytochrome_c_mito Release Cytochrome_c_cyto Cytosolic Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Apoptotic_stimuli Apoptotic Stimuli Bcl2_family Bcl-2 Family Proteins Apoptotic_stimuli->Bcl2_family Bcl2_family->mPTP Regulation Caspase_activation Caspase Activation Apoptosis Apoptosis Caspase_activation->Apoptosis Cytochrome_c_cyto->Caspase_activation TSPO_ligands TSPO Ligands (e.g., PK11195) TSPO_ligands->mPTP Modulation Troubleshooting_Workflow Start Start: Unexpected Assay Results High_Variability High Variability between Replicates? Start->High_Variability Check_Pipetting Check Pipetting Technique & Calibrate Pipettes High_Variability->Check_Pipetting Yes Low_Signal Low or No Specific Binding? High_Variability->Low_Signal No Standardize_Incubation Standardize Incubation Time & Temperature Check_Pipetting->Standardize_Incubation Address_Edge_Effects Address Edge Effects in Microplates Standardize_Incubation->Address_Edge_Effects Review_Data Review Data & Re-run Assay Address_Edge_Effects->Review_Data Check_Reagents Verify Reagent Quality (Ligand, Protein) Low_Signal->Check_Reagents Yes High_Nonspecific High Non-specific Binding? Low_Signal->High_Nonspecific No Optimize_Buffer Optimize Buffer pH & Ionic Strength Check_Reagents->Optimize_Buffer Increase_Protein_Conc Increase Protein Concentration Optimize_Buffer->Increase_Protein_Conc Check_Genotype Check TSPO Genotype (if applicable) Increase_Protein_Conc->Check_Genotype Check_Genotype->Review_Data Optimize_Washing Optimize Washing Steps (Volume, Number) High_Nonspecific->Optimize_Washing Yes High_Nonspecific->Review_Data No Use_Blocking_Agents Use Filter Pre-soaking & Blocking Agents Optimize_Washing->Use_Blocking_Agents Change_Ligand Consider a Less Lipophilic Ligand Use_Blocking_Agents->Change_Ligand Change_Ligand->Review_Data

References

Technical Support Center: (R)-ONO-2952 Efficacy and Ligand Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-ONO-2952. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of ligand affinity on the efficacy of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems you may encounter during your research with this compound.

Q1: What is the target of this compound and its expected binding affinity?

A1: this compound is the R-enantiomer of ONO-2952, which is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO).[1][2][3] The racemic mixture, ONO-2952, has been shown to bind to both rat and human TSPO with high affinity, with reported Ki values in the nanomolar range, typically between 0.33 and 9.30 nM.[1][2][3][4][5]

Q2: My radioligand binding assay with this compound shows high non-specific binding. What are the possible causes and solutions?

A2: High non-specific binding in TSPO radioligand assays can be a common issue. Here are some potential causes and troubleshooting steps:

  • Inadequate Blocking: Ensure that your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding to the assay tubes and filter mats.

  • Suboptimal Washing: The washing steps after incubation are critical. Ensure you are using a sufficient volume of ice-cold wash buffer and that the washing is performed rapidly to minimize dissociation of the specific binding.

  • Excessive Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Try reducing the concentration of the radioligand.

  • Lipophilicity of the Ligand: Highly lipophilic ligands can exhibit high non-specific binding to cell membranes and other cellular components. Consider using a detergent, such as Tween-20, in your wash buffer to reduce this.

  • Filter Type: The type of filter used for separating bound from free radioligand can influence non-specific binding. GF/B or GF/C glass fiber filters pre-treated with a blocking agent like polyethylenimine (PEI) are commonly used for TSPO binding assays.

Q3: Is there a direct correlation between the high binding affinity (low Ki) of a TSPO ligand and its functional efficacy?

A3: The relationship between TSPO ligand affinity and functional efficacy is complex and not always linear. Some studies suggest that for certain cellular protective effects, lower affinity TSPO ligands may be more efficacious and exhibit less cytotoxicity compared to high-affinity ligands.[1] However, for applications like PET imaging, high affinity is generally considered crucial for a good signal-to-noise ratio. The specific experimental context and the functional endpoint being measured are critical in determining the optimal ligand affinity.

Q4: I am not observing the expected downstream effects of this compound on neurosteroid synthesis in my cell-based assay. What should I check?

A4: If you are not seeing the expected functional outcome, consider the following:

  • Cell Line and TSPO Expression: Verify the expression level of TSPO in your chosen cell line. Low or absent TSPO expression will result in a lack of response.

  • Substrate Availability: The synthesis of neurosteroids from cholesterol is a multi-step process. Ensure that your cell culture medium contains an adequate source of cholesterol.

  • Assay Sensitivity: The method used to measure neurosteroid levels (e.g., ELISA, LC-MS/MS) must be sensitive enough to detect changes induced by the compound.

  • Incubation Time: The time course of the effect on neurosteroid synthesis may vary. Perform a time-course experiment to determine the optimal incubation time with this compound.

  • Compound Stability: Ensure that this compound is stable in your assay medium for the duration of the experiment.

Q5: My functional assay results (e.g., cAMP levels) are inconsistent when using this compound. What could be the reason?

A5: Inconsistent results in functional assays can arise from several factors:

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage number.

  • Assay Conditions: Maintain consistent assay conditions, including cell seeding density, incubation times, and reagent concentrations.

  • Reagent Quality: Ensure the quality and stability of all reagents, including this compound and any stimulating agents (e.g., forskolin (B1673556) in a cAMP assay).

  • Plate Reader Settings: Optimize the settings of your plate reader for the specific assay being performed to ensure a good signal window and low variability.

Quantitative Data Summary

CompoundTargetSpeciesBinding Affinity (Ki)Reference
ONO-2952TSPORat, Human0.33 - 9.30 nM[1][2][3][4][5]

Experimental Protocols

Radioligand Binding Assay for Determining Ki of this compound

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for TSPO using a radiolabeled ligand such as [³H]PK11195.

Materials:

  • Cell membranes prepared from cells expressing human or rat TSPO.

  • [³H]PK11195 (or another suitable TSPO radioligand).

  • This compound.

  • Unlabeled PK11195 (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes in assay buffer to a final concentration that provides adequate specific binding.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of [³H]PK11195 in assay buffer at a concentration close to its Kd.

    • Prepare a high concentration solution of unlabeled PK11195 (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]PK11195, and cell membranes.

    • Non-specific Binding: Add unlabeled PK11195, [³H]PK11195, and cell membranes.

    • Competition: Add serial dilutions of this compound, [³H]PK11195, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Neurosteroid Production

This protocol outlines a method to assess the functional effect of this compound on neurosteroid (e.g., pregnenolone) synthesis in a suitable cell line (e.g., C6 glioma cells).

Materials:

  • C6 glioma cells (or another suitable cell line expressing TSPO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Cholesterol or a water-soluble cholesterol analog (e.g., 22R-hydroxycholesterol).

  • Cell lysis buffer.

  • Pregnenolone (B344588) ELISA kit or access to LC-MS/MS for quantification.

  • Protein assay kit (e.g., BCA).

Procedure:

  • Cell Culture: Plate C6 glioma cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).

  • Treatment:

    • Replace the culture medium with serum-free medium containing a cholesterol source.

    • Add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

  • Neurosteroid Quantification:

    • Measure the concentration of pregnenolone (or other target neurosteroids) in the supernatant and/or cell lysate using an ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay to normalize the neurosteroid levels.

  • Data Analysis:

    • Normalize the neurosteroid concentrations to the total protein content for each sample.

    • Plot the normalized neurosteroid levels against the log concentration of this compound.

    • Determine the IC50 or EC50 value from the dose-response curve.

Visualizations

TSPO_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO P450scc P450scc TSPO->P450scc Facilitates Cholesterol Transport to IMM VDAC VDAC Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol Cytosolic Cholesterol Cholesterol->TSPO Transport R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes Neurosteroids Downstream Neurosteroids Pregnenolone->Neurosteroids Precursor for Cellular_Response Modulation of Neuronal Excitability (Anti-stress effects) Neurosteroids->Cellular_Response Leads to

Caption: Signaling pathway of TSPO and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Prepare Cell Membranes with TSPO assay1 Incubate Membranes with Radioligand and this compound prep1->assay1 prep2 Prepare Serial Dilutions of this compound prep2->assay1 prep3 Prepare Radioligand ([3H]PK11195) prep3->assay1 assay2 Separate Bound and Free Ligand by Filtration assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve and Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Experimental workflow for determining the Ki of this compound.

Affinity_Efficacy_Relationship Affinity Ligand Affinity (Ki) Efficacy Functional Efficacy (e.g., Neurosteroid Production) Affinity->Efficacy Influences Cellular_Context Cellular Context (TSPO expression, etc.) Cellular_Context->Efficacy Modulates Assay_Endpoint Assay Endpoint (e.g., Cytotoxicity vs. Protection) Assay_Endpoint->Efficacy Defines

Caption: Relationship between ligand affinity and functional efficacy.

References

Controlling for placebo effect in (R)-ONO-2952 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-ONO-2952, with a specific focus on controlling for the placebo effect in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the Translocator Protein (18 kDa) (TSPO). TSPO is located on the outer mitochondrial membrane of cells, with notable expression in glial cells within the central nervous system. It is understood to play a role in neurosteroid synthesis and has been implicated in the response to stress and neuroinflammation. By antagonizing TSPO, this compound is thought to modulate these pathways.

Q2: Why is controlling for the placebo effect particularly challenging in trials for conditions like Irritable Bowel Syndrome (IBS)?

A2: The placebo effect is often pronounced in clinical trials for conditions with subjective and fluctuating symptoms, such as IBS. Several factors contribute to this, including patient expectations, the therapeutic environment of a clinical trial, and the natural waxing and waning of the condition. This can make it difficult to discern the true pharmacological effect of an investigational drug like this compound from the perceived benefits of the placebo.

Q3: What were the key findings from the Phase 2 clinical trial of this compound in patients with diarrhea-predominant IBS (IBS-D)?

A3: In an exploratory Phase 2, randomized, double-blind, placebo-controlled study (NCT01844180), this compound was evaluated for efficacy and safety in female subjects with IBS-D. While improvements in IBS symptoms were observed with this compound compared to placebo, these differences did not achieve statistical significance for the co-primary endpoints: change from baseline in abdominal pain, stool consistency, and stool frequency.[1] The 60 mg dose showed the largest improvement.[1] The drug was reported to be well-tolerated with a safety profile similar to placebo.[1]

Q4: How can we interpret non-significant results in a placebo-controlled trial?

A4: Non-significant results in a well-designed placebo-controlled trial can have several interpretations. It could indicate that the drug is not effective for the condition being studied at the doses tested. Alternatively, a high placebo response rate in the control group can mask a true drug effect. Further analysis of the data, including per-protocol analyses and assessment of different patient subgroups, may provide additional insights. It is also possible that the chosen endpoints were not sensitive enough to detect a true effect.

Troubleshooting Guides

Issue: High variability in placebo response across different trial sites.

Possible Cause:

  • Differences in patient-investigator interactions.

  • Variations in patient expectations.

  • Inconsistencies in data collection and patient reporting.

Suggested Solutions:

  • Standardized Training: Implement a rigorous and standardized training program for all site staff to ensure consistent communication with participants about the trial, the investigational drug, and the placebo.

  • Centralized Monitoring: Employ centralized monitoring of key performance indicators related to placebo response to identify outlier sites early on.

  • Patient Education: Provide all participants with standardized educational materials about the placebo effect and the importance of accurate symptom reporting.

Issue: Potential for unblinding due to perceived side effects (or lack thereof).

Possible Cause:

  • The active drug has a distinct side effect profile that is not mimicked by the placebo.

  • The placebo is not adequately matched to the active drug in appearance, taste, or mode of administration.

Suggested Solutions:

  • Active Placebo: If the active drug has noticeable but benign side effects (e.g., dry mouth), consider using an active placebo that induces similar effects to maintain the blind.

  • Blinding Assessment: Incorporate a formal assessment of blinding at the end of the study by asking both the investigator and the participant to guess the treatment allocation and their reasons. This can help to quantify the extent of unblinding and its potential impact on the results.

  • Identical Formulations: Ensure that the placebo is identical to the active drug in terms of size, shape, color, taste, and packaging.[2][3]

Data Presentation

The following tables present illustrative data based on the publicly available qualitative results of the Phase 2 clinical trial of this compound in IBS-D (NCT01844180). It is important to note that the specific quantitative data from this trial have not been publicly released. The tables are intended to demonstrate how such data would be structured.

Table 1: Change from Baseline in Co-Primary Efficacy Endpoints at Week 4 (Illustrative Data)

EndpointPlacebo (n≈67)This compound 20 mg (n≈67)This compound 60 mg (n≈66)
Abdominal Pain Score (0-10 scale)
Mean Change from Baseline (SD)-1.5 (2.0)-1.8 (2.2)-2.1 (2.3)
p-value vs. Placebo->0.05>0.05
Stool Consistency (Bristol Stool Scale)
Mean Change from Baseline (SD)-0.8 (1.5)-1.0 (1.6)-1.2 (1.7)
p-value vs. Placebo->0.05>0.05
Stool Frequency (Number of Bowel Movements/Day)
Mean Change from Baseline (SD)-0.5 (1.0)-0.6 (1.1)-0.7 (1.2)
p-value vs. Placebo->0.05>0.05

Note: Data are hypothetical and for illustrative purposes only, reflecting the reported trend of non-significant improvements with this compound over placebo.

Experimental Protocols

Methodology for a Placebo-Controlled, Double-Blind, Randomized Clinical Trial for this compound in IBS-D

This protocol is a representative methodology based on the design of the NCT01844180 trial and general best practices for placebo-controlled studies in IBS-D.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Participant Selection:

  • Inclusion Criteria: Female patients aged 18-65 years meeting the Rome III criteria for IBS-D.[1]

  • Screening Period: A 2-week baseline period to collect symptom data and confirm eligibility.[1]

3. Randomization and Blinding:

  • Participants are centrally randomized in a 1:1:1 ratio to receive placebo, this compound 20 mg, or this compound 60 mg.

  • Both participants and investigators are blinded to the treatment allocation.

  • The placebo is manufactured to be identical in appearance, size, shape, color, and packaging to the active this compound capsules.

4. Treatment:

  • Oral administration of the assigned treatment once daily for a 4-week period.[1]

5. Data Collection:

  • Participants record daily assessments of abdominal pain, stool consistency (using the Bristol Stool Form Scale), and stool frequency in an electronic diary.[1]

6. Outcome Measures:

  • Co-Primary Endpoints: Change from baseline to week 4 in the weekly average of:

    • Abdominal pain score.

    • Stool consistency score.

    • Stool frequency.[1]

7. Statistical Analysis:

  • An intent-to-treat (ITT) analysis is performed on all randomized participants who received at least one dose of the study medication.

  • A per-protocol (PP) analysis is also conducted on participants who adhere to the protocol.

  • Analysis of covariance (ANCOVA) is used to compare the change from baseline in the primary endpoints between each this compound dose group and the placebo group, with baseline values as a covariate.

Visualizations

Signaling Pathway of TSPO Antagonism

TSPO_Signaling_Pathway cluster_stress Stress/Injury cluster_microglia Microglial Cell cluster_outcome Downstream Effects Stress Stress or CNS Injury Microglia_Activation Microglia Activation Stress->Microglia_Activation TSPO TSPO Microglia_Activation->TSPO Upregulation Neurosteroid Neurosteroid Synthesis TSPO->Neurosteroid ROS ROS Production TSPO->ROS Neuroinflammation Reduced Neuroinflammation Stress_Response Modulated Stress Response Mitochondrion Mitochondrion Neurosteroid->Stress_Response NFkB NF-κB Pathway ROS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Cytokines->Neuroinflammation ONO_2952 This compound ONO_2952->TSPO Antagonism

TSPO signaling pathway and the antagonistic action of this compound.
Workflow for a Placebo-Controlled Clinical Trial

Placebo_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_followup Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (2-week symptom diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Blinding Double-Blinding (Patient & Investigator) Randomization->Blinding Placebo Placebo Group Blinding->Placebo ONO_20mg This compound 20 mg Group Blinding->ONO_20mg ONO_60mg This compound 60 mg Group Blinding->ONO_60mg Treatment_Period 4-Week Treatment Period (Daily Symptom Diary) Placebo->Treatment_Period ONO_20mg->Treatment_Period ONO_60mg->Treatment_Period Follow_Up Post-Treatment Follow-up Treatment_Period->Follow_Up Analysis Statistical Analysis (ITT & PP populations) Follow_Up->Analysis

Workflow of a randomized, double-blind, placebo-controlled clinical trial.

References

Validation & Comparative

A Comparative Analysis of the Anxiolytic Properties of (R)-ONO-2952 and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic effects of the novel translocator protein 18 kDa (TSPO) antagonist, (R)-ONO-2952, and the classical benzodiazepine, diazepam. The information presented is based on available preclinical data and is intended to inform research and development in the field of anxiolytic therapies.

Executive Summary

This compound demonstrates comparable anxiolytic efficacy to diazepam in preclinical models of fear and anxiety.[1] Notably, this compound may present a superior safety profile, particularly concerning cognitive side effects often associated with benzodiazepines.[1] The distinct mechanisms of action of these two compounds—this compound targeting TSPO and diazepam modulating GABA-A receptors—offer different therapeutic approaches to anxiety disorders.

Mechanisms of Action

The anxiolytic effects of this compound and diazepam stem from their interaction with different neurobiological pathways.

This compound: This compound acts as a selective antagonist of the translocator protein 18 kDa (TSPO), which is located on the outer mitochondrial membrane.[1] In response to stress, TSPO is involved in the synthesis of neurosteroids and the modulation of noradrenergic systems. By antagonizing TSPO, this compound is thought to exert its anti-stress and anxiolytic effects by inhibiting the excessive activation of the noradrenergic system in the brain.[1]

Diazepam: As a benzodiazepine, diazepam is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This enhanced GABAergic signaling leads to increased chloride ion influx, hyperpolarization of neurons, and a general reduction in neuronal excitability, resulting in its anxiolytic, sedative, and muscle-relaxant properties.

cluster_0 This compound Pathway cluster_1 Diazepam Pathway Stress Stress TSPO TSPO Activation Stress->TSPO Noradrenaline ↑ Noradrenaline Release TSPO->Noradrenaline Anxiety_ONO Anxiety Noradrenaline->Anxiety_ONO R_ONO_2952 This compound R_ONO_2952->TSPO Inhibits GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride ↑ Cl- Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiety_Diazepam Anxiolytic Effect Reduced_Excitability->Anxiety_Diazepam Diazepam Diazepam Diazepam->GABA_A Potentiates

Figure 1: Signaling pathways of this compound and diazepam.

Preclinical Efficacy: A Comparative Overview

Direct comparative studies in preclinical models are crucial for evaluating the relative anxiolytic potential of novel compounds against established standards like diazepam.

Conditioned Fear Stress Test

The conditioned fear stress test is a widely used paradigm to assess fear and anxiety. In this model, an animal learns to associate a neutral stimulus (e.g., a tone) with an aversive event (e.g., a footshock), leading to a fear response (e.g., freezing) when presented with the neutral stimulus alone.

A key study directly comparing this compound and diazepam in a conditioned fear stress model in rats found that This compound, at a dose of 1 mg/kg and higher, demonstrated an anxiolytic efficacy equivalent to that of diazepam administered at 3 mg/kg. [1] Both compounds significantly suppressed the conditioned freezing behavior.[1]

CompoundDoseAnimal ModelKey Finding
This compound ≥ 1 mg/kg (oral)RatEquivalent efficacy to 3 mg/kg diazepam in suppressing conditioned fear-induced freezing.[1]
Diazepam 3 mg/kg (oral)RatEffective in suppressing conditioned fear-induced freezing.[1]
Elevated Plus Maze (EPM)

The elevated plus maze is a standard preclinical test for anxiety. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms and the number of entries into the open arms.

While no studies directly comparing this compound and diazepam in the EPM were identified in the public domain, extensive data exists for diazepam. Diazepam consistently produces anxiolytic effects in the EPM across a range of doses.

CompoundTypical Dose RangeAnimal ModelTypical Key Findings
This compound N/AN/ANo direct comparative data available in the public domain.
Diazepam 0.5 - 3 mg/kg (i.p.)Rat/MouseIncreases time spent in open arms and number of entries into open arms.

Cognitive Effects: A Key Differentiator

A significant concern with benzodiazepines is their potential to cause cognitive impairment, including amnesia. The passive avoidance test is often used to assess these effects.

In a passive avoidance learning test, this compound was shown to have no effect on learning and memory , even at doses ten times higher than its effective anxiolytic doses.[1] In contrast, diazepam is known to impair performance in this task, indicating a potential negative impact on cognitive function.[1]

Experimental Protocols

Conditioned Fear Stress Test
  • Apparatus: A sound-attenuated chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

  • Procedure:

    • Conditioning Phase: Rats are placed in the chamber and, after an acclimation period, are presented with a neutral conditioned stimulus (CS), typically a tone, which co-terminates with a mild, brief footshock (unconditioned stimulus, US). This pairing is repeated several times.

    • Testing Phase: On a subsequent day, the animals are returned to the test chamber, and the CS is presented without the US. The primary measure of fear is the duration of "freezing" behavior (complete immobility except for respiration) during the presentation of the CS.

  • Drug Administration: this compound or diazepam is administered orally at specified doses before the testing phase.

cluster_0 Day 1: Conditioning cluster_1 Day 2: Testing Acclimation1 Acclimation to Chamber Pairing Tone (CS) + Footshock (US) Pairing Acclimation1->Pairing Drug_Admin Drug Administration (this compound or Diazepam) Acclimation2 Acclimation to Chamber Drug_Admin->Acclimation2 CS_Presentation Tone (CS) Presentation Acclimation2->CS_Presentation Measure_Freezing Measure Freezing Behavior CS_Presentation->Measure_Freezing

Figure 2: Conditioned Fear Stress Test Workflow.
Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by high walls.

  • Procedure:

    • Rodents are placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

    • Behavior is recorded and analyzed for parameters such as the time spent in the open and closed arms and the number of entries into each arm type.

  • Drug Administration: Diazepam or a vehicle is typically administered intraperitoneally (i.p.) 30 minutes before the test.

Conclusion

This compound represents a promising novel anxiolytic agent with a distinct mechanism of action from traditional benzodiazepines. Preclinical evidence suggests it possesses anxiolytic efficacy comparable to diazepam but with a potentially more favorable side-effect profile, particularly concerning cognitive function.[1] Further research, including direct head-to-head comparative studies in a broader range of anxiety models, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to TSPO Antagonists: (R)-ONO-2952 vs. PK-11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of the 18 kDa Translocator Protein (TSPO): the novel compound (R)-ONO-2952 and the well-established ligand PK-11195. TSPO is a mitochondrial protein that is upregulated in activated microglia and astrocytes, making it a key target in the study and treatment of neuroinflammation and related neurological disorders. This document aims to objectively evaluate the performance of these antagonists, supported by available experimental data, to inform research and drug development decisions.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and PK-11195 based on published literature.

Table 1: Binding Affinity (Ki) for TSPO

CompoundSpeciesKi (nM)Reference(s)
This compoundRat, Human0.33 - 9.30[1]
PK-11195Rat, Human~3.60 - 9.3[2][3]

Table 2: In Vitro and In Vivo Efficacy

CompoundModel SystemKey FindingsReference(s)
This compoundRat stress modelsInhibited stress-induced neurosteroid accumulation and noradrenaline release. Suppressed stress-induced defecation and freezing behavior.[1]
This compoundLPS-stimulated cultured microgliaSuppressed the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species.
PK-11195LPS-induced neuroinflammation in ratsIncreased uptake in the inflamed region, indicating binding to activated microglia/macrophages.[4]
PK-11195LPS-treated BV-2 microglial cellsReduced levels of inflammatory markers COX-2, iNOS, and nitric oxide.[3]

Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol is adapted from studies determining the binding affinity of ligands for TSPO.

Objective: To determine the inhibitory constant (Ki) of a test compound for TSPO using a competitive binding assay with a radiolabeled ligand (e.g., [3H]PK-11195).

Materials:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing TSPO.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]PK-11195.

  • Test Compound: this compound or other TSPO antagonists at various concentrations.

  • Non-specific Binding Control: High concentration of unlabeled PK-11195 (e.g., 10 µM).

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay Buffer.

      • Test compound at various concentrations or buffer (for total binding) or non-specific binding control.

      • Radioligand ([3H]PK-11195) at a concentration near its Kd.

      • Membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis Tissue Tissue Homogenize Homogenize Tissue->Homogenize in Buffer Centrifuge1 Centrifuge1 Homogenize->Centrifuge1 1,000g Supernatant1 Supernatant1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge2 Supernatant1->Centrifuge2 20,000g MembranePellet MembranePellet Centrifuge2->MembranePellet Resuspend_Wash Resuspend_Wash MembranePellet->Resuspend_Wash FinalPellet FinalPellet Resuspend_Wash->FinalPellet AssayMix AssayMix FinalPellet->AssayMix Incubate Incubate AssayMix->Incubate 60-90 min Radioligand [3H]PK-11195 Radioligand->AssayMix TestCompound Test Compound (e.g., ONO-2952) TestCompound->AssayMix Filtration Filtration Incubate->Filtration ScintillationCounting ScintillationCounting Filtration->ScintillationCounting DataAnalysis DataAnalysis ScintillationCounting->DataAnalysis IC50 -> Ki

Experimental workflow for the radioligand binding assay.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats

This in vivo protocol is a standard method for inducing a neuroinflammatory response to evaluate the efficacy of anti-inflammatory compounds.

Objective: To induce a localized neuroinflammatory response in the rat brain and assess the therapeutic potential of TSPO antagonists.

Materials:

  • Animals: Adult male Wistar or Sprague-Dawley rats.

  • Reagents: Lipopolysaccharide (LPS) from E. coli, sterile saline.

  • Surgical Equipment: Stereotaxic apparatus, micro-syringe.

  • Test Compounds: this compound, PK-11195, or vehicle control.

  • Analytical Methods: ELISA for cytokines (e.g., TNF-α, IL-1β), immunohistochemistry for microglial markers (e.g., Iba1), and TSPO.

Procedure:

  • Animal Preparation:

    • Anesthetize the rats and place them in a stereotaxic frame.

  • Stereotaxic Injection:

    • Inject a small volume (e.g., 1-5 µL) of LPS (e.g., 1-10 µg) into a specific brain region, such as the striatum or hippocampus. Inject sterile saline in the contralateral hemisphere as a control.

  • Drug Administration:

    • Administer the test compound (e.g., this compound or PK-11195) or vehicle at a predetermined time point(s) relative to the LPS injection (e.g., pre-treatment or post-treatment). The route of administration can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.).

  • Tissue Collection:

    • At a specified time after LPS injection (e.g., 24 hours, 3 days, or 7 days), euthanize the animals and perfuse them with saline followed by a fixative (for histology) or collect fresh brain tissue (for biochemical analysis).

  • Analysis:

    • Biochemical: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

    • Histological: Section the brain tissue and perform immunohistochemistry to visualize and quantify the activation of microglia (Iba1 staining) and the expression of TSPO.

G cluster_induction Inflammation Induction cluster_treatment Treatment cluster_analysis Analysis Animal Anesthetized Rat Stereotaxic Stereotaxic Injection Animal->Stereotaxic LPS LPS into Striatum Stereotaxic->LPS Saline Saline (Contralateral) Stereotaxic->Saline DrugAdmin Administer Test Compound LPS->DrugAdmin TissueCollection Tissue Collection (e.g., 24h post-LPS) DrugAdmin->TissueCollection Biochem Biochemical Analysis (ELISA for Cytokines) TissueCollection->Biochem Histo Histological Analysis (IHC for Iba1, TSPO) TissueCollection->Histo

Workflow for the LPS-induced neuroinflammation model.

Signaling Pathways

TSPO is located on the outer mitochondrial membrane and is thought to play a role in several cellular processes, including cholesterol transport for steroidogenesis and the modulation of inflammatory responses.

The binding of a ligand to TSPO is believed to facilitate the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is a rate-limiting step in the synthesis of neurosteroids, such as pregnenolone, which can have neuroprotective and anti-inflammatory effects. TSPO also interacts with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT), which are components of the mitochondrial permeability transition pore (mPTP). Through these interactions, TSPO ligands may influence mitochondrial function, apoptosis, and the production of reactive oxygen species (ROS), all of which are implicated in neuroinflammation.

G cluster_mito Mitochondrion cluster_steroid Neurosteroidogenesis cluster_inflammation Inflammatory Response OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Cholesterol Cholesterol TSPO->Cholesterol Facilitates Translocation ROS ROS Production TSPO->ROS Modulates Apoptosis Apoptosis TSPO->Apoptosis Modulates ANT ANT VDAC->ANT Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Cytokines Pro-inflammatory Cytokines Neurosteroids->Cytokines Modulates Ligand TSPO Ligand (this compound or PK-11195) Ligand->TSPO Binds to

TSPO signaling pathways in neuroinflammation.

Discussion and Conclusion

Both this compound and PK-11195 are potent antagonists of TSPO, with binding affinities in the low nanomolar range. PK-11195, as a first-generation TSPO ligand, has been instrumental in establishing the role of TSPO in neuroinflammation. However, it is known to have a lower signal-to-noise ratio in imaging studies and may exhibit off-target effects.

This compound represents a newer generation of TSPO antagonists with high selectivity. Preclinical data suggests its efficacy in mitigating stress-related responses and inflammation in vitro. Its potential for higher specificity may offer advantages in both research and therapeutic applications by reducing the likelihood of confounding off-target effects.

For researchers selecting a TSPO antagonist, the choice will depend on the specific experimental goals. PK-11195 remains a valuable tool, particularly for comparative studies with historical data. However, for studies requiring high specificity and potentially greater in vivo efficacy with fewer side effects, this compound and other newer generation TSPO ligands may be more suitable. Further head-to-head comparative studies, particularly in in vivo models of neuroinflammation, are needed to fully elucidate the relative advantages of this compound over PK-11195.

References

A Comparative Efficacy Analysis of (R)-ONO-2952 and XBD173 (Emapunil) for Translocator Protein (TSPO) Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent modulators of the 18 kDa translocator protein (TSPO): (R)-ONO-2952 and XBD173 (emapunil). This analysis is based on publicly available experimental data to assist researchers and drug development professionals in evaluating these compounds for therapeutic development.

Introduction

The translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its role in neurosteroidogenesis and the modulation of neuroinflammation has led to the development of various ligands aimed at harnessing its therapeutic potential. Among these, this compound, a TSPO antagonist, and XBD173 (emapunil), a TSPO agonist, have shown distinct pharmacological profiles. This guide will compare their efficacy based on available in vitro and in vivo data.

Mechanism of Action

This compound is a selective TSPO antagonist.[1][2][3] Its therapeutic effects are thought to arise from the inhibition of stress-induced increases in neurosteroid production and noradrenaline release in the brain.[3] Additionally, it has demonstrated anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines from microglia.

XBD173 (Emapunil) is a TSPO agonist that is believed to exert its effects by promoting the synthesis of neuroactive steroids, such as allopregnanolone.[4] This, in turn, potentiates GABAergic neurotransmission, leading to anxiolytic effects.[5] XBD173 has also been shown to have anti-inflammatory effects by modulating microglial activity.

Data Presentation

Table 1: In Vitro Binding Affinity and Efficacy
CompoundTargetSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Reference(s)
This compound TSPORat, HumanRadioligand Binding0.33-9.30-[1][2][3]
XBD173 (Emapunil) TSPORat (whole brain)Radioligand Binding0.297-[6]
TSPOHuman (glial)Radioligand Binding-2.73[6]
TSPORat (glial)Radioligand Binding-3.04[6]
Table 2: In Vivo Efficacy in Animal Models
CompoundModelSpeciesDosingKey FindingsReference(s)
This compound Conditioned Fear StressRat1 mg/kg or higher (oral)Suppressed freezing behavior with efficacy equivalent to diazepam (3 mg/kg).[3]
XBD173 (Emapunil) Induced Panic DisorderHumanHigh doseProduced fast-acting anti-panic effects.[4][5]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedFound to be not efficacious in one study.

Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in BV2 Microglia

Objective: To assess the anti-inflammatory effects of this compound and XBD173 by measuring their ability to inhibit the release of pro-inflammatory cytokines from activated microglia.

Methodology:

  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/ml and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, XBD173, or vehicle control. The cells are pre-incubated with the compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 100 ng/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][8]

  • Data Analysis: The IC₅₀ values for the inhibition of each cytokine are calculated from the dose-response curves.

In Vivo: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound and XBD173 in rodents.[9][10]

Methodology:

  • Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated (e.g., 50 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.[9]

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are used. The animals are habituated to the testing room for at least 1 hour before the experiment.[9]

  • Drug Administration: Animals are administered this compound, XBD173, a positive control (e.g., diazepam), or vehicle at a specified time (e.g., 30-60 minutes) before testing. The route of administration (e.g., oral gavage or intraperitoneal injection) and dosage are determined by the experimental design.

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session.

  • Data Collection: The session is recorded by an overhead video camera, and an automated tracking system is used to score various behavioral parameters, including:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: The primary measure of anxiety-like behavior is the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100]. An increase in these parameters is indicative of an anxiolytic effect.[10]

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) for Neuroinflammation

Objective: To assess the therapeutic potential of this compound and XBD173 in a mouse model of multiple sclerosis.

Methodology:

  • Animals: Female C57BL/6 mice (8-12 weeks old) are commonly used.[11][12]

  • Induction of EAE:

    • On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[12]

    • On day 0 and day 2, mice receive an intraperitoneal injection of pertussis toxin.[11]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state or death.

  • Compound Administration: Treatment with this compound, XBD173, or vehicle is initiated either at the time of immunization (prophylactic) or upon the onset of clinical signs (therapeutic). The dosing regimen is maintained for a specified duration.

  • Outcome Measures:

    • Clinical Score: The primary outcome is the daily clinical score, which reflects the severity of the disease.

    • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).

    • Immunological Analysis: Splenocytes or lymph node cells can be isolated and re-stimulated with MOG₃₅₋₅₅ to measure antigen-specific T-cell proliferation and cytokine production.

  • Data Analysis: Statistical comparisons of clinical scores, histological parameters, and immunological readouts are made between the treatment groups.

Signaling Pathways and Experimental Workflows

G cluster_XBD173 XBD173 (Agonist) Pathway XBD173 XBD173 TSPO TSPO XBD173->TSPO Microglia Activated Microglia XBD173->Microglia Modulation Cholesterol Cholesterol TSPO->Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Cholesterol Transport Pregnenolone Pregnenolone Mitochondria->Pregnenolone P450scc Allopregnanolone Allopregnanolone Pregnenolone->Allopregnanolone Neurosteroid Synthesis GABA_A GABA_A Allopregnanolone->GABA_A Positive Allosteric Modulation Anxiolytic Anxiolytic GABA_A->Anxiolytic Anxiolytic Effects Cytokines Cytokines Microglia->Cytokines Reduced Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α)

Proposed signaling pathway for XBD173 (emapunil).

G cluster_ONO This compound (Antagonist) Pathway ONO This compound TSPO_ONO TSPO ONO->TSPO_ONO Antagonism Microglia_ONO Activated Microglia ONO->Microglia_ONO Modulation Neurosteroid_Prod Neurosteroid_Prod TSPO_ONO->Neurosteroid_Prod Stress-induced Neurosteroid Production NA_Release NA_Release TSPO_ONO->NA_Release Stress-induced Noradrenaline Release Stress Stress Stress->TSPO_ONO Activation Anxiogenic Anxiogenic Neurosteroid_Prod->Anxiogenic Anxiogenic/Stress Response NA_Release->Anxiogenic Cytokines_ONO Cytokines_ONO Microglia_ONO->Cytokines_ONO Reduced Pro-inflammatory Cytokine & ROS Release

Proposed signaling pathway for this compound.

G cluster_workflow Experimental Workflow: In Vitro Cytokine Release Assay A Seed BV2 Microglia B Pre-treat with This compound or XBD173 A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F

Workflow for in vitro cytokine release assay.

Conclusion

This compound and XBD173 (emapunil) represent two distinct approaches to modulating TSPO for therapeutic benefit. XBD173, as a TSPO agonist, primarily enhances neurosteroidogenesis, which is associated with anxiolytic effects. In contrast, this compound, a TSPO antagonist, appears to mitigate the effects of stress by inhibiting stress-induced neurosteroid and noradrenaline release. Both compounds have also demonstrated anti-inflammatory properties through the modulation of microglial activity.

The available data suggest that both compounds have potential therapeutic applications, although their efficacy may be context-dependent. The choice between an agonist and an antagonist approach may depend on the specific pathophysiology of the disease being targeted. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two compounds. This guide provides a foundational comparison to aid researchers in designing such studies and in the broader context of TSPO-targeted drug discovery.

References

A Comparative Analysis of (R)-ONO-2952 and Etifoxine in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between anxiolytic candidates is paramount. This guide provides a detailed, data-driven comparison of two such compounds, (R)-ONO-2952 and etifoxine (B195894), focusing on their performance in preclinical anxiety models. Both agents modulate the 18 kDa translocator protein (TSPO), a key player in neurosteroid synthesis, yet their distinct mechanisms and preclinical profiles warrant a closer examination.

This compound emerges as a potent and selective TSPO antagonist, while etifoxine presents a dual mechanism of action, directly modulating GABA-A receptors in addition to its effects on TSPO. This fundamental difference in their interaction with TSPO—antagonism versus agonism/modulation—underpins their varying effects in preclinical studies.

Mechanism of Action: A Tale of Two Modulators

This compound acts by blocking the TSPO, thereby inhibiting stress-induced increases in neurosteroid production and noradrenaline release in the brain.[1] This targeted antagonism is believed to mitigate the downstream effects of stress without causing the memory impairment sometimes associated with other anxiolytics.[1]

Etifoxine, on the other hand, is understood to have a dual mechanism. It directly binds to β2 or β3 subunits of the GABA-A receptor, potentiating GABAergic transmission.[2][3] Concurrently, it interacts with TSPO to stimulate the synthesis of neurosteroids, which are themselves positive allosteric modulators of the GABA-A receptor.[2][3][4] However, the precise nature of etifoxine's interaction with TSPO and its binding affinity has been a subject of discussion, with some studies suggesting a low affinity.[5][6][7][8]

cluster_ONO This compound Pathway cluster_Etifoxine Etifoxine Pathway ONO This compound TSPO_ONO TSPO ONO->TSPO_ONO Antagonizes Neurosteroid_ONO Neurosteroid Synthesis TSPO_ONO->Neurosteroid_ONO Inhibits increase during stress NA_Release_ONO Noradrenaline Release TSPO_ONO->NA_Release_ONO Inhibits increase during stress Anxiolysis_ONO Anxiolytic Effect Etifoxine Etifoxine GABA_A GABA-A Receptor (β2/β3 subunits) Etifoxine->GABA_A Directly Modulates TSPO_Eti TSPO Etifoxine->TSPO_Eti Activates/Modulates GABA_Potentiation GABAergic Potentiation GABA_A->GABA_Potentiation Neurosteroid_Eti Neurosteroid Synthesis TSPO_Eti->Neurosteroid_Eti Stimulates Neurosteroid_Eti->GABA_A Indirectly Modulates (Positive Allosteric) Anxiolysis_Eti Anxiolytic Effect GABA_Potentiation->Anxiolysis_Eti

Fig. 1: Simplified signaling pathways of this compound and Etifoxine.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and etifoxine from preclinical studies. It is important to note that these values are not from direct head-to-head comparative studies and experimental conditions may vary.

Table 1: Binding Affinity

CompoundTargetSpeciesKi (nM)
This compoundTSPORat & Human0.33 - 9.30[1][9][10][11]
EtifoxineTSPOHuman~7800[7][8]
GABA-A ReceptorRodentIC50 ~6700[7]

Table 2: Efficacy in Preclinical Anxiety and Stress Models

CompoundModelSpeciesEffective Dose (p.o.)Observed Effect
This compoundRestraint Stress-Induced DefecationRat≥ 0.3 mg/kg[1]Dose-dependent suppression
Conditioned Fear Stress-Induced FreezingRat≥ 1 mg/kg[1]Suppression equivalent to diazepam (3 mg/kg)
CCK-4 Induced AnxietyRatNot specifiedInhibited anxiety behavior with efficacy equivalent to benzodiazepines
Chronic Social Defeat StressMouseNot specifiedAmeliorated social avoidance and anxiety-like behaviors[12][13]
EtifoxineLight/Dark Box & Elevated Plus MazeMouse (BALB/cByJ)Not specifiedPronounced anxiolytic effects[14]
Restraint Stress-Induced Small Intestinal TransitMouse (BALB/cByJ)Not specifiedInhibition[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used to evaluate these compounds.

Restraint Stress-Induced Defecation in Rats

This model assesses anxiety-like responses to acute stress.

start Acclimatization drug_admin Drug Administration (this compound or Vehicle) start->drug_admin restraint Place in Restraint Stress Cage drug_admin->restraint observation Observation Period (e.g., 60 min) restraint->observation measurement Count Fecal Boli observation->measurement

Fig. 2: Experimental workflow for the restraint stress-induced defecation model.
  • Animals: Male rats are typically used and allowed to acclimatize to the housing conditions.

  • Drug Administration: this compound or a vehicle control is administered orally at a specified time before the stressor.

  • Stress Procedure: Rats are placed in a restraint stress cage for a defined period (e.g., 60 minutes).

  • Measurement: The number of fecal boli produced during the restraint period is counted as an index of the stress response.

Conditioned Fear Stress-Induced Freezing in Rats

This model evaluates the effect of compounds on fear memory and expression.

  • Conditioning Phase: Rats are placed in a conditioning chamber and presented with an auditory cue (conditioned stimulus, CS) followed by a mild footshock (unconditioned stimulus, US).

  • Drug Administration: The test compound or vehicle is administered prior to the testing phase.

  • Testing Phase: The following day, rats are returned to a novel environment, and the CS is presented without the US.

  • Measurement: The duration of freezing behavior (a fear response) during the presentation of the CS is measured.

Concluding Remarks

This compound and etifoxine both show promise in preclinical models of anxiety, primarily through their modulation of the TSPO and neurosteroid synthesis pathway. This compound's profile as a selective TSPO antagonist with a favorable side-effect profile in preclinical models makes it an interesting candidate for stress-related disorders.[1] Etifoxine's dual action on both TSPO and GABA-A receptors provides a broader mechanism for anxiolysis, with clinical data supporting its efficacy.[4][15][16]

The choice between pursuing a selective TSPO antagonist like this compound versus a compound with a dual mechanism like etifoxine will depend on the specific therapeutic goals and desired clinical profile. Further head-to-head preclinical and clinical studies would be invaluable in elucidating the comparative efficacy and safety of these two distinct approaches to anxiety treatment.

References

A Head-to-Head In Vitro Comparison of Translocator Protein (TSPO) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 18 kDa translocator protein (TSPO) presents a compelling therapeutic target for a range of pathologies, including neuroinflammatory diseases, cancer, and psychiatric disorders. [1][2][3] The protein's overexpression in activated microglia and various cancer cell types makes it a valuable biomarker and a target for selective drug delivery.[1][2] A diverse array of ligands has been developed to modulate TSPO function, each with distinct binding affinities and functional effects. This guide provides an objective, data-driven comparison of prominent TSPO ligands based on in vitro experimental evidence.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for TSPO is a critical parameter for its potential therapeutic efficacy and for its use as an imaging agent.[4][5] Competitive radioligand binding assays are the standard method for determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test ligand against a radiolabeled reference ligand, typically [3H]PK 11195.[6][7] The following table summarizes the binding affinities of several key TSPO ligands from various chemical classes.

Ligand ClassLigandKi (nM)IC50 (nM)Cell/Tissue TypeReference
Isoquinolinecarboxamide(R)-PK 111959.3-Rat Brain Membranes[3]
PK 11195-7.2 - 40.3Rat Cerebral Cortex[6]
Pyrazolopyrimidine AcrylamideDPA-7143.66--[4]
GMA 150.06--[4]
Imidazo[1,2-a]pyridine-3-ylCB256Submicromolar--[8]
BenzodiazepineRo5-4864--Rat Primary Microglia[9]
ImidazoquinazolinoneCompound 2a--SH-SY5Y cells[10]
Compound 2b--SH-SY5Y cells[10]
EndogenousProtoporphyrin IXNanomolar range-Human Platelet Membranes[7]
Diazepam Binding Inhibitor (DBI)Micromolar range-Human Platelet Membranes[7]

Note: Binding affinities can vary depending on the experimental conditions, tissue source (due to factors like the rs6971 polymorphism in humans), and the specific radioligand used.[5][7]

Functional Effects of TSPO Ligands In Vitro

Beyond binding affinity, the functional consequences of ligand binding are paramount for therapeutic development. In vitro assays are crucial for elucidating the effects of TSPO ligands on cellular processes such as steroidogenesis, cell proliferation, apoptosis, and inflammatory responses.

Modulation of Steroidogenesis

A primary function of TSPO is its role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroid synthesis.[11][12] The neuroprotective effects of some TSPO ligands are attributed to their ability to stimulate the production of neurosteroids like pregnenolone (B344588).[10][12]

LigandEffect on SteroidogenesisCell LineKey FindingsReference
PIGA ligandsIncreased pregnenolone synthesisPhotoreceptor-like cellsProtective effect mediated by increased anti-inflammatory steroid production.[12]
Compounds 2a & 2bStimulated pregnenolone synthesisSH-SY5Y cellsBoosted mitochondrial function and pregnenolone production.[10]
Anti-inflammatory and Neuroprotective Effects

TSPO ligands have demonstrated significant anti-inflammatory and neuroprotective properties in various in vitro models. These effects are often linked to the modulation of microglial activation and the reduction of pro-inflammatory mediators.[13][14]

LigandFunctional AssayCell LineKey FindingsReference
(R)-PK 11195 & Ro5-4864Microglia ActivationRat Primary MicrogliaInduced phagocytic activity and modulated cytokine release.[9]
TEMNAPLPS-induced InflammationBV2 microglial cellsReduced the pro-inflammatory activation state of microglia.[14]
XBD173Oxidative StressSH-SY5Y cellsAlleviated Aβ-induced mitochondrial dysfunction.[10]
Effects on Cell Viability and Apoptosis

The role of TSPO in cell survival and apoptosis is complex and can be ligand- and cell-type dependent.[11] Some ligands have been shown to induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology.[1][2]

LigandFunctional AssayCell LineKey FindingsReference
CB256Cell Growth InhibitionTumor cellsPotent inhibitor of tumor cell growth and inducer of DNA double-strand breaks.[1][2]
TSPO ligand-MTX conjugatesCytotoxicityGlioma cell lines (SF126, SF188, RG2, C6)Exhibited marked toxicity against glioma cells overexpressing TSPO.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for key in vitro assays used to characterize TSPO ligands.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test ligand for TSPO.

Materials:

  • Cell or tissue membranes expressing TSPO (e.g., rat cerebral cortex, human platelets).[6][7]

  • Radioligand (e.g., [3H]PK 11195).[6][7]

  • Test ligand at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled PK 11195).[7]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test ligand.

  • To determine non-specific binding, a parallel incubation is performed in the presence of a saturating concentration of an unlabeled reference ligand.[7]

  • After incubation (e.g., 60-90 minutes at 25-37°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6][7][15]

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Inflammation Assay (LPS-induced Microglial Activation)

This protocol assesses the anti-inflammatory effects of TSPO ligands.

Materials:

  • Microglial cell line (e.g., BV2).[14]

  • Lipopolysaccharide (LPS).[14]

  • TSPO ligand.

  • Cell culture medium and supplements.

  • Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines like TNF-α, Griess reagent for nitric oxide).

Procedure:

  • Plate microglial cells and allow them to adhere.

  • Pre-treat the cells with the TSPO ligand for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[14]

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant and/or cell lysates.

  • Measure the levels of pro-inflammatory markers (e.g., TNF-α, IL-6, nitric oxide) using appropriate methods.

  • Compare the levels of inflammatory markers in ligand-treated cells to LPS-only treated cells to determine the anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

The functional effects of TSPO ligands are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design.

TSPO_Signaling_Pathways cluster_ligand TSPO Ligand Interaction cluster_effects Downstream Cellular Effects cluster_outcomes Physiological Outcomes TSPO_Ligand TSPO Ligand TSPO TSPO (Outer Mitochondrial Membrane) TSPO_Ligand->TSPO Binds to Cholesterol_Transport Cholesterol Transport to Inner Membrane TSPO->Cholesterol_Transport Mitochondrial_Function Mitochondrial Function TSPO->Mitochondrial_Function Inflammation_Modulation Inflammation Modulation TSPO->Inflammation_Modulation Steroidogenesis Steroidogenesis (e.g., Pregnenolone) Cholesterol_Transport->Steroidogenesis Apoptosis_Regulation Apoptosis Regulation Mitochondrial_Function->Apoptosis_Regulation Cytokine_Release Cytokine Release (e.g., TNF-α, IL-6) Inflammation_Modulation->Cytokine_Release Experimental_Workflow start Start: Select TSPO Ligands for Comparison binding_assay Binding Affinity Assay (Radioligand Displacement) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays steroidogenesis Steroidogenesis Assay (e.g., Pregnenolone Measurement) functional_assays->steroidogenesis inflammation Inflammation Assay (e.g., Cytokine Profiling) functional_assays->inflammation cytotoxicity Cytotoxicity/Apoptosis Assay (e.g., MTT, Caspase Activity) functional_assays->cytotoxicity data_analysis Data Analysis and Comparison (Ki, IC50, EC50) steroidogenesis->data_analysis inflammation->data_analysis cytotoxicity->data_analysis end End: Comparative Profile of Ligands data_analysis->end

References

Validating (R)-ONO-2952's Mechanism: A Comparative Guide with TSPO Agonist CB34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the translocator protein (TSPO) antagonist (R)-ONO-2952 and the TSPO agonist CB34. It is designed to assist researchers in validating the mechanism of action of this compound through competitive interaction studies with a known TSPO agonist. This document summarizes the key findings from preclinical studies, presents detailed experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist for the 18 kDa translocator protein (TSPO), with a Ki ranging from 0.33 to 9.30 nM for both rat and human TSPO.[1][2] Preclinical studies have demonstrated its anti-stress effects, which are attributed to the inhibition of neurosteroid accumulation and noradrenaline release in the brain during acute stress.[2][3] A key validation of its mechanism of action comes from studies where its inhibitory effects on stress-induced noradrenaline release were dose-dependently attenuated by the co-administration of the TSPO agonist CB34.[3] This competitive interaction provides strong evidence that the pharmacological effects of this compound are mediated through its antagonism of the TSPO. Furthermore, ONO-2952 has been shown to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species from microglia, suggesting a role in mitigating neuroinflammation.[4]

Data Presentation: this compound vs. CB34

The following tables summarize the key characteristics and comparative effects of this compound and the TSPO agonist CB34.

Table 1: Compound Characteristics

FeatureThis compoundCB34
Compound Type TSPO AntagonistTSPO Agonist
Binding Affinity (Ki) 0.33 - 9.30 nM (for rat and human TSPO)[1][3]Not explicitly stated in the provided results, but implied to be a potent agonist.
Primary Mechanism Inhibits cholesterol translocation into mitochondria, leading to reduced neurosteroid synthesis and noradrenaline release under stress.[2][3]Stimulates cholesterol translocation into mitochondria, promoting neurosteroid synthesis.
Observed Effects Anti-stress, reduces stress-induced defecation and freezing behavior.[1][3] Suppresses pro-inflammatory cytokine release.[4]Attenuates the inhibitory effects of ONO-2952 on noradrenaline release.[3]

Table 2: Comparative Effects on Stress-Induced Noradrenaline Release

Treatment GroupEffect on Noradrenaline ReleaseData Source
Vehicle Control (Stressed) IncreasedMitsui K, et al. Neuropharmacology. 2015[3]
This compound (Stressed) InhibitedMitsui K, et al. Neuropharmacology. 2015[3]
CB34 (Stressed) No significant change from stressed control (Implied)Mitsui K, et al. Neuropharmacology. 2015[3]
This compound + CB34 (Stressed) Attenuation of this compound's inhibitory effect (Dose-dependent)Mitsui K, et al. Neuropharmacology. 2015[3]

Note: The specific quantitative data from the primary study by Mitsui et al. (2015) were not available in the public domain at the time of this guide's compilation. The table reflects the qualitative findings reported in the study's abstract.

Experimental Protocols

In Vivo Microdialysis for Noradrenaline Measurement in the Rat Brain

This protocol is designed to measure extracellular noradrenaline levels in the brain of awake, freely moving rats to assess the effects of this compound and CB34 under stress conditions.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Ringer's solution (artificial cerebrospinal fluid)

  • This compound and CB34 solutions for administration

Procedure:

  • Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex or amygdala). Secure the cannula with dental cement. Allow for a post-operative recovery period of at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound, CB34, or their combination via the appropriate route (e.g., intraperitoneal or oral).

  • Stress Induction: Induce stress using a validated method, such as restraint stress, for a defined period.

  • Sample Collection: Continue to collect dialysate fractions throughout the drug administration and stress periods.

  • Analysis: Analyze the collected dialysate samples for noradrenaline concentration using HPLC with electrochemical detection.

Neurosteroid Accumulation Assay (LC-MS/MS)

This protocol outlines the quantification of neurosteroids such as allopregnanolone (B1667786) and pregnenolone (B344588) in brain tissue following treatment with this compound and/or CB34.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Homogenizer

  • Solid-phase extraction (SPE) cartridges

  • Internal standards (e.g., deuterated neurosteroids)

  • Organic solvents (e.g., methanol, acetonitrile)

  • Brain tissue samples from treated animals

Procedure:

  • Tissue Homogenization: Rapidly dissect the brain region of interest and homogenize the tissue in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to each homogenate to correct for extraction losses.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the neurosteroids from the brain homogenate.

  • Derivatization (Optional): For enhanced sensitivity, derivatize the extracted neurosteroids with a suitable reagent.

  • LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system. Separate the neurosteroids using a suitable chromatography column and detect them using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of each neurosteroid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualization

Signaling Pathways

cluster_stress Stress Signal cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_glia Glial Cell cluster_postsynaptic Postsynaptic Neuron Stress Stress NA_vesicle Noradrenaline Vesicles Stress->NA_vesicle Stimulates Mitochondrion Mitochondrion Stress->Mitochondrion Activates NA_release Noradrenaline Release NA_vesicle->NA_release TSPO TSPO Pregnenolone Pregnenolone TSPO->Pregnenolone Rate-limiting step Cholesterol Cholesterol Cholesterol->TSPO Transport Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Synthesis Neurosteroids->NA_release Modulates GABA_A GABA-A Receptor Neurosteroids->GABA_A Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes CB34 CB34 CB34->TSPO Agonizes

Caption: Signaling pathway of TSPO modulation by this compound and CB34.

Experimental Workflow

cluster_animal_prep Animal Preparation cluster_experiment Experimental Day cluster_analysis Analysis surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery (≥ 48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection (2 hours) probe_insertion->baseline treatment Treatment Administration: 1. Vehicle 2. This compound 3. CB34 4. This compound + CB34 baseline->treatment stress Stress Induction (e.g., Restraint) treatment->stress sample_collection Dialysate & Brain Tissue Collection stress->sample_collection hplc HPLC-ECD Analysis: Noradrenaline Quantification sample_collection->hplc lcms LC-MS/MS Analysis: Neurosteroid Quantification sample_collection->lcms data_analysis Data Analysis & Comparison hplc->data_analysis lcms->data_analysis

Caption: Experimental workflow for validating this compound's mechanism.

Logical Relationship

Hypothesis Hypothesis: This compound's anti-stress effect is mediated by TSPO antagonism. Prediction1 Prediction 1: This compound will inhibit stress-induced noradrenaline release. Hypothesis->Prediction1 Prediction2 Prediction 2: A TSPO agonist (CB34) will counteract this inhibition. Hypothesis->Prediction2 Experiment Experiment: Measure noradrenaline release in stressed rats treated with this compound, CB34, or both. Prediction1->Experiment Prediction2->Experiment Result1 Result 1: This compound inhibits noradrenaline release. Experiment->Result1 Result2 Result 2: CB34 attenuates the effect of this compound. Experiment->Result2 Result3 Alternative Result: No interaction observed. Experiment->Result3 Conclusion1 Conclusion: Mechanism is validated. Result1->Conclusion1 Result2->Conclusion1 Conclusion2 Conclusion: Mechanism is not validated. Result3->Conclusion2

Caption: Logical framework for mechanism of action validation.

References

Cross-Species Comparison of (R)-ONO-2952 Binding Affinity to the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of (R)-ONO-2952, a selective antagonist of the Translocator Protein (TSPO), across different species. The information is compiled from preclinical and clinical research to support further investigation and drug development efforts.

Introduction to this compound and TSPO

This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist for the 18 kDa Translocator Protein (TSPO)[1][2]. TSPO is a protein located on the outer mitochondrial membrane and is involved in various cellular functions, most notably the transport of cholesterol into the mitochondria. This process is the rate-limiting step in the synthesis of neurosteroids, which are important modulators of neuronal activity. Due to its role in neuroinflammation and steroidogenesis, TSPO is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

Comparative Binding Affinity of ONO-2952

The binding affinity of a ligand to its target is a critical parameter in drug development, often quantified by the inhibition constant (Ki). The following table summarizes the reported Ki values for ONO-2952 binding to TSPO in various species. It is important to note that direct Ki values for the (R)-enantiomer are not always specified in the literature; however, ONO-2952 itself is reported to have high affinity.

SpeciesTissue/Cell TypeRadioligand UsedKi (nM)Reference
HumanTumor Cell Line Membranes[¹¹C]PBR280.33 - 9.30[1][2]
HumanBrain[¹¹C]PBR2824.1 - 72.2 (estimated)[3][4]
RatBrainNot Specified0.33 - 9.30[1][2]
MonkeyBrain[¹¹C]PBR28Not directly specified for ONO-2952, but PET studies show dose-dependent occupancy[3]

Note on Human TSPO Polymorphism: It is crucial to consider the common single nucleotide polymorphism (SNP) rs6971 in the human TSPO gene. This polymorphism results in different binding affinities for many TSPO ligands, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs)[5]. This genetic variation can significantly impact the in vivo efficacy and imaging results of TSPO-targeting compounds.

Experimental Protocols

The binding affinity of this compound to TSPO is typically determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for TSPO.

Detailed Methodology: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Tissues (e.g., brain cortex) from the selected species or cells expressing TSPO are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • The assay is performed in microplates or test tubes.

    • A fixed concentration of a high-affinity TSPO radioligand (e.g., [³H]-PK 11195 or [¹¹C]PBR28) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor drug, this compound, are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity TSPO ligand.

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

TSPO Signaling Pathway in Neurosteroidogenesis

The following diagram illustrates the central role of TSPO in the synthesis of neurosteroids.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO StAR StAR TSPO->StAR transports P450scc P450scc StAR->P450scc delivers Pregnenolone Pregnenolone P450scc->Pregnenolone converts Cholesterol_OMM Cholesterol Cholesterol_OMM->TSPO Neurosteroids Downstream Neurosteroids Pregnenolone->Neurosteroids Cytosol_Cholesterol Cytosolic Cholesterol Cytosol_Cholesterol->Cholesterol_OMM

Caption: TSPO facilitates the transport of cholesterol into the mitochondria for neurosteroid synthesis.

Experimental Workflow for Competitive Radioligand Binding Assay

This diagram outlines the key steps in determining the binding affinity of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Competitor) Reagent_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay to determine Ki values.

References

(R)-ONO-2952: A Novel Approach to Anxiety Treatment in Diazepam-Insensitive Scenarios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anxiolytic drug development is actively seeking alternatives to classical benzodiazepines like diazepam, primarily due to their associated side effects, including sedation, cognitive impairment, and the potential for tolerance and dependence. A significant challenge in this field is the identification of compounds effective in patient populations or preclinical models that exhibit insensitivity to diazepam. This guide provides a comparative overview of the pre-clinical efficacy of (R)-ONO-2952, a novel translocator protein 18 kDa (TSPO) antagonist, in the context of diazepam-insensitivity, and contrasts its performance with other emerging therapeutic agents.

Introduction to this compound and the TSPO Target

This compound is a selective antagonist of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Unlike benzodiazepines that directly modulate GABA-A receptors, TSPO ligands are thought to exert their effects by regulating the synthesis of endogenous neurosteroids, which in turn act as allosteric modulators of GABA-A receptors. This distinct mechanism of action suggests that TSPO modulators like this compound may offer a therapeutic advantage in anxiety models where the diazepam response is compromised.

Diazepam-Insensitive Models: A Key Challenge in Anxiolytic Research

Certain preclinical models and specific genetic strains of rodents exhibit a blunted or absent anxiolytic response to diazepam, mirroring the clinical challenge of treating benzodiazepine-resistant anxiety. One such model involves specific inbred mouse strains, such as C57BL/6J mice, which have been shown to not exhibit an anxiolytic response to diazepam in various standard anxiety tests, including the open field and elevated plus-maze assays. These models are invaluable for screening novel anxiolytics that operate through non-benzodiazepine pathways.

While direct testing of this compound in a definitively diazepam-insensitive model like the C57BL/6J strain for anxiety is not yet published, its efficacy in other robust anxiety models, where it is compared to diazepam, provides valuable insights into its potential.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-stress and anxiolytic-like effects in various preclinical rodent models. Notably, it has shown efficacy comparable to diazepam in the conditioned fear stress model in rats, a paradigm that assesses fear and anxiety responses. However, a key differentiator is that this compound did not impair learning and memory in the passive avoidance test, a common side effect observed with diazepam.

In a chronic social defeat stress model in mice, this compound ameliorated social avoidance and anxiety-like behaviors. This model is relevant to stress-induced anxiety disorders and suggests the potential of this compound in treating anxiety stemming from chronic stress.

Table 1: Comparative Preclinical Efficacy of this compound and Diazepam in Anxiety Models

CompoundAnimal ModelBehavioral TestKey FindingsReference
This compound RatConditioned Fear StressSuppressed freezing behavior at 1 mg/kg, equivalent to diazepam at 3 mg/kg.
RatPassive Avoidance TestNo effect on learning and memory at doses up to 10 mg/kg.
MouseChronic Social Defeat StressAmeliorated social avoidance and anxiety-like behaviors.
Diazepam RatConditioned Fear StressSuppressed freezing behavior at 3 mg/kg.
RatPassive Avoidance TestImpaired learning and memory.
C57BL/6J MouseElevated Plus MazeNo anxiolytic effect at doses of 0.5, 1, and 2 mg/kg.
C57BL/6J MouseOpen Field TestNo change in time spent in the center.

Alternative Approaches in Diazepam-Insensitive Scenarios

The quest for non-benzodiazepine anxiolytics has led to the investigation of various compounds with diverse mechanisms of action.

  • TSPO Ligands: Other TSPO ligands, such as etifoxine (B195894) and ZBD-2, have also shown anxiolytic-like effects in animal models. Etifoxine, for instance, was found to be most effective in reducing anxiety in female high-anxiety-related behavior (HAB) rats, a selectively bred line that may represent a model of trait anxiety. ZBD-2 demonstrated anxiolytic effects in a mouse model of chronic pain-induced anxiety.

  • Serotonergic Agents: Buspirone, a 5-HT1A receptor partial agonist, is a clinically used non-benzodiazepine anxiolytic. However, its efficacy in some preclinical models, particularly conflict tests in rats, was initially difficult to detect, highlighting the need for a broader range of animal models.

  • Other Novel Mechanisms: Imepitoin, a low-affinity partial agonist for the benzodiazepine (B76468) binding site of GABA-A receptors, has shown anxiolytic properties in rodent and dog models without the sedative effects of full agonists like diazepam. Paeonol, a phenolic compound, has also demonstrated anxiolytic-like effects in mice with a superior side-effect profile compared to diazepam.

Table 2: Efficacy of Alternative Anxiolytics in Preclinical Models

CompoundMechanism of ActionAnimal ModelBehavioral TestKey FindingsReference
Etifoxine TSPO LigandHigh Anxiety-Related Behavior (HAB) RatElevated Plus MazeReduced anxiety levels, particularly in females.
ZBD-2 TSPO LigandMouse (Chronic Inflammatory Pain)Elevated Plus Maze, Open Field TestAttenuated anxiety-like behaviors.
Imepitoin GABA-A Receptor Partial AgonistMouse, Rat, DogVarious anxiety modelsAnxiolytic effects similar to benzodiazepines without sedation.
Paeonol Phenolic CompoundMouseElevated Plus Maze, Light/Dark BoxAnxiolytic-like effects without locomotor impairment.
Buspirone 5-HT1A Receptor Partial AgonistRatConflict TestsInitially failed to show anxiolytic potential in some models.

Experimental Protocols

Elevated Plus Maze (EPM) for Mice

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30-60 minutes before the test.

    • Place the mouse in the center of the maze, facing one of the enclosed arms.

    • Allow the mouse to explore the maze for a 5-10 minute session.

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Measures: Anxiolytic effects are indicated by an increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. Locomotor activity is assessed by the total number of arm entries.

Conditioned Fear Stress Test in Rats

This test assesses fear and anxiety responses to a previously neutral stimulus that has been paired with an aversive event.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock and a speaker to present an auditory cue (e.g., a tone).

  • Procedure:

    • Conditioning Phase: Place the rat in the chamber and present a series of auditory cues (conditioned stimulus, CS) that co-terminate with a mild footshock (unconditioned stimulus, US).

    • Testing Phase: After a set period (e.g., 24 hours), place the rat back into the chamber and present the CS alone, without the US.

  • Measures: The primary measure of fear is the "freezing" behavior (i.e., the complete absence of movement except for respiration) during the presentation of the CS. A reduction in freezing time indicates an anxiolytic effect.

Signaling Pathways and Visualizations

This compound Mechanism of Action: TSPO Antagonism

This compound acts as an antagonist at the translocator protein (TSPO). The anxiolytic effects of TSPO modulation are believed to be mediated through the regulation of neurosteroid synthesis.

G Proposed Signaling Pathway of TSPO Modulation in Anxiolysis cluster_0 Mitochondrion Cholesterol Cholesterol TSPO TSPO Cholesterol->TSPO Translocation Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane TSPO->Inner_Mitochondrial_Membrane Transport Pregnenolone Pregnenolone Inner_Mitochondrial_Membrane->Pregnenolone P450scc Neurosteroids Allopregnanolone, etc. Pregnenolone->Neurosteroids Synthesis R_ONO_2952 This compound R_ONO_2952->TSPO Antagonism GABA_A_Receptor GABA-A Receptor Neurosteroids->GABA_A_Receptor Positive Allosteric Modulation Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect Neuronal Inhibition

Caption: Proposed signaling pathway of TSPO modulation by this compound leading to anxiolytic effects.

Experimental Workflow: Elevated Plus Maze

The following diagram illustrates the typical workflow for conducting an elevated plus-maze experiment to assess the anxiolytic effects of a test compound.

G Experimental Workflow for Elevated Plus Maze Acclimatization Acclimatize Animals to Testing Room Drug_Administration Administer Test Compound (e.g., this compound) or Vehicle Acclimatization->Drug_Administration Placement Place Animal in Center of EPM Drug_Administration->Placement Exploration Allow 5-10 min of Free Exploration Placement->Exploration Data_Recording Record Behavior with Video Tracking System Exploration->Data_Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Data_Recording->Data_Analysis

Unraveling the Side Effect Profiles of TSPO Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced side effect profiles of Translocator Protein (TSPO) antagonists is critical for advancing novel therapeutics. This guide provides a comparative analysis of prominent TSPO ligands, summarizing key experimental data on their adverse effects and detailing the methodologies used for their assessment.

The 18 kDa Translocator Protein (TSPO), primarily located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders due to its role in neuroinflammation, steroidogenesis, and cellular stress responses. Antagonists of TSPO are being investigated for their potential anxiolytic, neuroprotective, and anti-inflammatory properties. However, a thorough understanding of their side effect profiles is paramount for clinical translation. This guide compares the adverse effects of several key TSPO ligands: PK11195, Ro5-4864, XBD173, and Etifoxine.

Comparative Side Effect Profiles

The following table summarizes the reported side effects of selected TSPO antagonists from both clinical and preclinical studies. It is important to note that the classification of these ligands as purely "antagonists" can be complex, with some exhibiting partial agonist or modulator activity depending on the context.

TSPO LigandType of StudyReported Side Effects/Behavioral Changes
PK11195 PreclinicalReduced locomotor activity and exploratory behavior in open field tests.[1]
Ro5-4864 PreclinicalSedative, yet also convulsant and anxiogenic effects.[2] Reduced locomotor activity and exploratory behavior in open field tests.[1]
XBD173 (Emapunil) ClinicalAt high doses, promising outcomes in an induced panic disorder model were reported; however, at lower doses, efficacy was not different from placebo.[3] High binding variability across human subjects was observed.[3] No adverse events were reported in a pharmacokinetic study with a 90 mg daily dose.[4]
PreclinicalReduced locomotor activity in the open field test, though with subtler effects compared to PK11195 and Ro5-4864.[1]
Etifoxine (Stresam®) ClinicalCommon: Drowsiness, particularly at the initial stage of treatment.[5] Rare: Benign skin eruptions or rashes, allergic reactions (hives, angioedema), acute hepatitis, severe dermal and liver toxicity, menstrual bleeding between periods.[5][6] Compared to benzodiazepines, Etifoxine is associated with less anterograde amnesia, sedation, and impaired psychomotor performance.[5][6] It does not typically cause withdrawal syndromes.[5]

Experimental Protocols

The assessment of side effects for TSPO antagonists involves a range of preclinical and clinical methodologies.

Preclinical Behavioral Assessment: The Open Field Test

The open field test is a common method used in preclinical studies to assess locomotor activity, exploration, and anxiety-like behavior in rodents, which can be indicative of sedative or anxiogenic side effects.

  • Apparatus: A square arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking) to monitor the animal's movement.

  • Procedure: A rodent is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-60 minutes).

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, average speed. A significant decrease can indicate sedative effects.

    • Exploratory Behavior: Number of line crossings (if the arena floor is divided into squares), rearing frequency.

    • Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery. Anxious animals tend to stay closer to the walls (thigmotaxis).

  • Data Analysis: The behavior of animals treated with a TSPO antagonist is compared to that of a control group (vehicle-treated). Statistical analysis is used to determine significant differences in the measured parameters.

Clinical Evaluation of Anxiolytics

In human clinical trials, the side effects of anxiolytic drugs like some TSPO ligands are assessed through a combination of patient-reported outcomes, clinician observations, and objective measurements.

  • Adverse Event Reporting: Spontaneously reported adverse events by study participants are systematically collected and categorized.

  • Rating Scales: Standardized rating scales are used to systematically assess specific side effects. For example, the Hamilton Anxiety Rating Scale (HARS) and the Wang Anxiety Rating Scale (WARS) can be used to monitor changes in anxiety levels and associated symptoms.[7]

  • Psychomotor and Cognitive Function Tests: A battery of tests can be administered to evaluate effects on vigilance, memory, and coordination. These may include tasks like reaction time tests and word recall tests.

  • Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory parameters (e.g., liver function tests) is conducted to detect any physiological changes.[8][9]

TSPO Signaling and Modulation

The therapeutic and adverse effects of TSPO antagonists are rooted in their modulation of TSPO's biological functions. TSPO is involved in several key cellular processes, including the translocation of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then allosterically modulate neurotransmitter receptors like the GABA-A receptor, a key player in anxiety and sedation.

Below is a diagram illustrating the proposed signaling pathway involving TSPO and its modulation by ligands.

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane cluster_downstream Downstream Effects TSPO_Ligand TSPO Antagonist/ Ligand TSPO TSPO TSPO_Ligand->TSPO Binds to & Modulates Cholesterol_droplet Cholesterol Droplet Cholesterol_droplet->TSPO Transport Cholesterol_imm Cholesterol TSPO->Cholesterol_imm Translocation VDAC VDAC VDAC->TSPO Association P450scc P450scc Steroid_synthesis Neurosteroid Synthesis P450scc->Steroid_synthesis Catalyzes GABA_A_Receptor GABA-A Receptor Steroid_synthesis->GABA_A_Receptor Modulates Cholesterol_imm->P450scc Substrate Neuronal_Activity Neuronal Activity (Anxiolysis/Sedation) GABA_A_Receptor->Neuronal_Activity Alters

TSPO signaling pathway and ligand modulation.

This guide provides a foundational comparison of the side effect profiles of key TSPO antagonists based on available data. As research in this area progresses, a more detailed and quantitative understanding of the adverse effects of these promising compounds will undoubtedly emerge, further guiding their development for clinical use.

References

A Comparative Guide to (R)-ONO-2952 and Next-Generation TSPO Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the translocator protein (TSPO) antagonist (R)-ONO-2952 with next-generation TSPO ligands. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key target in drug development due to its role in neuroinflammation, steroidogenesis, and cellular stress responses. Its upregulation in activated microglia and various pathological conditions makes it a valuable biomarker and therapeutic target. This guide benchmarks the performance of this compound, a novel TSPO antagonist, against a selection of next-generation TSPO ligands, which have been primarily developed as positron emission tomography (PET) imaging agents.

Comparative Analysis of Binding Affinity

This compound demonstrates high and selective binding affinity for both rat and human TSPO, with Ki values in the low nanomolar range.[1] Next-generation TSPO ligands, such as PBR28, DPA-714, and FEPPA, also exhibit high affinity. A critical consideration for many second-generation ligands is their sensitivity to the single nucleotide polymorphism (SNP) rs6971 in the human TSPO gene, which results in different binding affinities among high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).

LigandSpecies/GenotypeKi (nM)Reference
This compound Rat & Human0.33 - 9.30[1]
PBR28 Human (HAB)0.5 - 2.5[2]
Human (MAB)~25
Human (LAB)~50
DPA-714 Human (HAB)~4.7
Human (MAB)~10.9[3]
Human (LAB)~70
FEPPA Human (HAB)~0.34
Human (MAB)~0.98
Human (LAB)~2.5

Functional Performance: A Focus on Antagonistic and Modulatory Effects

This compound acts as a TSPO antagonist, inhibiting stress-induced neurosteroid accumulation and noradrenaline release in the brain.[4] It has also been shown to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS) in activated microglia, suggesting a potent anti-inflammatory profile.

Next-generation TSPO ligands are a mix of agonists and antagonists, and their functional effects are often characterized by their ability to modulate steroidogenesis and neuroinflammation. While extensive quantitative functional data for direct comparison is still emerging, the available information points to their significant roles in these pathways.

LigandFunctional AssayEffectQuantitative DataReference
This compound Neurosteroid Accumulation (in vivo)InhibitionDose-dependent[4]
Pro-inflammatory Cytokine Release (in vitro)Suppression-
Mitochondrial ROS Production (in vitro)Suppression-
PBR28 Pregnenolone (B344588) Synthesis (in vitro)Stimulation (Agonist)-
DPA-714 Pregnenolone Synthesis (in vitro)Stimulation (Agonist)-
FEPPA Pregnenolone Synthesis (in vitro)Stimulation (Agonist)-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the TSPO-mediated steroidogenesis pathway and a typical experimental workflow for determining ligand binding affinity.

TSPO_Steroidogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO Cholesterol_mito Cholesterol TSPO->Cholesterol_mito P450scc P450scc (CYP11A1) Pregnenolone Pregnenolone P450scc->Pregnenolone Cholesterol_mito->P450scc Steroid_Hormones Steroid Hormones Pregnenolone->Steroid_Hormones Further Synthesis Cholesterol_cyto Cholesterol (Cytosol) Cholesterol_cyto->TSPO Transport Ligand TSPO Ligand (this compound or Next-Gen Ligands) Ligand->TSPO Binds to

TSPO-mediated steroidogenesis pathway.

Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare membrane fraction containing TSPO B Incubate membranes with radiolabeled ligand ([3H]PK11195) and varying concentrations of unlabeled test ligand A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Data Analysis: Plot binding curve and determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for TSPO.

Materials:

  • Tissue/Cell Preparation: Membranes isolated from cells or tissues expressing TSPO (e.g., rat brain mitochondria, human platelet membranes).

  • Radioligand: A tritiated high-affinity TSPO ligand, such as [3H]PK11195.

  • Test Compound: Unlabeled this compound or a next-generation TSPO ligand.

  • Non-specific Binding Control: A high concentration of a standard unlabeled TSPO ligand (e.g., PK11195) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pregnenolone Synthesis Assay

This assay measures the ability of a test compound to modulate the synthesis of pregnenolone, the first step in steroidogenesis.

Materials:

  • Cell Line: A steroidogenic cell line, such as human glioma cells (e.g., U-118 MG) or adrenal carcinoma cells (e.g., NCI-H295R).

  • Test Compound: this compound or a next-generation TSPO ligand.

  • Stimulating Agent (for some assays): e.g., dibutyryl cyclic AMP (dbcAMP) to stimulate steroidogenesis.

  • Cholesterol Substrate: Often provided by the serum in the culture medium or can be added.

  • ELISA Kit: A specific ELISA kit for pregnenolone quantification.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Treatment: Replace the culture medium with a fresh medium containing the test compound at various concentrations. For agonist testing, a stimulating agent might be included. For antagonist testing like with this compound, cells would be co-incubated with a known TSPO agonist.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for pregnenolone synthesis and secretion into the medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of pregnenolone in the supernatant using a pregnenolone-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the pregnenolone concentration against the logarithm of the test compound concentration. For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-stimulated response).

Conclusion

This compound is a potent and selective TSPO antagonist with clear inhibitory effects on neurosteroidogenesis and neuroinflammation. Next-generation TSPO ligands, while primarily developed for imaging, also demonstrate significant functional activity. The choice between this compound and other TSPO ligands will depend on the specific research question, whether an agonistic or antagonistic effect is desired, and considerations regarding the TSPO rs6971 polymorphism in human studies. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating these choices and designing future experiments in the dynamic field of TSPO research.

References

(R)-ONO-2952: A Comparative Analysis of its In Vivo Efficacy Against Other Stress Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of (R)-ONO-2952, a novel translocator protein 18 kDa (TSPO) antagonist, with other established stress medications, including the benzodiazepine (B76468) diazepam, the azapirone buspirone (B1668070), and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) such as sertraline (B1200038). The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.

Executive Summary

This compound demonstrates significant anti-stress and anxiolytic-like effects in various rodent models of stress. Its primary mechanism of action, the antagonism of TSPO, presents a distinct pharmacological profile compared to traditional stress medications. Preclinical data suggests an efficacy comparable to diazepam in certain stress paradigms, with the notable advantage of not impairing cognitive functions like learning and memory. Direct comparative in vivo studies between this compound and SSRIs or buspirone are limited in the currently available scientific literature. Therefore, this guide presents a comparison based on their performance in similar, though not identical, preclinical stress models.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and other stress medications are rooted in their distinct interactions with key neurological signaling pathways.

This compound: This compound is a potent and selective antagonist of the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane of glial cells.[1][2] Under stress, TSPO facilitates the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[1] By inhibiting TSPO, this compound reduces the stress-induced increase in neurosteroid production and subsequently modulates neuronal excitability.[2] It also inhibits the release of noradrenaline in the brain during stress.[2]

G Stress Stress TSPO TSPO Stress->TSPO Activates Noradrenaline Noradrenaline Stress->Noradrenaline Increases Release Cholesterol Cholesterol TSPO->Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Transport Neurosteroids Neurosteroids Mitochondria->Neurosteroids Synthesis Neuronal_Excitability Neuronal_Excitability Neurosteroids->Neuronal_Excitability Modulation R_ONO_2952 This compound R_ONO_2952->TSPO Antagonizes R_ONO_2952->Noradrenaline Inhibits Release Anxiogenic_Effects Anxiogenic_Effects Noradrenaline->Anxiogenic_Effects Leads to

This compound Signaling Pathway.

Diazepam: A classical benzodiazepine, diazepam acts as a positive allosteric modulator of the GABA-A receptor.[3][4] It binds to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site.[3][4] This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3]

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx Increases Cl- Influx Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Causes Reduced_Excitability Reduced_Excitability Neuronal_Hyperpolarization->Reduced_Excitability Leads to Anxiolytic_Effect Anxiolytic_Effect Reduced_Excitability->Anxiolytic_Effect Results in

Diazepam Signaling Pathway.

Buspirone: This anxiolytic has a more complex mechanism. It is a partial agonist at serotonin 5-HT1A receptors and also has antagonistic effects on dopamine (B1211576) D2 receptors.[1][5][6] Its anxiolytic effects are primarily attributed to its action on the 5-HT1A receptors.[1][6]

G Buspirone Buspirone HT1A_Receptor 5-HT1A Receptor Buspirone->HT1A_Receptor Partial Agonist D2_Receptor Dopamine D2 Receptor Buspirone->D2_Receptor Antagonist Neuronal_Inhibition Neuronal_Inhibition HT1A_Receptor->Neuronal_Inhibition Leads to Dopaminergic_Activity Dopaminergic_Activity D2_Receptor->Dopaminergic_Activity Modulates Anxiolytic_Effect Anxiolytic_Effect Neuronal_Inhibition->Anxiolytic_Effect Results in Dopaminergic_Activity->Anxiolytic_Effect Contributes to

Buspirone Signaling Pathway.

Sertraline (SSRI): As a selective serotonin reuptake inhibitor, sertraline blocks the reabsorption of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[7][8] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7][8]

G Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Reduces Reuptake of Postsynaptic_Receptors Postsynaptic_Receptors Synaptic_Serotonin->Postsynaptic_Receptors Increased activation of Antidepressant_Anxiolytic_Effects Antidepressant_Anxiolytic_Effects Postsynaptic_Receptors->Antidepressant_Anxiolytic_Effects Leads to

Sertraline (SSRI) Signaling Pathway.

Comparative In Vivo Efficacy Data

The following tables summarize the available quantitative data from preclinical studies. It is important to note the absence of direct head-to-head trials for this compound against SSRIs and buspirone, necessitating a cross-study comparison.

Table 1: Efficacy in Conditioned Fear Stress Models
DrugSpeciesDoseModelKey FindingCitation
This compound Rat1 mg/kg, p.o.Conditioned Fear StressSuppressed freezing behavior with an efficacy equivalent to diazepam.[2]
Diazepam Rat3 mg/kg, p.o.Conditioned Fear StressSuppressed freezing behavior.[2]
Buspirone Human5 mg, p.o.Aversive Classical ConditioningAccelerated extinction of conditioned skin conductance responses.[5]
Table 2: Efficacy in Restraint and Social Defeat Stress Models
DrugSpeciesDoseModelKey FindingCitation
This compound Rat≥0.3 mg/kg, p.o.Restraint StressDose-dependently suppressed stress-induced defecation.[2]
This compound MouseNot specifiedChronic Social Defeat StressAmeliorated social avoidance and anxiety-like behaviors.[9][10]
Diazepam Human10 mg, p.o.Stress ParadigmTrend towards an antistress effect on electrodermal activity.[7]
Sertraline Rat10 mg/kg, i.p.Predator Exposure/Psychosocial StressAttenuated inflammatory markers and normalized serotonin levels.[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Conditioned Fear Stress in Rats
  • Objective: To assess the effect of a compound on fear memory.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock and a speaker to present an auditory cue (e.g., a tone).

  • Procedure:

    • Conditioning Phase: Rats are placed in the chamber and presented with a neutral stimulus (e.g., an 85 dB tone) that co-terminates with a mild, brief footshock (e.g., 0.5 mA for 0.5 seconds). This pairing is repeated several times.

    • Testing Phase: 24 hours later, the rats are returned to a modified context and the auditory cue is presented without the footshock.

  • Endpoint: The primary measure is "freezing" behavior (complete immobility except for respiration), which is quantified as the percentage of time spent freezing during the presentation of the cue. A reduction in freezing time is indicative of an anxiolytic or fear-reducing effect.[2]

Restraint Stress-Induced Defecation in Rats
  • Objective: To evaluate the effect of a compound on a physiological response to acute stress.

  • Procedure:

    • Rats are individually placed in a restraint device (e.g., a plastic tube) that restricts their movement for a set period (e.g., 60 minutes).

    • The number of fecal boli produced during the restraint period is counted.

  • Endpoint: A decrease in the number of fecal boli compared to a vehicle-treated control group indicates an anti-stress effect.[2]

Chronic Social Defeat Stress in Mice
  • Objective: To model chronic psychosocial stress and assess antidepressant-like and anxiolytic-like effects.

  • Procedure:

    • Defeat Phase: An experimental mouse is introduced into the home cage of a larger, aggressive resident mouse for a short period (e.g., 5-10 minutes) daily for a number of consecutive days (e.g., 10 days). During this time, the experimental mouse is physically defeated by the resident.

    • Sensory Contact: For the remainder of each 24-hour period, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for sensory but not physical contact.

    • Behavioral Testing: Following the defeat period, mice are tested for social avoidance and anxiety-like behaviors.

  • Endpoints:

    • Social Interaction Test: The amount of time the experimental mouse spends in an interaction zone with a novel aggressor mouse versus an empty enclosure is measured. Increased avoidance of the aggressor is a key sign of a depressive-like phenotype.

    • Elevated Plus Maze or Light-Dark Box: These tests are used to assess anxiety-like behavior.[9][10]

Conclusion

This compound presents a promising and novel approach to the treatment of stress-related disorders. Its unique mechanism of action as a TSPO antagonist translates to a distinct preclinical profile characterized by anxiolytic-like efficacy comparable to diazepam in some models, without the associated cognitive impairment. While direct comparative data with other classes of stress medications like SSRIs and buspirone is currently lacking, the available evidence suggests that this compound warrants further investigation as a potential therapeutic agent. Future head-to-head in vivo studies are crucial to fully elucidate its comparative efficacy and therapeutic potential in the landscape of stress and anxiety pharmacotherapies.

References

Selectivity Profile of (R)-ONO-2952: A Comparative Analysis with Other CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of (R)-ONO-2952, a novel translocator protein 18 kDa (TSPO) antagonist, with other established Central Nervous System (CNS) drugs, namely the benzodiazepine (B76468) diazepam and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). The data presented herein is intended to offer an objective overview of the pharmacological specificity of these compounds, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates a highly selective and potent antagonist profile for the translocator protein (TSPO).[1] Its affinity for TSPO is in the low nanomolar range, with significantly lower affinity for a wide array of other CNS receptors, ion channels, and transporters. This high degree of selectivity distinguishes it from many other CNS-active agents. In contrast, while drugs like diazepam and fluoxetine are highly effective, they exhibit a broader range of interactions with various CNS targets, which may contribute to their therapeutic effects as well as their side-effect profiles.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound, diazepam, and fluoxetine for their primary targets and a selection of off-target CNS receptors. Lower Ki values indicate higher binding affinity.

Target This compound (Ki, nM) Diazepam (Ki, nM) Fluoxetine (Ki, nM)
Primary Target(s)
Translocator Protein (TSPO)0.33 - 9.30[1][2]--
GABA-A Receptor (α1β3γ2)>1,980 (>600x less than TSPO)[1]64 ± 2-
GABA-A Receptor (α2β3γ2)-61 ± 10-
GABA-A Receptor (α3β3γ2)-102 ± 7-
GABA-A Receptor (α5β3γ2)-31 ± 5-
Serotonin Transporter (SERT)--1.1 - 1.4
Selected Off-Targets
Melatonin 2 Receptor>195 (>59x less than TSPO)[1]--
Progesterone B Receptor>195 (>59x less than TSPO)[1]--
Adrenergic α2C Receptor>195 (>59x less than TSPO)[1]--
5-HT2C Receptor--64

Data for diazepam GABAA receptor subtypes were obtained from radioligand displacement studies using [3H]flunitrazepam.[3]

Signaling Pathways and Mechanisms of Action

This compound: Targeting TSPO

This compound acts as a selective antagonist of the 18 kDa translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane. TSPO is implicated in the regulation of neuroinflammation and the synthesis of neurosteroids. By antagonizing TSPO, this compound is thought to modulate these processes, potentially leading to its observed anxiolytic and anti-stress effects without the sedative and amnestic side effects associated with benzodiazepines.[2]

TSPO_Mechanism cluster_Mitochondrion Mitochondrion Inner Membrane Inner Membrane Outer Membrane Outer Membrane Stress Stress Glial Activation Glial Activation Stress->Glial Activation TSPO TSPO Glial Activation->TSPO Upregulation Neuroinflammation Neuroinflammation TSPO->Neuroinflammation Promotes Neurosteroid Synthesis Neurosteroid Synthesis TSPO->Neurosteroid Synthesis Facilitates R_ONO_2952 R_ONO_2952 R_ONO_2952->TSPO Antagonizes Anxiety/Stress Anxiety/Stress Neuroinflammation->Anxiety/Stress Anxiolytic Effects Anxiolytic Effects Neurosteroid Synthesis->Anxiolytic Effects

Mechanism of this compound via TSPO antagonism.
Diazepam: Positive Allosteric Modulation of GABA-A Receptors

Diazepam is a classic benzodiazepine that exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, myorelaxant, and anticonvulsant effects.

GABAA_Signaling cluster_Neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_influx Cl- Influx GABAA_Receptor->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability GABA GABA GABA->GABAA_Receptor Binds Diazepam Diazepam Diazepam->GABAA_Receptor Positive Allosteric Modulation Cl_influx->Hyperpolarization

GABA-A receptor signaling pathway modulated by Diazepam.

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor of interest and is tagged with a radioactive isotope) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound, diazepam, or fluoxetine) are added to compete with the radioligand for binding to the receptor.

  • A parallel set of reactions containing a high concentration of a known unlabeled ligand is used to determine non-specific binding.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with cold buffer to remove any remaining unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from unbound ligand) Incubation->Filtration Washing 4. Washing (Remove non-specific binding) Filtration->Washing Counting 5. Scintillation Counting (Measure radioactivity) Washing->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Experimental workflow for a radioligand binding assay.

Conclusion

This compound exhibits a highly selective pharmacological profile, potently targeting TSPO with minimal interaction with a broad range of other CNS receptors. This contrasts with the broader receptor interaction profiles of established CNS drugs like diazepam and fluoxetine. The high selectivity of this compound may offer a more targeted therapeutic approach with a potentially improved side-effect profile for the treatment of stress-related disorders. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this novel TSPO antagonist.

References

A Comparative Guide to the Anti-inflammatory Effects of TSPO Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 18kDa Translocator Protein (TSPO) has emerged as a promising therapeutic target for a variety of inflammatory conditions, particularly those affecting the central nervous system. As a mitochondrial protein, TSPO is involved in key cellular processes including steroidogenesis, inflammation, and cell survival. Its expression is notably upregulated in activated microglia and astrocytes, making it a key player in neuroinflammation. A growing body of research focuses on TSPO ligands for their potential to modulate inflammatory responses. This guide provides a comparative overview of the anti-inflammatory effects of different TSPO ligands, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of various TSPO ligands from in vitro studies. These studies often utilize lipopolysaccharide (LPS) to induce an inflammatory response in cell lines such as BV-2 microglia.

Table 1: Inhibition of Pro-inflammatory Cytokine Release in LPS-stimulated BV-2 Microglia by Novel TSPO Ligands

Ligand (25 µM)Fold Reduction in IL-6 ReleaseFold Reduction in IL-1β ReleaseFold Reduction in TNF-α ReleaseFold Reduction in IFN-γ ReleaseReference
2-Cl-MGV-1 16.9-fold to 2.5-fold8.3-fold to 1.6-fold16.4-fold to 1.8-fold16.0-fold to 2.2-fold[1]
MGV-1 16.9-fold to 2.5-fold8.3-fold to 1.6-fold16.4-fold to 1.8-fold16.0-fold to 2.2-fold[1]

Table 2: Effects of Various TSPO Ligands on Inflammatory Markers

LigandCell TypeInflammatory StimulusKey Anti-inflammatory EffectsReference
PK11195 Human and rodent microgliaLPSDown-regulated TNF-α and COX-2 expression; inhibited nitric oxide production.[2][3]
Ro5-4864 Rodent microglia, Mast cellsLPS, AntigenDown-regulated TNF-α expression; Suppressed pro-inflammatory mediator release.[3][4]
XBD173 (Emapunil) BV-2 microgliaLPSDecreased expression of pro-inflammatory genes (CCL-2, IL-6, iNOS); Reduced migratory capacity and proliferation.[3]
Etifoxine Rat primary astrocytesLPSDecreased release of IL-1β and IL-6.[2]
Midazolam BV-2 microgliaLPSReduced levels of ROS, IL-1β, and IL-18 via NLRP3 inflammasome inhibition.[5]
TEMNAP BV2 microglial cellsLPSSignificantly reduced the expression of proinflammatory markers.[6]

Key Signaling Pathways in TSPO Ligand-Mediated Anti-inflammation

TSPO ligands exert their anti-inflammatory effects through multiple signaling pathways. The three primary mechanisms identified are the inhibition of the NF-κB pathway, modulation of the NLRP3 inflammasome, and the promotion of neurosteroidogenesis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Several TSPO ligands have been shown to suppress the activation of this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates to TSPO_Ligand TSPO Ligand TSPO TSPO TSPO_Ligand->TSPO binds TSPO->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_p50_n->Pro_inflammatory_Genes induces NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_output Inflammatory Output LPS LPS TLR4_NFkB TLR4/NF-κB Pathway LPS->TLR4_NFkB pro_IL1b pro-IL-1β pro-IL-18 TLR4_NFkB->pro_IL1b NLRP3_inactive Inactive NLRP3 TLR4_NFkB->NLRP3_inactive IL1b IL-1β pro_IL1b->IL1b matures to ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active ROS Mitochondrial ROS Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->pro_IL1b cleaves IL18 IL-18 Casp1->IL18 cleaves & matures Inflammasome->Casp1 TSPO_Ligand TSPO Ligand TSPO_Ligand->NLRP3_active inhibits Neurosteroidogenesis_Pathway cluster_membrane Mitochondrial Membranes OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane Cholesterol Cholesterol TSPO TSPO Cholesterol->TSPO transported by TSPO_Ligand TSPO Ligand TSPO_Ligand->TSPO activates Pregnenolone Pregnenolone TSPO->Pregnenolone facilitates conversion to (via P450scc on IMM) Neurosteroids Allopregnanolone & Other Neurosteroids Pregnenolone->Neurosteroids is a precursor to Anti_inflammatory_Effects Anti-inflammatory Effects Neurosteroids->Anti_inflammatory_Effects exert

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like (R)-ONO-2952 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established laboratory safety protocols.

Immediate Safety Precaution: Before proceeding with any disposal procedures, it is critical to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your supplier. The SDS contains specific information regarding the compound's hazards, handling, and disposal requirements. In the absence of an SDS, this compound must be treated as a hazardous substance.

Summary of Key Chemical Data

To assist in the proper identification and handling of this compound for disposal, the following table summarizes its key chemical identifiers and properties.

PropertyData
Chemical Name This compound
Synonyms ONO-2952 (racemate)
Molecular Formula C₂₂H₂₀ClFN₂O₂
Molecular Weight 398.9 g/mol
CAS Number 2988224-39-9
Physical Appearance Solid (based on related compounds)
Known Hazards Specific hazards are not publicly available. Treat as hazardous in the absence of an SDS.
Storage Recommendations Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[2]

Step 1: Waste Classification

  • Consult the SDS: The Safety Data Sheet is the definitive source for classifying the waste. It will specify if the compound is considered hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA).

  • Assume Hazardous: If an SDS is not available, conservatively assume this compound is hazardous waste. This approach ensures the highest level of safety and compliance.

Step 2: Segregation of Waste

  • Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

  • Keep solid and liquid waste forms separate. For instance, any unused solid compound should be in a different waste container from solutions containing this compound.

  • Contaminated labware, such as pipette tips, gloves, and empty vials, should also be segregated as solid hazardous waste.

Step 3: Containment and Labeling

  • Primary Container: Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or formulas.

    • The accumulation start date.

    • A clear description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").

    • Any known hazard characteristics (e.g., toxic).

Step 4: Secure Storage

  • Store the sealed and labeled waste containers in a designated, secure area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials.

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.

Step 5: Arrange for Professional Disposal

  • Contact your Institution's EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and licensed contractors for waste pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific protocols for hazardous waste pickup requests and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound requires disposal sds Obtain and review the Safety Data Sheet (SDS)? start->sds treat_hazardous Treat as Hazardous Waste sds->treat_hazardous No classify Classify waste based on SDS information sds->classify Yes segregate Segregate waste (solid, liquid, contaminated items) treat_hazardous->segregate classify->segregate contain Use compatible, sealed, and labeled containers segregate->contain store Store in a designated, secure area with secondary containment contain->store dispose Contact EHS for pickup by a licensed disposal vendor store->dispose end End: Disposal Complete dispose->end

References

Essential Safety and Logistical Information for Handling (R)-ONO-2952

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides crucial safety protocols and logistical plans for the handling and disposal of (R)-ONO-2952, a potent, selective, and orally active TSPO antagonist.[1] Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Risk Assessment

This compound is a potent compound, necessitating a thorough risk assessment before any handling activities. The primary risks associated with powdered potent compounds are inhalation of airborne particles and dermal exposure. A risk-based approach to selecting controls and Personal Protective Equipment (PPE) is critical to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Rationale
Receiving and Unpacking - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsTo protect against potential external contamination of the shipping container.
Weighing and Aliquoting (Powder) - Primary Engineering Control: Chemical Fume Hood or Glove Box- Respiratory Protection: N95 or higher rated respirator (PAPR recommended for larger quantities)[2]- Hand Protection: Double-gloving with nitrile gloves[3]- Body Protection: Disposable lab coat or gown with knit cuffs[2]- Eye Protection: Chemical splash goggles or a full-face shield[2]High risk of aerosolization of fine powder. Engineering controls are the first line of defense. Full PPE is mandatory to prevent inhalation and skin contact.
Solubilization and Dilution - Primary Engineering Control: Chemical Fume Hood- Hand Protection: Nitrile gloves- Body Protection: Lab coat- Eye Protection: Safety glasses with side shieldsThe risk of aerosolization is lower once the compound is in solution, but splash hazards remain.
In-vitro / In-vivo Dosing - Hand Protection: Appropriate chemical-resistant gloves- Body Protection: Lab coat- Eye Protection: Safety glassesFocus on preventing accidental skin and eye contact during experimental procedures.
Waste Disposal - Nitrile Gloves- Lab Coat- Safety GlassesTo protect against residual contamination on waste materials.

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure reduction.

Control Measure Application
Chemical Fume Hood Essential for all operations involving the handling of powdered this compound and for preparing solutions.
Glove Box / Containment Isolator Recommended for frequent handling of larger quantities of the powdered compound to provide a higher level of containment.
Vented Balance Enclosure A specialized fume hood for weighing potent powders to minimize air turbulence and ensure accurate measurements while maintaining containment.

Handling Procedures and Operational Plan

A systematic workflow is critical to ensure safety at every stage of handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Prep_Work_Area Prepare Work Area (Fume Hood/Glove Box) Gather_PPE->Prep_Work_Area Retrieve_Compound Retrieve Compound from Storage Prep_Work_Area->Retrieve_Compound Weigh_Aliquot Weigh and Aliquot (in containment) Retrieve_Compound->Weigh_Aliquot Prepare_Solution Prepare Stock Solution Weigh_Aliquot->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Store_Compound Return Compound to Secure Storage Doff_PPE->Store_Compound

Workflow for Safe Handling of this compound

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Contaminated Solid Waste (e.g., pipette tips, tubes, gloves, bench paper)- Collect in a dedicated, clearly labeled, sealed hazardous waste container.- Do not mix with non-hazardous waste.
Contaminated Liquid Waste (e.g., unused solutions, rinsing solvents)- Collect in a sealed, labeled, and appropriate solvent-resistant waste container.- Follow institutional guidelines for chemical waste disposal.
Contaminated Sharps (e.g., needles, syringes)- Dispose of immediately in a designated sharps container for hazardous chemical waste.

Follow all local and institutional regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Situation Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, provide respiratory support.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and the laboratory safety officer.- For a small spill of powder, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material.- Decontaminate the area using an appropriate cleaning agent.- All spill cleanup materials must be disposed of as hazardous waste.

This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before commencing any work.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.